2-Phenylpyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIYSRFGWBZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353651 | |
| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |
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Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-97-1 | |
| Record name | 2-Phenyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122773-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
2-Phenylpyrimidine-5-carboxylic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Phenylpyrimidine-5-carboxylic Acid
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine core linked to a phenyl group and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive analysis of the molecule's structure, conformational preferences, and physicochemical properties. We delve into the synthetic pathways, the critical role of the dihedral angle between the aromatic rings, and the experimental and computational methodologies used for its characterization. The discussion is framed within the context of drug development, highlighting how the molecule's structural features influence its biological activity and application as a privileged scaffold in designing targeted therapies.
Introduction: The Significance of the Phenylpyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] When substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, this compound, emerges as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a robust starting point for developing new drugs.[1][2]
The unique arrangement of its functional groups allows for a diverse range of non-covalent interactions with biological macromolecules:
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Phenyl Group : Facilitates π-π stacking and hydrophobic interactions with aromatic residues in enzyme active sites, enhancing binding affinity.[2]
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Pyrimidine Core : The nitrogen atoms act as hydrogen bond acceptors and contribute to the overall electronic character of the molecule.
-
Carboxylic Acid : Serves as a key hydrogen bond donor and acceptor and can engage in ionic interactions, anchoring the molecule within a target's binding pocket.[2]
Understanding the precise three-dimensional structure and conformational dynamics of this scaffold is paramount for rational drug design. The spatial arrangement of these functional groups, dictated by bond lengths, angles, and rotational freedom, directly impacts the molecule's ability to fit into a binding site and exert a biological effect. This guide provides a detailed exploration of these structural characteristics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound (C₁₁H₈N₂O₂) is defined by the covalent linkage of its three core components. The molecule's properties are a composite of these functional groups, leading to a specific profile relevant to its use in drug development.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 200.19 g/mol | PubChem[3] |
| Melting Point | 282-284 °C | ChemicalBook[4] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Polar Surface Area | 63.1 Ų | PubChem[3] |
| LogP (Computed) | 1.4 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
These properties, particularly the balance between lipophilicity (LogP) and polarity (Polar Surface Area, H-bond donors/acceptors), are critical determinants of a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of an amidine with a three-carbon building block, followed by functional group manipulation.
General Synthetic Protocol
A plausible and high-yielding approach for creating the 2-phenylpyrimidine-5-carboxylic ester scaffold involves the reaction of benzamidinium salt with an appropriate propen-1-ol derivative.[5] The resulting ester can then be hydrolyzed to yield the final carboxylic acid.
Step-by-Step Methodology:
-
Amidine Formation : Benzamidine is typically used as its hydrochloride salt. It provides the N-C-N fragment and the C2-phenyl substituent of the final pyrimidine ring.
-
Cyclocondensation : The benzamidine salt is reacted with a reagent like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[5] This reaction is a condensation process that forms the pyrimidine ring in a single step, yielding the methyl or ethyl ester of this compound. The reaction is typically performed in a suitable solvent like ethanol or methanol.
-
Ester Hydrolysis : The resulting ester is subjected to basic hydrolysis, commonly using an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water or THF/water.[6]
-
Acidification and Isolation : After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with an acid like HCl. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution as a solid, which can then be isolated by filtration, washed, and dried.[6]
Synthetic Workflow Diagram
Caption: Visualization of the key dihedral angle in 2-phenylpyrimidine.
Carboxylic Acid Group Conformation
The carboxylic acid group at the C5 position also has rotational freedom. It is generally expected to be co-planar with the pyrimidine ring to maximize conjugation. This planarity is crucial for its role as a hydrogen-bonding anchor in interactions with biological targets.
Experimental and Computational Characterization
A combination of experimental techniques and computational modeling is used to elucidate the precise structural details of molecules like this compound.
Experimental Methodologies
-
X-Ray Crystallography : This is the gold standard for determining the solid-state structure of a molecule. A single-crystal X-ray diffraction experiment would provide definitive data on bond lengths, bond angles, and the crucial phenyl-pyrimidine dihedral angle in the crystal lattice. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and connectivity of the atoms. [6][8]Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, offering insights into the solution-state conformation.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the key functional groups, such as the C=O stretch of the carboxylic acid and the characteristic vibrations of the aromatic rings. [8] Expected Spectroscopic Signatures
| Technique | Expected Signature |
| ¹H NMR | Aromatic protons on the phenyl and pyrimidine rings would appear in the δ 7.0-9.5 ppm region. The carboxylic acid proton would be a broad singlet at a downfield shift (>10 ppm). [8] |
| ¹³C NMR | Distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (~160-170 ppm). [8] |
| IR | A strong C=O stretching band around 1680-1710 cm⁻¹ for the carboxylic acid. A broad O-H stretch from ~2500-3300 cm⁻¹. C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. |
Computational Modeling
In the absence of experimental crystal data, computational methods are invaluable. Density Functional Theory (DFT) and other quantum mechanical calculations can be used to:
-
Calculate the lowest energy conformation of the molecule.
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Predict the phenyl-pyrimidine dihedral angle.
-
Map the potential energy surface for rotation around the C-C bond, revealing the energy barrier between different conformations.
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Simulate theoretical NMR and IR spectra to compare with experimental data.
Workflow for Structural Elucidation
Caption: Integrated workflow for structural characterization.
Relevance in Drug Discovery
The 2-phenylpyrimidine scaffold is a validated starting point for inhibitors of various enzymes. Its structural and conformational properties are key to its success.
-
Antifungal Agents : Derivatives of 2-phenylpyrimidine have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. [9][10]The specific twisted conformation allows the molecule to fit into the hydrophobic active site of CYP51, while substituents can be modified to optimize binding and selectivity.
-
Anticancer Agents : The scaffold is also used to develop kinase inhibitors. [2]For example, by modifying the functional groups, derivatives can be targeted to the ATP-binding site of kinases involved in cancer signaling pathways. The conformation dictates how well the inhibitor mimics the binding mode of ATP. Molecular docking studies on related pyrimidine derivatives show that the specific arrangement of hydrogen bond donors and acceptors, governed by the core conformation, is critical for potent inhibition. [11] The semi-rigid nature of the scaffold, with its defined but slightly flexible dihedral twist, is advantageous. It reduces the entropic penalty upon binding compared to a fully flexible molecule, while still allowing for induced fit into the target's active site.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a finely tuned scaffold with significant potential in modern drug discovery. Its molecular structure is characterized by a non-planar conformation, with a distinct dihedral angle between the phenyl and pyrimidine rings that results from a delicate interplay of steric and electronic effects. This defined three-dimensional architecture, combined with the strategic placement of hydrogen bonding and hydrophobic groups, makes it an ideal building block for designing potent and selective enzyme inhibitors. A thorough understanding of its synthesis, structure, and conformational dynamics, achieved through a combination of experimental and computational methods, is essential for fully exploiting its therapeutic potential.
References
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- Perdih, A., & Dolenc, M. S. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 12(5), 1054-1066. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemdad Co., Ltd. (n.d.). 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID.
- Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]
- Yue, K., et al. (n.d.). The dihedral angles of two aromatic ring planes in complexes 4-6.
- Study.com. (n.d.). Provide a brief explanation for the observed inter-ring dihedral angles.
- Wieczorek, R., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. [Link]
- ResearchGate. (n.d.). Model compounds 1 to 4 and the definitions of dihedral angles.
- Benchchem. (n.d.). A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery.
- ResearchGate. (n.d.). The dihedral angle between two phenyl planes and the distance of the phenyl rings.
- University of California, Davis. (2019). CHEM 245 - Dihedral angles.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(39), 27357-27381. [Link]
- SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester.
- PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
- Figueroa-Valverde, L., et al. (2020). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Journal of Chemistry, 2020, 1-10.
- National Center for Biotechnology Information. (n.d.). Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition.
- Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 915. [Link]
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A Technical Guide to the Biological Activity Screening of 2-Phenylpyrimidine Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the screening of 2-phenylpyrimidine derivatives for various biological activities. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated screening cascade.
Introduction: The Therapeutic Potential of the 2-Phenylpyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in the building blocks of life, namely nucleic acids (uracil, thymine, and cytosine)[1]. This inherent biological relevance has made pyrimidine and its derivatives, particularly 2-phenylpyrimidines, a privileged structure in medicinal chemistry. The introduction of a phenyl group at the second position of the pyrimidine ring creates a versatile core that can be readily functionalized, leading to a diverse array of compounds with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making the 2-phenylpyrimidine scaffold a fertile ground for the discovery of novel therapeutic agents.[2][3][4] This guide will delineate the common and effective screening methodologies to identify and characterize the biological activities of this promising class of compounds.
Part 1: Anticancer Activity Screening
Derivatives of 2-phenylpyrimidine have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and telomerase inhibition.[5][6] A systematic screening approach is crucial to identify the most potent and selective compounds.
General Workflow for Anticancer Screening
The screening process for anticancer activity typically follows a tiered approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising candidates.
Caption: A generalized workflow for the anticancer screening of 2-phenylpyrimidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[7]
Step-by-Step Protocol:
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Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the 2-phenylpyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM)[5] |
| 11g | HL60 | 3.66 |
| 11g | Raji | 6.98 |
| 11g | Ramos | 5.39 |
| Ibrutinib (Control) | Raji | >10 |
Part 2: Antimicrobial Activity Screening
The pyrimidine scaffold is a key component of many antimicrobial agents. 2-Phenylpyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][3][4]
General Workflow for Antimicrobial Screening
The screening for antimicrobial activity involves an initial qualitative assessment followed by quantitative determination of the minimum inhibitory concentration.
Caption: A streamlined workflow for the antimicrobial screening of 2-phenylpyrimidine derivatives.
Experimental Protocol: Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Sterilize filter paper discs and impregnate them with a known concentration of the 2-phenylpyrimidine derivative. Place the discs on the inoculated agar surface. Include a vehicle control disc and a positive control disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the 2-phenylpyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Data Presentation: Antimicrobial Activity
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL)[10] |
| VMA–13–06 | S. aureus | Not Reported | 32 - 128 |
| VMA–13–06 | E. coli | Not Reported | 32 - 128 |
| Norfloxacin (Control) | S. aureus | Not Reported | Comparable to VMA-13-06 |
| Norfloxacin (Control) | E. coli | Not Reported | Comparable to VMA-13-06 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
General Workflow for Anti-inflammatory Screening
The screening for anti-inflammatory activity typically begins with in vitro enzyme inhibition assays followed by cell-based models of inflammation.
Caption: A representative workflow for the anti-inflammatory screening of 2-phenylpyrimidine derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[11][12]
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the 2-phenylpyrimidine derivatives.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, the test compound or a known inhibitor (e.g., Piroxicam, Meloxicam), and the TMPD substrate.[11][12]
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 610 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated to assess the compound's preference for inhibiting COX-2.
Data Presentation: Anti-inflammatory Activity
| Compound ID | COX-1 IC50 (µM)[11] | COX-2 IC50 (µM)[11] | Selectivity Index (SI)[11] |
| L1 | >100 | 1.8 | >55.5 |
| L2 | >100 | 2.5 | >40.0 |
| Meloxicam (Control) | 25 | 1.5 | 16.7 |
| Piroxicam (Control) | 2.5 | 5.0 | 0.5 |
Part 4: Structure-Activity Relationship (SAR) Insights
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.[13][14] For 2-phenylpyrimidine derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1]
A general SAR model for 2-phenylpyrimidine derivatives can be conceptualized as follows:
Caption: A simplified Structure-Activity Relationship (SAR) model for 2-phenylpyrimidine derivatives.
For instance, in the context of Bruton's tyrosine kinase (BTK) inhibitors, the pyrimidine core and an N-phenylacrylamide pharmacophore are crucial for binding.[5] The introduction of a chloro substituent at the C-5 position of the pyrimidine core has been shown to be more favorable than a fluoro substituent due to stronger hydrophobicity in the binding site.[5] Such insights are invaluable for the rational design of more effective therapeutic agents.
Conclusion
The 2-phenylpyrimidine scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of biological activities. A systematic and rigorous screening cascade, as outlined in this guide, is essential for the identification and characterization of lead compounds. By integrating in vitro and cell-based assays with mechanistic studies and SAR analysis, researchers can effectively navigate the complex process of drug discovery and development, ultimately translating the therapeutic potential of 2-phenylpyrimidine derivatives into novel clinical candidates.
References
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- Screening studies of antimicrobial activity of pyrimidine derivative. (2021).
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. [Link]
- Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Publishing. [Link]
- Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018). Chemistry Central Journal. [Link]
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
- Further investigations on the antinflammatory activity of some 2-phenylpyrazolol [1,5-a]pyrimidine compounds. (1981). Il Farmaco; edizione scientifica. [Link]
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
- Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (2015). Medicinal Chemistry Research. [Link]
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Spectroscopic Characterization of 2-Phenylpyrimidine-5-carboxylic Acid: A Technical Guide
Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of 2-Phenylpyrimidine-5-carboxylic acid and established principles of spectroscopic interpretation. Experimental data for this specific compound was not available in the public domain at the time of this writing. This guide is intended for educational and research purposes to illustrate the expected spectral characteristics of this molecule.
Introduction
This compound is a heterocyclic compound incorporating a pyrimidine ring, a phenyl substituent, and a carboxylic acid functional group.[1] As with many substituted pyrimidines, this molecule holds potential interest for researchers in medicinal chemistry and drug development, where the pyrimidine scaffold is a common feature in biologically active molecules.[2][3] A thorough spectroscopic characterization is the cornerstone of modern chemical research, providing unambiguous confirmation of a molecule's structure and purity. This guide offers a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, designed for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Analysis Workflow
The structural confirmation of this compound relies on a synergistic approach where each spectroscopic technique provides complementary information.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Broad Singlet | 1H | COOH |
| ~9.2 | Singlet | 2H | H-4, H-6 (Pyrimidine) |
| ~8.5 - 8.3 | Multiplet | 2H | H-2', H-6' (Phenyl) |
| ~7.6 - 7.4 | Multiplet | 3H | H-3', H-4', H-5' (Phenyl) |
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Carboxylic Acid Proton: A highly deshielded, broad singlet is anticipated for the carboxylic acid proton, typically appearing above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Pyrimidine Protons: The two equivalent protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet in the aromatic region, likely around 9.2 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the aromatic ring current.
-
Phenyl Protons: The protons of the phenyl group will present as multiplets in the aromatic region. The ortho-protons (H-2' and H-6') are expected to be the most downfield of the phenyl signals due to their proximity to the electron-withdrawing pyrimidine ring. The meta- (H-3', H-5') and para- (H-4') protons will likely appear as a more complex multiplet at a slightly upfield position.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~163 | C-2 (Pyrimidine) |
| ~158 | C-4, C-6 (Pyrimidine) |
| ~137 | C-1' (Phenyl) |
| ~131 | C-4' (Phenyl) |
| ~129 | C-2', C-6' (Phenyl) |
| ~128 | C-3', C-5' (Phenyl) |
| ~120 | C-5 (Pyrimidine) |
Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, typically around 165 ppm.
-
Pyrimidine Carbons: The carbons of the pyrimidine ring will be in the aromatic region. The carbon attached to the phenyl group (C-2) and the carbons adjacent to the nitrogen atoms (C-4, C-6) will be significantly deshielded. The carbon bearing the carboxylic acid group (C-5) will also be in this region but likely at a more upfield position compared to the other pyrimidine carbons.
-
Phenyl Carbons: The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (C-1') attached to the pyrimidine ring will be a quaternary carbon with a relatively weak signal. The other phenyl carbons will appear in the typical aromatic region of 120-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1580, ~1450 | Medium to Strong | C=C and C=N stretch (Aromatic Rings) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |
| ~770, ~690 | Strong | C-H out-of-plane bend (Aromatic) |
Interpretation of IR Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ will correspond to the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Aromatic Stretches: Several bands of medium to strong intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the phenyl and pyrimidine rings.
-
C-O Stretch and O-H Bend: A medium intensity band around 1300 cm⁻¹ for the C-O stretch and a broad band around 920 cm⁻¹ for the out-of-plane O-H bend are also characteristic of a carboxylic acid.
-
Aromatic C-H Bends: Strong bands in the fingerprint region, particularly around 770 cm⁻¹ and 690 cm⁻¹, would suggest a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Data can be acquired in both positive and negative ion modes.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 201.06 | [M+H]⁺ |
| 199.05 | [M-H]⁻ |
| 155.06 | [M-COOH]⁺ or [M-H-CO₂]⁻ |
| 128.05 | [C₉H₆N₂]⁺ |
| 102.05 | [C₆H₅CN]⁺ |
| 77.04 | [C₆H₅]⁺ |
Interpretation of Mass Spectrum
The mass spectrum will confirm the molecular weight and provide clues about the molecule's structure through its fragmentation.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 201.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 199.05. The molecular formula of this compound is C₁₁H₈N₂O₂ with a monoisotopic mass of 200.06 Da.[4][5]
-
Key Fragmentation Pathways:
-
Loss of COOH or CO₂: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (45 Da) or the loss of carbon dioxide (44 Da) from the deprotonated molecule. This would lead to a fragment ion at m/z 155.
-
Fragmentation of the Pyrimidine Ring: Subsequent fragmentation could involve the cleavage of the pyrimidine ring.
-
Phenyl Cation: The presence of a phenyl group would likely result in a fragment ion at m/z 77, corresponding to the phenyl cation.
-
Caption: A simplified predicted fragmentation pathway for this compound in positive ion mode.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for the structural confirmation of this molecule. While the data presented is predictive, it is grounded in the established principles of spectroscopy and serves as a robust framework for researchers working with this and related heterocyclic compounds. Experimental verification remains the gold standard, and this guide should be used as a reference for interpreting experimentally acquired data.
References
- MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
- Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
- SciSpace. (n.d.). Organic Preparations and Procedures International.
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- Chegg.com. (2021, August 15). Solved The MS, IR, 1H-NMR and 13C-NMR spectra of an organic...
- SciSpace. (n.d.). Organic preparations and procedures international.
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- YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
- National Center for Biotechnology Information. (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
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The 2-Phenylpyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.
Abstract
The 2-phenylpyrimidine core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-phenylpyrimidine derivatives. By dissecting the impact of substitutions at each position of the pyrimidine and phenyl rings, we aim to furnish researchers and drug development professionals with a robust framework for the rational design of novel therapeutics. This document delves into the nuanced effects of structural modifications on potency, selectivity, and pharmacokinetic profiles, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction: The Significance of the 2-Phenylpyrimidine Moiety
The pyrimidine ring is a fundamental heterocycle in nature, forming the basis of nucleobases in DNA and RNA. Its synthetic derivatives have become integral to a vast number of approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases. The attachment of a phenyl group at the 2-position of the pyrimidine ring creates a scaffold with an ideal balance of structural rigidity and conformational flexibility, allowing for precise interactions with biological targets. This guide will systematically explore the SAR of this important class of compounds, providing a roadmap for optimizing their therapeutic potential.
The Core Scaffold: A Positional Analysis of Structure-Activity Relationships
The biological activity of 2-phenylpyrimidine derivatives is profoundly influenced by the nature and placement of substituents on both the pyrimidine and phenyl rings. Understanding the contribution of each position is critical for successful lead optimization.
Modifications of the Pyrimidine Ring
The pyrimidine ring offers several positions for substitution, with the C4, C5, and C6 positions being the most commonly explored.
The C4-position is frequently substituted with an amino group, which can serve as a crucial hydrogen bond donor and acceptor. The nature of the substituent on this amino group significantly impacts activity.
For instance, in a series of GPR119 agonists, an N-substituted 4-amino group was found to be essential for activity. The compound 9t , with a 2-(1-oxidopyridin-3-yl)ethyl substituent, demonstrated improved glucose tolerance in mice, highlighting the importance of this side chain in achieving the desired pharmacological effect.
In the context of Bruton's tyrosine kinase (BTK) inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core led to compound 11g , which exhibited potent anti-proliferative activity against leukemia cell lines, even surpassing the activity of the approved drug ibrutinib in some cases. This underscores the significant gains in potency that can be achieved by optimizing the C4-substituent.
Substitutions at the C5-position can influence the compound's conformation and provide additional interaction points with the target. In a study of polysubstituted pyrimidines as inhibitors of prostaglandin E2 production, it was found that the size of the C5 substituent plays a critical role. Interestingly, a shorter substituent at the C5-position (hydrogen or methyl) led to higher potency compared to a bulkier n-butyl group.
Conversely, in a series of phosphodiesterase 4 (PDE4) inhibitors, a 5-carbamoyl group was identified as a key feature for activity. Further modification of this carbamoyl moiety led to derivatives with significantly enhanced potency.
The C6-position is another important site for modification. In the development of 4-amino-2-phenylpyrimidine GPR119 agonists, a methyl group at the C6-position was found to be favorable for activity. The synthesis of 4,6-disubstituted-2-phenylpyrimidines often involves the reaction of chalcones with guanidine hydrochloride, allowing for the introduction of various aryl groups at both the C4 and C6 positions. This modular synthesis enables the exploration of a wide chemical space to optimize properties such as anti-inflammatory activity.
Modifications of the 2-Phenyl Ring
The 2-phenyl ring provides a large surface for interaction with the biological target, and its substitution pattern is a critical determinant of activity and selectivity.
Substituents at the para-position of the phenyl ring often extend into specific pockets of the target protein. In the GPR119 agonist 9t , a bromine atom at the para-position of the phenyl ring was found to be optimal. In a series of antifungal agents targeting CYP51, halogen substitutions on the phenyl ring were explored, with a 3-fluoro substituent being identified as beneficial for activity. This was attributed to the fluorine atom forming favorable interactions with surrounding amino acid residues.
Substituents at the ortho- and meta-positions can influence the dihedral angle between the phenyl and pyrimidine rings, thereby affecting the overall conformation of the molecule and its fit within the binding site. For BTK inhibitors, a 3-methylphenylcarbamoyl group at the C4-aniline was found to be highly effective, indicating that meta-substitution on a pendant phenyl ring can significantly enhance potency.
Therapeutic Applications and Mechanistic Insights
The versatility of the 2-phenylpyrimidine scaffold is evident in the wide range of biological targets it can be designed to inhibit.
Kinase Inhibition: A Dominant Application
A significant number of 2-phenylpyrimidine derivatives have been developed as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: As mentioned, derivatives with specific substitutions have shown potent inhibition of BTK, a key target in B-cell malignancies.
-
Aurora Kinase Inhibitors: The 2-phenylpyrimidine scaffold has been utilized to develop inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in cancer. Structure-based drug design has led to the identification of potent inhibitors that can induce the "DFG-out" inactive conformation of Aurora A kinase.
-
p38 MAP Kinase Inhibitors: This scaffold has also been explored for the development of inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
Other Therapeutic Areas
Beyond kinase inhibition, 2-phenylpyrimidine derivatives have shown promise in other therapeutic areas:
-
Antifungal Agents: By targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), 2-phenylpyrimidine derivatives have been developed as potent antifungal agents.
-
GPR119 Agonists: These compounds have been investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.
-
Anti-inflammatory Agents: Derivatives of 2-phenylpyrimidine have demonstrated significant anti-inflammatory activity, for example, by inhibiting prostaglandin E2 production.
Data Presentation
Table 1: SAR of C4-Substituted 2-Phenylpyrimidine Derivatives as BTK Inhibitors
| Compound | C4-Aniline Substituent | Anti-proliferative Activity (Raji cells, IC50 in µM) | Reference |
| Ibrutinib (control) | - | 14.5 | |
| 11g | 3-methyl phenylcarbamoyl | 6.98 |
Table 2: SAR of C5-Substituted 2-Aminopyrimidines as PGE2 Inhibitors
| Compound | C5-Substituent | PGE2 Inhibition (IC50 in nM) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | H | 3 | |
| 5-methyl derivative | CH3 | Potent | |
| 5-butyl derivative | n-Butyl | Less potent than H or CH3 |
Experimental Protocols
General Synthesis of 4,6-Disubstituted-2-phenylpyrimidin-2-amines
A common method for the synthesis of this class of compounds involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with guanidine.
Step 1: Synthesis of Chalcone (General Procedure)
-
To a solution of an appropriate aromatic aldehyde (10 mmol) and an acetophenone (10 mmol) in ethanol (50 mL), add 40% aqueous NaOH solution dropwise with stirring at 0-5 °C.
-
Continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired chalcone.
Step 2: Synthesis of 2-Phenylpyrimidine (General Procedure)
-
A mixture of the chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in dimethylformamide (DMF, 20 mL) is heated at reflux for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final 2-phenylpyrimidine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable assay buffer.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization of Key Concepts
Core 2-Phenylpyrimidine Scaffold and Key Positions for Substitution
Caption: The 2-phenylpyrimidine scaffold with key substitution points.
General Workflow for SAR-driven Drug Design
Caption: A typical workflow for the SAR-driven optimization of 2-phenylpyrimidine compounds.
Conclusion and Future Perspectives
The 2-phenylpyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The extensive body of research on its SAR has provided a clear set of guidelines for medicinal chemists to rationally design compounds with improved biological activity and drug-like properties. Future efforts in this area will likely focus on the development of more selective inhibitors, particularly in the kinase field, to minimize off-target effects. Furthermore, the exploration of novel substitutions and the use of advanced computational techniques will undoubtedly lead to the discovery of next-generation 2-phenylpyrimidine-based drugs with enhanced efficacy and safety profiles.
References
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- Negoro, K., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry. [Link]
- Kumar, N., et al. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- Li, et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm. [Link]
- Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
- Ghavipanjeh, F., et al. (2014). QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. Current Computer-Aided Drug Design. [Link]
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- Wang, Y., et al. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
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- Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]
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- Sestito, S., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry. [Link]
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- Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
- Wang, Z., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. [Link]
- Fares, M., et al. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10).
- Sankhe, K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
- Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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- Faris, M., et al. (2024). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
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- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Phenylpyrimidine-5-carboxylic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this vast chemical space, 2-Phenylpyrimidine-5-carboxylic acid represents a privileged core, offering a unique combination of structural rigidity, synthetic tractability, and a rich potential for diverse biological activities. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets of this compound and its close chemical analogs. By examining structure-activity relationships and the mechanistic basis of action for related compounds, we elucidate a compelling rationale for investigating this molecule's efficacy against key targets in oncology, immunology, and infectious diseases. This whitepaper provides not only a theoretical framework but also detailed, field-proven experimental protocols for target validation, empowering researchers to rigorously assess the therapeutic promise of this versatile chemical entity.
Introduction: The this compound Scaffold
The this compound molecule is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position. This arrangement of functional groups provides a unique platform for molecular interactions within biological systems. The phenyl group can engage in hydrophobic and π-stacking interactions, while the pyrimidine core and its nitrogen atoms can participate in hydrogen bonding. Crucially, the carboxylic acid moiety is a key functional group, often involved in critical binding interactions with target proteins, and its presence is a recurring theme in the structure-activity relationships of pyrimidine-based inhibitors.[1]
While direct and extensive biological profiling of the parent this compound is not widely published, a wealth of data on its derivatives points towards several high-value therapeutic targets. This guide will focus on three primary areas where this scaffold has shown significant promise: the inhibition of Dihydroorotate Dehydrogenase (DHODH), the modulation of kinase activity, and the disruption of viral and fungal replication through enzyme inhibition.
Dihydroorotate Dehydrogenase (DHODH): A Prime Target in Cancer and Autoimmune Disease
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the synthesis of DNA, RNA, and other vital biomolecules. While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway.[2][4] This dependency makes DHODH a highly attractive target for the development of anticancer and immunosuppressive agents.[4]
The structural features of this compound are highly suggestive of DHODH inhibitory activity. The carboxylic acid group, in particular, is a key pharmacophoric element for many known DHODH inhibitors, where it mimics the carboxylate of the natural substrate, orotate.[1]
Mechanistic Rationale for DHODH Inhibition
The proposed mechanism of action for this compound as a DHODH inhibitor involves its binding to the active site of the enzyme, preventing the binding of the natural substrate, dihydroorotate. The phenyl group likely occupies a hydrophobic pocket within the active site, while the pyrimidine ring can form hydrogen bonds with key amino acid residues. The carboxylic acid is predicted to form a crucial salt bridge or hydrogen bond with a positively charged residue in the active site, anchoring the inhibitor in place.
Caption: Proposed binding mode of this compound in the DHODH active site.
Experimental Validation: DHODH Enzyme Inhibition Assay
To empirically determine the inhibitory potential of this compound against DHODH, a robust enzymatic assay is required. The following protocol is a well-established method for measuring DHODH activity.
Protocol: Spectrophotometric DHODH Inhibition Assay
-
Principle: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at 600 nm is monitored over time.
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to each well.
-
Prepare the reaction mixture containing assay buffer, 100 µM CoQ10, and 200 µM DCIP.
-
Add recombinant human DHODH to the reaction mixture to a final concentration of 5-10 nM.
-
Pre-incubate the enzyme with the test compound for 30 minutes at 25°C.[2]
-
Initiate the reaction by adding 500 µM DHO to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcome: A potent DHODH inhibitor will show a concentration-dependent decrease in the rate of DCIP reduction.
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 5.2 | [5] |
| Teriflunomide | Human DHODH | 24.5 | [6] |
| Leflunomide | Human DHODH | >10,000 | [6] |
Table 1: IC50 values of known DHODH inhibitors.
Kinase Inhibition: A Broad Avenue for Anticancer Therapy
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts. The 2-phenylpyrimidine scaffold is a well-established core for a variety of kinase inhibitors.[7][8]
Potential Kinase Targets
Based on the structure-activity relationships of related compounds, several kinase families are of particular interest for this compound:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival of malignant B-cells.[7]
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression; their inhibition leads to cell cycle arrest and apoptosis.[8]
The 2-phenylpyrimidine core can act as a scaffold to present substituents that interact with the ATP-binding pocket of these kinases. The phenyl group can form interactions with the hydrophobic regions of the pocket, while the pyrimidine nitrogens can act as hydrogen bond acceptors, mimicking the adenine moiety of ATP.
Caption: A typical workflow for validating a kinase inhibitor.
Experimental Validation: EGFR Tyrosine Kinase Inhibition Assay
The following protocol details a common method for assessing the inhibitory activity of a compound against EGFR.
Protocol: ADP-Glo™ Kinase Assay for EGFR
-
Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
EGFR Kinase Enzyme System (containing EGFR kinase, substrate, reaction buffer, and DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Set up the kinase reaction by adding the EGFR kinase, the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound to the wells of the plate.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antiviral and Antifungal Potential
The pyrimidine core is a fundamental building block of nucleosides, making pyrimidine analogs excellent candidates for antiviral and antifungal therapies that target nucleic acid synthesis or other essential viral/fungal enzymes.[10][11]
Potential Viral and Fungal Targets
-
Influenza Neuraminidase: This enzyme is crucial for the release of newly formed virus particles from infected cells. Its inhibition traps the viruses at the cell surface, preventing the spread of infection.[12][13][14]
-
Fungal Cytochrome P450 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[10][11]
Experimental Validation: Influenza Neuraminidase Inhibition Assay
Protocol: Chemiluminescent Neuraminidase Inhibition Assay
-
Principle: This assay utilizes a chemiluminescent substrate that, when cleaved by neuraminidase, produces light. The reduction in light emission in the presence of an inhibitor corresponds to its inhibitory activity.[14]
-
Materials:
-
Influenza virus (e.g., A/H1N1 or A/H3N2 strains)
-
NA-Star® Influenza Neuraminidase Inhibitor Resistance Detection Kit
-
This compound
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound or control to the wells of the microplate.
-
Add a standardized amount of influenza virus to each well and incubate to allow for inhibitor binding.
-
Add the NA-Star® substrate to initiate the enzymatic reaction.
-
Incubate for a specified time at 37°C.
-
Add the accelerator solution and immediately measure the luminescent signal with a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of neuraminidase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Experimental Validation: Fungal CYP51 Inhibition Assay
Protocol: Recombinant Human CYP51 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., lanosterol) to its product by recombinant human CYP51. The product formation is typically quantified by LC-MS/MS.[15][16]
-
Materials:
-
Recombinant human CYP51
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
This compound
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant human CYP51, CPR, and a lipid mixture in a suitable buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding lanosterol and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the sterols.
-
Analyze the samples by LC-MS/MS to quantify the amount of product formed.
-
-
Data Analysis:
-
Determine the rate of product formation at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests that this molecule and its derivatives have the potential to modulate the activity of key therapeutic targets, including DHODH, various kinases, and essential viral and fungal enzymes. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish clear structure-activity relationships for each of the identified targets. Further optimization of hit compounds for potency, selectivity, and pharmacokinetic properties will be crucial for translating the potential of this versatile scaffold into clinically effective therapies.
References
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- EGFR Biochemical Assays. (n.d.). [Source not specified, but likely a commercial or academic protocol collection].
- Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens. (2016). Antimicrobial Agents and Chemotherapy. [Link]
- Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. (2013). Public Health Reports. [Link]
- Influenza - Neuraminidase Inhibition Test. (n.d.). Animal and Plant Health Agency. [Link]
- ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment. (2022). JoVE. [Link]
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015).
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Science. [Link]
- DHODH Dehydrogenase Assay Service. (n.d.). Reaction Biology. [Link]
- Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2024). RSC Medicinal Chemistry. [Link]
- Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (2015). PLoS Neglected Tropical Diseases. [Link]
- Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. (n.d.). Elabscience. [Link]
- Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. (2019). Scientific Reports. [Link]
- CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. (2010). Biochimica et Biophysica Acta. [Link]
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
- Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (2011).
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. [Link]
- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). Biochemical Pharmacology. [Link]
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022). ChemMedChem. [Link]
- Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2018). RSC Advances. [Link]
- Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. (2014). Journal of Thoracic Disease. [Link]
- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). Bioorganic Chemistry. [Link]
- Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains. (2016). Journal of Antibiotics. [Link]
- Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal influenza infection. (2016). Drug Design, Development and Therapy. [Link]
- Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. (2020). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules. [Link]
- Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. (2019). Bioorganic Chemistry. [Link]
- This compound. (n.d.). PubChem. [Link]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2009). Current Topics in Medicinal Chemistry. [Link]
- P2′ Benzene Carboxylic Acid Moiety Is Associated with Decrease in Cellular Uptake: Evaluation of Novel Nonpeptidic HIV-1 Protease Inhibitors Containing P2 bis-Tetrahydrofuran Moiety. (2013). Antimicrobial Agents and Chemotherapy. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-Phenylpyrimidine-5-Carboxylic Acid Derivative Binding to Fungal CYP51
This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the in silico modeling of the binding of 2-phenylpyrimidine-5-carboxylic acid derivatives to their target, with a specific focus on the fungal enzyme lanosterol 14α-demethylase (CYP51). We will delve into the rationale behind the selection of computational strategies, the meticulous execution of molecular docking and molecular dynamics simulations, and the critical analysis of the resulting data to elucidate binding mechanisms and guide further drug discovery efforts.
Part 1: Foundational Principles and Strategic Planning
The journey from a promising chemical scaffold like this compound to a viable drug candidate is a complex, multi-parameter optimization challenge. In silico modeling provides an indispensable toolkit to navigate this landscape, offering atomic-level insights that can predict, rationalize, and refine the interaction between a ligand and its protein target. Our focus here is on a class of derivatives of 2-phenylpyrimidine that have been identified as inhibitors of fungal CYP51, a crucial enzyme in ergosterol biosynthesis, making it a prime target for antifungal drug development[1].
The Scientific Premise: Why In Silico Modeling?
Experimental approaches such as high-throughput screening can identify hit compounds but often provide limited understanding of the molecular interactions driving their activity. In silico modeling bridges this gap by:
-
Predicting Binding Poses: Determining the most likely orientation and conformation of a ligand within the protein's active site.
-
Estimating Binding Affinity: Quantifying the strength of the interaction, which can be correlated with experimental potency (e.g., IC50).
-
Elucidating Key Interactions: Identifying the specific amino acid residues and types of non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the protein-ligand complex.
-
Guiding Lead Optimization: Suggesting specific chemical modifications to the ligand to enhance binding affinity and selectivity.
Strategic Workflow: A Self-Validating System
The credibility of in silico modeling hinges on a workflow that is not only technically sound but also self-validating. Each step should build upon the last, with clear decision points and criteria for proceeding.
Caption: The molecular docking workflow using AutoDock Vina.
Molecular Dynamics Simulation: Capturing the Dynamics of Binding
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the system in a solvated environment. We will use GROMACS, a high-performance and widely used MD engine.
Protocol for MD Simulation with GROMACS:
-
System Building:
-
Complex Formation: Combine the coordinates of the protein and the selected ligand pose from docking into a single file.
-
Force Field Selection: Choose an appropriate force field, such as CHARMM36m for the protein and CGenFF for the ligand. Force field compatibility is crucial for accurate simulations.[2]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.
-
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to allow for adequate sampling of the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, identify key interactions, and calculate various properties.
Caption: The core cycle of a molecular dynamics simulation.
Part 3: Data Analysis and Interpretation
The true value of in silico modeling lies in the insights derived from the generated data. This section outlines key analyses to perform on the results of docking and MD simulations.
Analysis of Docking Results
| Metric | Description | Interpretation |
| Binding Affinity | An estimate of the binding free energy (in kcal/mol) calculated by the docking program's scoring function. | Lower values indicate stronger predicted binding. Useful for ranking a series of compounds. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the protein's active site. | Visual inspection is crucial to assess the plausibility of the pose and identify key interactions. |
| Key Interactions | Hydrogen bonds, hydrophobic contacts, salt bridges, and other non-covalent interactions between the ligand and protein. | Provides a mechanistic understanding of what drives binding and suggests potential modifications to improve affinity. |
Analysis of MD Simulation Trajectories
| Analysis | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. | Assesses the stability of the protein and the ligand within the binding site. A stable RMSD suggests the complex has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand over the course of the simulation. | Identifies stable and transient hydrogen bonds, providing a more dynamic view of these key interactions than docking alone. |
| Binding Free Energy Calculations | Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory. | Provides a more accurate estimate of binding affinity than docking scores by incorporating solvation effects and entropic contributions. |
Part 4: Concluding Remarks and Future Directions
This guide has outlined a robust and scientifically rigorous workflow for the in silico modeling of this compound derivative binding to the fungal CYP51 enzyme. By combining molecular docking and molecular dynamics simulations, researchers can gain a deep, atomic-level understanding of the binding process, which is invaluable for guiding the design of more potent and selective antifungal agents.
The true power of this approach is realized when it is used in a feedback loop with experimental studies. The predictions from in silico modeling should be used to generate hypotheses that can be tested in the lab, and the experimental results should, in turn, be used to refine and validate the computational models. This iterative cycle of prediction and validation is at the heart of modern, structure-based drug discovery.
References
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry.
- Calculation of binding free energies. (n.d.). PubMed.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology.
- What are the best practices for molecular dynamics simulations in drug design? (n.d.). Consensus.
- Lemkul, J. A. GROMACS Tutorials.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461.
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Topic: 2-Phenylpyrimidine-5-carboxylic Acid as a Fragment for Library Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is due to its ability to engage in key hydrogen bonding interactions with biological targets and serve as a versatile, rigid core for presenting substituents in defined spatial orientations.[2] This guide focuses on a particularly valuable derivative, 2-phenylpyrimidine-5-carboxylic acid, as a foundational fragment for the synthesis of diverse chemical libraries. We will detail its synthesis, key properties, and provide a field-proven, step-by-step protocol for its elaboration into a compound library via parallel amide coupling, explaining the critical reasoning behind each experimental choice to ensure scientific integrity and reproducibility.
Strategic Importance of the 2-Phenylpyrimidine Core
In the paradigm of fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak but efficient binding to a target.[4][5] Successful hits are then optimized to increase potency. This compound is an exemplary starting fragment for several reasons:
-
Privileged Scaffold: The pyrimidine core is a well-established motif in successful drugs, increasing the probability of biological relevance.[3][6]
-
Dual-Vector Diversification: The fragment possesses two distinct and chemically orthogonal points for modification. The carboxylic acid at the 5-position serves as a robust handle for amide coupling, allowing for the exploration of a vast chemical space through the introduction of diverse amine building blocks.[7][8] The phenyl group at the 2-position provides a second vector for modification, either by using substituted benzamidines in the initial synthesis or through subsequent cross-coupling reactions.[9]
-
Physicochemical Properties: With a molecular weight of approximately 200 g/mol and a calculated cLogP of 1.4, it adheres to the "Rule of Three" often used in FBDD, providing an excellent starting point for building drug-like molecules.[10] The phenyl ring facilitates potential π-π stacking interactions, while the carboxylic acid provides hydrogen bonding capabilities.[11]
Synthesis of the Core Fragment: this compound
A reliable and scalable synthesis is paramount for any library synthesis campaign. The most direct approach for this scaffold is the cyclocondensation reaction between an amidine and a 1,3-dicarbonyl equivalent. The following protocol is adapted from established methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters, followed by hydrolysis.[12][13]
Workflow for Core Fragment Synthesis
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Unlocking the Antifungal Potential of 2-Phenylpyrimidine Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with new mechanisms of action or improved efficacy. The 2-phenylpyrimidine scaffold has emerged as a promising chemotype in the pursuit of next-generation antifungals. This technical guide provides an in-depth exploration of the antifungal potential of 2-phenylpyrimidine derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the core mechanism of action, dissect the intricate structure-activity relationships, provide detailed synthetic and experimental protocols, and offer insights into the preclinical development pathway for this compelling class of compounds. Our objective is to equip scientific professionals with the foundational knowledge and practical methodologies required to advance the discovery and development of 2-phenylpyrimidine-based antifungal therapeutics.
The Imperative for Novel Antifungal Agents
Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, with high morbidity and mortality rates, particularly in immunocompromised patient populations.[1] The current clinical armamentarium of antifungal drugs is primarily limited to a few classes, including polyenes, azoles, echinocandins, and pyrimidine analogs.[2][3] The widespread use of these agents has inevitably led to the emergence of resistant fungal pathogens, rendering many existing treatments ineffective.[4][5] This, coupled with the inherent toxicity and drug-drug interactions associated with some of the current therapies, underscores the critical need for new antifungal drugs with novel scaffolds and mechanisms of action.[1]
The 2-phenylpyrimidine core has been identified as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted its significant potential as a source of novel antifungal agents, particularly as inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][6][7]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of 2-phenylpyrimidine derivatives lies in their ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[6][8]
CYP51, a cytochrome P450 enzyme, catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[6][8] By inhibiting CYP51, 2-phenylpyrimidine compounds disrupt this pathway, leading to two key antifungal effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 results in the buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[8]
This dual mechanism ultimately leads to the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity). The selectivity of these compounds for fungal CYP51 over its human ortholog is a critical factor in their therapeutic potential and is a key focus of structure-based drug design efforts.
Caption: Mechanism of action of 2-phenylpyrimidine antifungals targeting CYP51.
Synthesis of 2-Phenylpyrimidine Scaffolds
The synthesis of 2-phenylpyrimidine derivatives typically involves a multi-step process. A general synthetic strategy is outlined below, based on reported literature.[6][9][10]
Caption: General synthetic workflow for 2-phenylpyrimidine derivatives.
Detailed Synthetic Protocol (Example)
The following is a representative, step-by-step protocol for the synthesis of a key amino intermediate, adapted from published methods.[6]
Step 1: Synthesis of Amino Derivatives (e.g., 2a-g)
-
To a solution of the appropriate bromoacetophenone (1a-g) in chloroform, add hexamethylenetetramine.
-
Heat the reaction mixture at 50°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitate.
-
Reflux the precipitate in a mixture of ethanol and 37% hydrochloric acid.
-
Cool the reaction mixture and collect the resulting solid by filtration to afford the amino derivative hydrochlorides (2a-g).
Step 2: Boc Protection (e.g., 3a-g)
-
Dissolve the amino derivative hydrochloride (2a-g) in a mixture of methanol and water.
-
Add sodium bicarbonate, followed by di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction at room temperature until completion.
-
Remove the methanol under reduced pressure and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediates (3a-g).
Step 3: Tollens Condensation and Imidazole Substitution (e.g., 4a-g and 5a-g)
-
To a solution of the Boc-protected intermediate (3a-g) in ethanol, add sodium bicarbonate and aqueous formaldehyde (37%).
-
Stir the reaction at room temperature.
-
Upon completion, extract the product (4a-g) with an organic solvent.
-
Dissolve the resulting intermediate (4a-g) in acetonitrile and add 1,1'-carbonyldiimidazole (CDI) and imidazole.
-
Heat the reaction mixture at 70°C.
-
After cooling, purify the product (5a-g) by column chromatography.
Step 4: Deprotection to Yield Key Amino Intermediate (e.g., 6a-g)
-
Dissolve the imidazole intermediate (5a-g) in an appropriate solvent (e.g., ethyl acetate).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the reaction at room temperature.
-
Collect the resulting precipitate by filtration to obtain the key amino intermediate hydrochloride (6a-g).
Step 5: Amide Coupling to Final Products
-
To a solution of the key amino intermediate (6a-g) and a desired carboxylic acid in a suitable solvent like DMF, add a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final 2-phenylpyrimidine derivative by column chromatography.
Structure-Activity Relationship (SAR) Studies
The antifungal potency of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent analogs.[1][8]
| Compound ID | Ring A Substitution (R¹) | Ring B Substitution (R²) | Antifungal Activity (MIC in μg/mL) vs. C. albicans | Reference |
| A9 | H | 2-phenylpyrimidine | Moderate | [6] |
| B4 | 4-cyano | H | Moderate | [1] |
| B13 | 3-fluoro | 4-chloro | Active | [1] |
| B15 | 3-fluoro | 4-bromo | More Active | [1] |
| C5 | 3-fluoro | 4-trifluoromethyl | Potent | [1] |
| C6 | 3-fluoro | 4-tert-butyl | Highly Potent | [1][6] |
| Fluconazole | - | - | 0.25 - 1 | [1] |
Key SAR Insights:
-
Ring A (Phenyl Ring): Introduction of a halogen, particularly a fluorine atom at the 3-position, appears to be beneficial for antifungal activity.[1]
-
Ring B (Attached to the core):
-
Larger hydrophobic groups at the 4-position generally lead to increased potency. For instance, a tert-butyl group (in compound C6) resulted in significantly higher activity compared to smaller halogen substituents.[1]
-
The introduction of a trifluoromethyl group (in compound C5) also conferred potent activity.[1]
-
The size of the substituent is critical; excessively large aliphatic hydrocarbons can lead to steric hindrance within the hydrophobic cavity of the target enzyme, reducing activity.[1]
-
-
Hydrophobic Side Chain: The addition of a pyrimidine moiety to the hydrophobic side chain has been shown to improve the antifungal activity of CYP51 inhibitors.[6]
These findings suggest that a combination of a 3-fluoro substituent on the primary phenyl ring and a bulky, hydrophobic group at the 4-position of a secondary phenyl ring is a promising strategy for enhancing the antifungal potency of this scaffold.
In Vitro and In Vivo Evaluation
A rigorous evaluation of the antifungal activity and preclinical properties of 2-phenylpyrimidine derivatives is essential for their advancement as drug candidates.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][11]
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve the 2-phenylpyrimidine compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal compound in RPMI-1640 medium to achieve a range of desired final concentrations.[9][11]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal compound. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well. This can be determined visually or by reading the optical density with a microplate reader.
Cytotoxicity Assays
Assessing the cytotoxicity of novel antifungal compounds against mammalian cell lines is a critical step to determine their selectivity and potential for host toxicity. The MTT assay is a commonly used colorimetric method for this purpose.[2][12]
MTT Cytotoxicity Assay Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2, or primary cells) in a 96-well plate at a suitable density and allow the cells to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the 2-phenylpyrimidine compound in the appropriate cell culture medium. Replace the existing medium in the cell plate with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.
Promising 2-phenylpyrimidine compounds have demonstrated low cytotoxicity against various mammalian cell lines, suggesting a favorable selectivity profile.[1][6]
In Vivo Efficacy Models
While in vitro data is crucial for initial screening, in vivo studies in animal models of fungal infections are essential to evaluate the therapeutic potential of lead compounds.[13][14]
Common Animal Models for Antifungal Testing:
-
Systemic Candidiasis Model: Mice are infected intravenously with a lethal dose of Candida albicans. The efficacy of the test compound, administered at various doses, is typically assessed by the survival rate of the mice and the reduction of fungal burden in target organs (e.g., kidneys).[13][15]
-
Invasive Aspergillosis Model: Immunocompromised mice (e.g., neutropenic) are infected intranasally or intravenously with Aspergillus fumigatus. Treatment efficacy is evaluated based on survival and reduction in fungal load in the lungs.[13]
While specific in vivo efficacy data for 2-phenylpyrimidine derivatives is still emerging in the public domain, the established protocols for other antifungal agents provide a clear roadmap for their evaluation.[13][14]
Potential for Resistance
The development of resistance is a significant concern for all antimicrobial agents. For CYP51 inhibitors like the 2-phenylpyrimidines, potential resistance mechanisms, extrapolated from studies on azoles, include:
-
Target Site Mutations: Point mutations in the ERG11 (or CYP51) gene can alter the structure of the enzyme, reducing the binding affinity of the inhibitor.[5][16][17]
-
Overexpression of the Target Enzyme: Increased production of CYP51 can titrate out the inhibitor, requiring higher concentrations for efficacy.[2][18]
-
Efflux Pump Upregulation: Fungal cells can actively pump the drug out of the cell through the overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.[5]
Encouragingly, some novel nicotinamide derivatives, which also target the fungal cell wall, have shown potent activity against fluconazole-resistant C. albicans strains.[8] This suggests that novel scaffolds may be less susceptible to existing resistance mechanisms. Further research is needed to specifically investigate the potential for and mechanisms of resistance to 2-phenylpyrimidine antifungals.
Future Perspectives and Conclusion
The 2-phenylpyrimidine scaffold represents a highly promising starting point for the development of a new class of antifungal agents. Their well-defined mechanism of action as CYP51 inhibitors, coupled with demonstrated potent in vitro activity and favorable selectivity profiles, makes them attractive candidates for further preclinical and clinical development.
Future research in this area should focus on:
-
Lead Optimization: Continued structure-based drug design and SAR studies to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties.
-
In Vivo Efficacy and Pharmacokinetics/Toxicology Studies: Comprehensive evaluation of lead compounds in relevant animal models to establish their therapeutic potential and safety profiles.
-
Resistance Studies: In-depth investigation of the potential for resistance development and the underlying molecular mechanisms.
-
Combination Therapy: Exploring the synergistic potential of 2-phenylpyrimidine derivatives with existing antifungal drugs to enhance efficacy and combat resistance.
References
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- Li, X. C., et al. (2007). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Natural Products, 70(8), 1262-1266. [Link]
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- Alcazar-Fuoli, L., et al. (2020). Point Mutations in the 14-α Sterol Demethylase Cyp51A or Cyp51C Could Contribute to Azole Resistance in Aspergillus flavus. Genes, 11(10), 1217. [Link]
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- Naik, N., et al. (2021). Graphical representation of Anti-fungal activity (MIC values in µg/mL) of titled compounds.
- Flowers, S. A., et al. (2022). Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across Fungi. bioRxiv. [Link]
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The Pyrimidine Carboxylic Acid Scaffold: A Strategic Approach to Modulating Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of pyrimidine carboxylic acids as a promising class of anti-inflammatory agents. We will delve into the mechanistic underpinnings of their action, explore the critical structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Pyrimidine Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its presence in the essential nucleic acid bases—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[1][3] This inherent biocompatibility and versatile chemical nature have made the pyrimidine scaffold a fertile ground for the development of a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[3][4] In the realm of inflammation, pyrimidine derivatives have emerged as a significant class of molecules capable of modulating key inflammatory pathways.[5][6] Several pyrimidine-based drugs, such as proquazone and epirizole, have been successfully developed as anti-inflammatory agents, validating the therapeutic potential of this scaffold.[1][5]
The strategic incorporation of a carboxylic acid moiety onto the pyrimidine ring has been shown to be a particularly effective strategy for enhancing anti-inflammatory activity. This functional group can participate in crucial interactions with biological targets, improve pharmacokinetic properties, and provide a handle for further chemical modification. This guide will specifically focus on the unique contributions of the carboxylic acid group to the anti-inflammatory profile of pyrimidine-based compounds.
Mechanistic Pathways of Anti-inflammatory Action
The anti-inflammatory effects of pyrimidine carboxylic acids are primarily attributed to their ability to interfere with key enzymatic and signaling pathways that drive the inflammatory response. The main mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine production.[1][5][6]
Inhibition of Cyclooxygenase (COX) Enzymes
A predominant mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs).[7] Prostaglandins are key mediators of inflammation, pain, and fever.[1][7] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1][7]
Pyrimidine carboxylic acid derivatives have been shown to act as inhibitors of both COX-1 and COX-2.[1][8] The carboxylic acid group is often crucial for binding to the active site of the COX enzyme, mimicking the interaction of the natural substrate, arachidonic acid. The selectivity for COX-2 over COX-1 is a key objective in the design of new anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8] Several studies have reported pyrimidine derivatives with high selectivity towards COX-2.[7][9][10]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Inhibition of Lipoxygenase (LOX) Enzymes
The lipoxygenase (LOX) pathway represents another important target for anti-inflammatory intervention. LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation, particularly in allergic and respiratory conditions.[11] Pyrimidine carboxylic acid derivatives have been investigated as inhibitors of 5-LOX, a key enzyme in the biosynthesis of leukotrienes.[1][12] The carboxylic acid moiety, in conjunction with other structural features, can contribute to the binding affinity and inhibitory potency of these compounds against LOX enzymes.[1]
Modulation of Inflammatory Cytokines
Chronic inflammatory diseases are often characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[5] Pyrimidine derivatives have been shown to inhibit the release of these cytokines.[13] This modulation can occur through the inhibition of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression.[6][14] By suppressing the activation of NF-κB, pyrimidine carboxylic acids can downregulate the production of a cascade of inflammatory mediators.[15]
Caption: Workflow for In Vitro COX Inhibition Assay.
This cell-based assay assesses the ability of compounds to suppress the production of pro-inflammatory cytokines.
Principle: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA. [14][15] Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine carboxylic acid derivatives for a defined period.
-
LPS Stimulation: Add LPS to the culture medium to induce inflammation.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on cytokine release.
In Vivo Assays
This is a classic and widely used model for evaluating acute inflammation. [3] Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling. [16] Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions.
-
Compound Administration: Administer the pyrimidine carboxylic acid derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
Pyrimidine carboxylic acids represent a highly promising scaffold for the development of novel anti-inflammatory agents. Their multifaceted mechanisms of action, including the inhibition of key enzymes like COX and LOX and the modulation of pro-inflammatory signaling pathways, offer multiple avenues for therapeutic intervention. The inherent "drug-likeness" of the pyrimidine core, coupled with the strategic placement of the carboxylic acid moiety, provides a solid foundation for the design of potent and selective inhibitors.
Future research in this area should focus on:
-
Improving Selectivity: Fine-tuning the molecular structure to achieve higher selectivity for COX-2 over COX-1 to enhance the safety profile.
-
Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit both COX and LOX pathways, which may offer a broader spectrum of anti-inflammatory activity.
-
Targeting Kinases: Exploring the potential of pyrimidine carboxylic acids to inhibit protein kinases involved in inflammatory signaling, such as p38 MAP kinase. [13]* Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds to the site of inflammation.
The continued exploration of the chemical space around the pyrimidine carboxylic acid scaffold holds significant promise for the discovery of the next generation of safe and effective anti-inflammatory drugs.
References
- Bariwal, J. et al. (2008). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 70(4), 450-456.
- Umar, M. N. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(15), 8748-8785.
- Khan, I. et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds.
- Umar, M. N. (2022). Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. World Journal of Biology Pharmacy and Health Sciences, 9(2), 036-068.
- Kumar, R. et al. (2023). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER, 22(10).
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- Papakyriakopoulou, P. et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1175.
- Umar, M. N. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
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- Ghorab, M. M. et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(7), 6021-6034.
- Abdel-Aziz, M. et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(19), 6933.
- Michałowicz, J. et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences.
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- Gökçe, M. et al. (2018). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry.
- Sharma, P. et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Marquez-Flores, Y. K. et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
- Jian, Y. J. et al. (2025). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry.
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A Technical Guide to 2-Phenylpyrimidine-5-carboxylic Acid: A Versatile Intermediate in Modern Synthesis
Executive Summary
2-Phenylpyrimidine-5-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid, aromatic core, combining a phenyl ring and a pyrimidine nucleus, offers a structurally valuable scaffold. The carboxylic acid moiety at the 5-position serves as a versatile synthetic handle, enabling the facile generation of diverse libraries of derivatives, primarily through amide bond formation. This guide provides an in-depth exploration of this compound, covering its fundamental properties, robust synthesis protocols, key chemical transformations, and its application as a central intermediate in drug discovery programs. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to empower the strategic use of this important chemical intermediate.
Section 1: The 2-Phenylpyrimidine Scaffold: A Privileged Core
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, including nucleobases and therapeutic agents.[1] The introduction of a phenyl group at the 2-position of the pyrimidine ring imparts significant conformational rigidity and lipophilicity, features that are often crucial for effective interaction with biological targets like enzymes and receptors.[2][3]
The true synthetic utility of the 2-phenylpyrimidine scaffold is unlocked by the presence of the carboxylic acid at the 5-position. This functional group provides a reactive site for a multitude of chemical transformations, allowing chemists to systematically modify the molecule to explore structure-activity relationships (SAR). This strategic placement makes this compound not just a compound, but a platform for innovation.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of an intermediate is fundamental to its effective use in synthesis and for the accurate characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 122773-97-1 | [4][5][6] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4][6] |
| Molecular Weight | 200.19 g/mol | [4] |
| Melting Point | 282-284 °C | [7] |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area | 63.1 Ų | [4] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons on the phenyl and pyrimidine rings. A key diagnostic signal is the highly deshielded and often broad singlet for the carboxylic acid proton, typically appearing far downfield in the 10-12 ppm region.[8][9]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carboxyl carbon in the 165-185 ppm range.[9] The remaining signals will correspond to the carbons of the two aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. Key absorptions include a very broad O-H stretching band from approximately 2500–3300 cm⁻¹ and a sharp, strong C=O stretching band between 1710 and 1760 cm⁻¹.[9]
-
Mass Spectrometry (MS): In mass spectrometry, the molecule will exhibit a prominent molecular ion peak. Characteristic fragmentation patterns for a carboxylic acid include the sequential loss of OH (17 amu) and CO (28 amu).[8]
Section 3: Synthesis Strategies
The synthesis of this compound is typically achieved through a multi-step process that first builds the corresponding ester, followed by a straightforward hydrolysis. This approach is reliable and provides high yields of the target acid.[10][11]
Figure 1: Synthetic workflow for this compound.
Detailed Protocol: Synthesis via Ester Hydrolysis
This protocol describes a robust and widely applicable method for preparing the title compound.[10][12]
Part A: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate
-
Reagent Preparation: Prepare the sodium salt of a suitable C3-dicarbonyl equivalent. A common precursor is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which is formed by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[10][11]
-
Cyclization: To a solution of the prepared sodium salt (1.0 eq) in an anhydrous solvent such as DMF, add benzamidinium hydrochloride (1.1 eq).
-
Reaction: Heat the reaction mixture (e.g., to 100 °C) for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude ester is purified by flash column chromatography on silica gel to yield the pure product.
Part B: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve the purified ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).[3]
-
Base Addition: Add sodium hydroxide (NaOH, ~1.6-2.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed (typically 4-6 hours).
-
Acidification: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with ice water and carefully acidify to pH 6-7 using 3 N HCl.
-
Isolation: A white precipitate of this compound will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality Behind Choices: The use of an ester intermediate is strategic; esters are generally easier to purify via chromatography than the highly polar carboxylic acids. The final hydrolysis is a high-yielding and clean reaction, often producing a product pure enough for subsequent steps without further purification.
Section 4: Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the reactivity of its carboxyl group, which serves as a gateway to a wide range of derivatives.
Amide Bond Formation: The Key Transformation
The most significant application of this intermediate is in the synthesis of 2-phenylpyrimidine-5-carboxamides. This is achieved by activating the carboxylic acid and reacting it with a primary or secondary amine.[3][13]
Figure 2: General workflow for amide coupling.
Detailed Protocol: Representative Amidation
This protocol is adapted from procedures used in the synthesis of bioactive compound libraries.[3]
-
Activation: Dissolve this compound (1.0 eq), a coupling reagent such as PyBop (2.0 eq), and a non-nucleophilic catalyst like DMAP (0.05 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Stir at room temperature for 30 minutes to form the activated intermediate.
-
Amine Addition: Add a hindered base such as DIEA (2.0 eq) followed by the desired amine (1.0 eq).
-
Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude amide is purified by silica gel chromatography to yield the final product.
Causality Behind Choices: Coupling reagents like PyBop are highly efficient and suppress side reactions, making them ideal for library synthesis where high yields and purity are paramount. The choice of base (DIEA) is critical to neutralize the acid formed without interfering with the coupling reaction.
Section 5: Case Study: Application in Antifungal Drug Discovery
A compelling example of this compound's utility is in the development of novel inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3]
In this context, the 2-phenylpyrimidine core serves as a "scaffold" that correctly positions the molecule within the enzyme's active site. Researchers used this compound as the central intermediate to create a library of diverse amides. By reacting the acid with a wide variety of amines, they systematically explored how different substituents at the 5-position affected antifungal activity. This SAR study led to the identification of compounds with significantly better efficacy against pathogenic fungi than the first-line drug fluconazole.[3]
Figure 3: Logic flow from intermediate to lead compound in drug discovery.
Section 6: Handling, Safety, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a mere chemical; it is a strategic tool for molecular innovation. Its robust and well-defined synthesis, coupled with the versatile reactivity of its carboxylic acid function, establishes it as a premier intermediate for the construction of complex molecular architectures. Its proven success in drug discovery programs, particularly in the rapid elaboration of compound libraries for SAR studies, underscores its importance. For researchers and scientists in the pharmaceutical and chemical industries, a comprehensive understanding of this intermediate provides a distinct advantage in the design and execution of modern synthetic campaigns.
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Methodological & Application
Title: Rapid and Efficient Synthesis of 2-Phenylpyrimidine-5-carboxylic Acid via a Microwave-Assisted Suzuki-Miyaura Coupling Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed, field-tested protocol for the synthesis of 2-phenylpyrimidine-5-carboxylic acid, a key structural motif in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a substantial improvement over conventional heating techniques, dramatically reducing reaction times from hours to minutes while enhancing product yields and purity. The protocol is structured in two primary stages: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward ester hydrolysis. We provide in-depth explanations for experimental choices, a step-by-step methodology, and a comprehensive guide to data interpretation, establishing a robust and reproducible workflow for drug discovery and development professionals.
Introduction and Scientific Rationale
The pyrimidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents. Specifically, 2-phenylpyrimidine derivatives are of significant interest due to their diverse biological activities. The synthesis of the key intermediate, this compound, traditionally involves lengthy reaction times and often results in modest yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that accelerates chemical reactions by utilizing microwave radiation to heat the sample.[1][2] Unlike conventional heating methods that rely on conduction and convection, microwave energy interacts directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[3][4] This localized heating minimizes thermal gradients, reduces the formation of side products, and can significantly shorten reaction times, often from many hours to mere minutes.[5]
This protocol employs a palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction, to construct the biaryl system.[6][7] The reaction's reliability, mild conditions, and tolerance of various functional groups make it ideal for complex molecule synthesis. The core of this process involves the coupling of a pyrimidine halide with an organoboron reagent in the presence of a palladium catalyst and a base.[8][9]
Reaction Mechanism: The Suzuki-Miyaura Coupling
The synthesis proceeds via the well-established Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 2-chloropyrimidine-5-carboxylate, forming a Pd(II) complex.[8][10]
-
Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its phenyl group to the Pd(II) complex, displacing the halide.[7][10]
-
Reductive Elimination : The two organic ligands (the pyrimidine and phenyl groups) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
Reagents:
-
Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Synthesis Workflow Diagram
The overall synthetic strategy is a two-step process, beginning with the microwave-assisted Suzuki coupling followed by hydrolysis.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Microwave-Assisted Suzuki-Miyaura Coupling
-
Vial Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-chloropyrimidine-5-carboxylate (e.g., 1.0 mmol, 186.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst and Solvent Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). Evacuate and backfill the vial with nitrogen or argon gas three times. Add 4 mL of 1,4-dioxane and 1 mL of deionized water.
-
Microwave Irradiation : Seal the vial with a cap. Place it in the microwave synthesizer cavity. Set the reaction parameters to hold at a temperature of 120 °C for 20 minutes, with a pre-stirring time of 30 seconds.
-
Reaction Work-up : After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash with 15 mL of saturated NaHCO₃ solution, followed by 15 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 2-phenylpyrimidine-5-carboxylate as a solid.
Part B: Saponification to the Carboxylic Acid
-
Hydrolysis Setup : Dissolve the purified ester from Part A (e.g., 1.0 mmol) in a solvent mixture of THF (4 mL), MeOH (1 mL), and H₂O (1 mL).
-
Base Addition : Add lithium hydroxide (LiOH) (2.0 mmol, 47.9 mg) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Acidification : Once the starting material is consumed, remove the organic solvents (THF, MeOH) via rotary evaporation. Dilute the remaining aqueous solution with 10 mL of water. Cool the solution in an ice bath and acidify to pH ~3 by the dropwise addition of 1M HCl.
-
Product Isolation : A precipitate will form upon acidification. Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum to yield this compound.[11]
Data and Expected Results
The microwave-assisted protocol offers significant advantages over conventional methods. The following table summarizes a typical comparison.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time (Coupling) | 6 - 18 hours | 15 - 30 minutes |
| Typical Yield (Coupling) | 60 - 75% | 85 - 95% |
| Energy Consumption | High | Low[3] |
| Product Purity | Good, may require extensive purification | High, often cleaner reaction profiles[5] |
Characterization Data for this compound:
-
Molecular Formula : C₁₁H₈N₂O₂[11]
-
Molecular Weight : 200.19 g/mol [11]
-
Appearance : White to off-white solid.
-
¹H NMR : Expected signals in the aromatic region (δ 7.5-9.5 ppm).
-
Mass Spec (ESI) : [M+H]⁺ at m/z 201.06.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Insufficient base- Water in boronic acid | - Use fresh catalyst- Ensure base is anhydrous and in sufficient excess- Use high-purity, dry phenylboronic acid |
| Incomplete Reaction | - Insufficient microwave time/temp- Poor microwave absorption | - Increase reaction time or temperature incrementally- Ensure the solvent system is polar enough for efficient heating |
| Side Product Formation | - Boronic acid homo-coupling- Reaction temperature too high | - Ensure the system is properly degassed to remove oxygen- Optimize temperature; higher is not always better |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Microwave synthesizers operate at high temperatures and pressures. Ensure the reaction vial is not overfilled and is properly sealed.
-
Perform all operations within a certified chemical fume hood.
Conclusion
This application note details a robust, rapid, and high-yielding protocol for the synthesis of this compound using microwave-assisted technology. By replacing conventional heating with microwave irradiation, this method aligns with the principles of green chemistry, reducing energy consumption and reaction times without compromising product quality.[2][4] This efficient workflow is ideally suited for the demands of modern medicinal chemistry and drug discovery, enabling faster synthesis of key intermediates and accelerating research timelines.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). This compound.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ChemicalBook. (2022, December 30). 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID.
- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
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Application Notes & Protocol: Synthesis of 2-Phenylpyrimidine via Suzuki Coupling
Introduction: The Significance of 2-Phenylpyrimidines and the Suzuki Coupling Approach
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1] Specifically, 2-phenylpyrimidine derivatives have emerged as privileged structures in drug discovery, exhibiting a wide range of therapeutic potential.[2] The efficient and versatile synthesis of these compounds is therefore of paramount importance to researchers in pharmacology and drug development.
Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly effective method for constructing the crucial C-C bond between a pyrimidine ring and a phenyl group.[3][4][5] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7]
This application note provides a detailed, field-proven protocol for the synthesis of 2-phenylpyrimidine from 2-chloropyrimidine and phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into optimizing reaction parameters for maximal yield and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Cl) of the 2-chloropyrimidine. This step forms a Pd(II) complex.[1][5]
-
Transmetalation: In this key step, the organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the 2-phenylpyrimidine product. The palladium catalyst is simultaneously regenerated to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4][5]
Below is a visual representation of this catalytic pathway.
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Application Note & Protocols: 2-Phenylpyrimidine-5-carboxylic Acid as a Novel Scaffold for Antifungal Drug Development Targeting CYP51
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the development of novel antifungal agents with new mechanisms of action. The fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway, remains a highly validated and promising target.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-phenylpyrimidine-5-carboxylic acid and its derivatives as a novel class of CYP51 inhibitors. We present the scientific rationale, detailed protocols for in vitro enzymatic and cellular assays, and a framework for interpreting structure-activity relationship (SAR) data.
The Scientific Rationale: Targeting Fungal CYP51
Ergosterol is an essential sterol in the fungal cell membrane, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][3] Its biosynthesis pathway is a complex, multi-step process that is highly conserved among fungi but distinct from the cholesterol synthesis pathway in mammals, making it an ideal target for selective antifungal therapy.[1]
The enzyme CYP51, a cytochrome P450 monooxygenase, catalyzes the crucial 14α-demethylation of lanosterol (or eburicol in some filamentous fungi), a rate-limiting step in ergosterol production.[4][5][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt membrane structure and arrest fungal growth.[7] This mechanism is the basis for the widely used azole class of antifungal drugs.[2][7] However, the emergence of azole resistance, often through mutations in the ERG11 gene (which encodes CYP51), highlights the urgent need for new chemical scaffolds that can effectively inhibit this target.[2][7]
The 2-phenylpyrimidine scaffold has emerged as a promising starting point for a new generation of CYP51 inhibitors, with studies demonstrating its potential to yield compounds with potent antifungal activity, including against azole-resistant strains.[8][9]
This compound: A Scaffold for Novel Inhibitors
Recent research has identified 2-phenylpyrimidine derivatives as a structurally novel class of CYP51 inhibitors.[8][9] Through systematic structural optimization and modification, researchers have developed compounds from this class that exhibit potent activity against a range of pathogenic fungi, including clinically relevant Candida species.[8] The core scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of antifungal potency, selectivity against human CYP51, and pharmacokinetic properties. Molecular docking studies suggest these compounds bind to the active site of fungal CYP51, effectively blocking substrate access.[8]
Experimental Protocols for Compound Evaluation
Evaluating a new chemical series requires a tiered approach, starting with enzymatic assays, progressing to cellular activity, and finally to more complex evaluations. The following protocols provide a robust framework for the initial characterization of this compound derivatives.
Protocol 3.1: In Vitro CYP51 Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant fungal CYP51. The assay relies on measuring the change in absorbance as the heme iron in CYP51 shifts its spin state upon ligand (inhibitor) binding.
A. Principle: Unbound, substrate-free CYP51 exists in a low-spin state. The binding of azole and other nitrogen-containing heterocyclic inhibitors, like pyrimidines, involves the coordination of a nitrogen atom to the heme iron, inducing a shift to a high-spin state. This shift can be detected by UV-Vis spectrophotometry as a Type II difference spectrum.
B. Materials:
-
Purified, recombinant fungal CYP51 (e.g., from Candida albicans)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Dual-beam spectrophotometer
-
Matched quartz cuvettes (1 mL)
C. Step-by-Step Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant CYP51 in 100 mM potassium phosphate buffer containing 20% glycerol to a final concentration of 1-2 µM.
-
Spectrophotometer Setup: Set the spectrophotometer to scan from 350 nm to 500 nm.
-
Baseline Correction: Add 500 µL of the diluted CYP51 solution to both the sample and reference cuvettes. Record a baseline spectrum.
-
Compound Addition:
-
To the sample cuvette , add a small aliquot (1-5 µL) of the test compound stock solution in DMSO to achieve the desired final concentration. Mix gently by inversion.
-
To the reference cuvette , add an equivalent volume of pure DMSO to account for any solvent effect.
-
-
Incubation & Measurement: Incubate for 5 minutes at room temperature to allow binding to reach equilibrium. Record the difference spectrum.
-
Data Acquisition: A characteristic Type II spectrum will show a peak around 425-430 nm and a trough around 390-410 nm. The magnitude of the absorbance difference (ΔA = A_peak - A_trough) is proportional to the amount of enzyme-inhibitor complex formed.
-
Dose-Response Curve: Repeat steps 4-6 for a range of inhibitor concentrations (e.g., from 0.01 µM to 100 µM).
-
Data Analysis: Plot the ΔA values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 3.2: Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus. The method is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[8][10]
A. Materials:
-
Fungal strains (e.g., Candida albicans SC5314, fluconazole-resistant strains)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Test compounds and control drug (e.g., Fluconazole) dissolved in DMSO
-
Spectrophotometer or plate reader (530 nm)
-
Humidified incubator (35°C)
B. Step-by-Step Procedure:
-
Inoculum Preparation:
-
Subculture the fungal strain on a Sabouraud Dextrose Agar plate and incubate for 24-48 hours.
-
Select a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10^3 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial 2-fold dilutions of the test compounds and control drug in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range is 0.125 to 64 µg/mL.
-
Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
-
Inoculation: Add 100 µL of the final working inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours in a humidified chamber.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control. This can be assessed visually or by reading the optical density (OD) at 530 nm with a microplate reader.
Data Interpretation & SAR Analysis
The goal is to identify compounds with potent enzymatic inhibition (low IC50) that translates to potent cellular activity (low MIC).
Table 1: Example Data for Hypothetical this compound Derivatives
| Compound ID | R1 Group (Phenyl) | R2 Group (Pyrimidine) | C. albicans CYP51 IC50 (µM) | C. albicans MIC (µg/mL) |
| Parent | H | H | 15.2 | 32 |
| C1 | 4-F | H | 2.5 | 4 |
| C2 | 2,4-diF | H | 0.8 | 1 |
| C3 | 4-Cl | H | 1.9 | 2 |
| C4 | 4-F | 4-CH3 | 8.9 | 16 |
| C5 | 2,4-diF | 6-Cl | 0.9 | 2 |
| FLC | N/A | N/A | 1.1 | 0.5 |
FLC: Fluconazole (Reference)
Structure-Activity Relationship (SAR) Insights: From the hypothetical data, a preliminary SAR can be deduced:
-
Phenyl Ring Substitution (R1): Introducing electron-withdrawing groups like fluorine or chlorine at the 4-position of the phenyl ring (C1, C3) significantly improves activity compared to the unsubstituted parent compound. A di-fluoro substitution (C2) further enhances potency. This suggests a key interaction within a hydrophobic pocket of the CYP51 active site.[11]
-
Pyrimidine Ring Substitution (R2): Modifications on the pyrimidine ring (C4, C5) appear less favorable or neutral, suggesting that this part of the molecule may be more sensitive to steric hindrance.
Scientific Considerations & Troubleshooting
-
Compound Solubility: Poor aqueous solubility can lead to artificially low potency in assays. Ensure compounds are fully dissolved in DMSO stock solutions and do not precipitate in the aqueous assay medium.
-
Selectivity: It is crucial to assess the inhibitory activity against human CYP51 to determine the selectivity index.[12] High selectivity for the fungal enzyme is a key characteristic of a viable drug candidate, minimizing potential side effects related to human steroid biosynthesis.[12][13]
-
Cytotoxicity: Compounds should be tested for cytotoxicity against relevant mammalian cell lines (e.g., HepG2) to ensure the observed antifungal effect is not due to general toxicity.
-
Resistance Profiling: Active compounds should be tested against a panel of clinical isolates, including known azole-resistant strains, to determine their spectrum of activity and potential to overcome existing resistance mechanisms.[14]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel CYP51-targeting antifungal agents. The protocols and framework presented in this guide offer a systematic approach to characterizing compound potency, interpreting SAR data, and identifying promising lead candidates. By combining targeted enzymatic assays with robust cellular susceptibility testing, researchers can efficiently advance this chemical class in the ongoing search for next-generation antifungal therapies.
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Application of 2-Phenylpyrimidine-5-carboxylic Acid in Cancer Cell Line Studies: A Scaffolding Approach for Novel Kinase Inhibitors
Introduction: The Privileged 2-Phenylpyrimidine Scaffold
In the landscape of modern oncology drug discovery, certain molecular architectures consistently emerge as foundational frameworks for potent and selective therapeutics. The pyrimidine ring is one such "privileged scaffold," integral to the structure of DNA and RNA and, consequently, a focal point for designing agents that interfere with cancer cell proliferation.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyrimidine core offers a versatile template for creating targeted therapies, particularly protein kinase inhibitors.[2][3][4]
This application note explores the utility of 2-Phenylpyrimidine-5-carboxylic acid as a strategic starting point for the development of novel anticancer agents. While direct studies on this specific parent compound are limited, its structure is emblematic of a class of molecules that have demonstrated significant potential in cancer cell line studies. The carboxylic acid group at the 5-position serves as a critical chemical handle, enabling the synthesis of diverse libraries of amides, esters, and other derivatives.[5] These modifications allow for the fine-tuning of pharmacokinetic properties and target engagement, transforming a simple core into highly specific modulators of oncogenic signaling pathways. This guide will synthesize findings from studies on its derivatives to provide a comprehensive overview of the scaffold's potential, including its mechanisms of action and detailed protocols for its evaluation in cancer cell line research.
Mechanism of Action: Targeting Oncogenic Kinases
Derivatives of the 2-phenylpyrimidine scaffold have been extensively shown to function as ATP-competitive inhibitors of various protein kinases, which are often dysregulated in cancer.[3][4][6] These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental step in signal transduction pathways that control cell growth, differentiation, and survival. By occupying the ATP-binding pocket of the kinase, these inhibitors block downstream signaling, leading to cell cycle arrest and apoptosis.[7]
Key kinase families targeted by 2-phenylpyrimidine derivatives include:
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the B-cell receptor (BCR) signaling pathway. Its inhibition is a therapeutic strategy for B-cell malignancies like leukemia and lymphoma.[2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous solid tumors.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
The general mechanism involves the pyrimidine core mimicking the adenine base of ATP to form hydrogen bonds with the kinase's hinge region, while the 2-phenyl group and modifications at the 5-carboxylic acid position extend into hydrophobic pockets to enhance potency and selectivity.[3][7]
Caption: Generalized signaling pathway inhibited by 2-phenylpyrimidine derivatives.
Data Presentation: Representative Cytotoxic Activity
The following table summarizes the in vitro anti-proliferative activity of various 2-phenylpyrimidine derivatives across a panel of human cancer cell lines. It is crucial to note that these values represent the activity of derivatives and are presented to illustrate the potential of the scaffold. The specific activity of any new derivative of this compound must be determined empirically.
| Derivative Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| BTK Inhibitor (11g) | HL-60 | Promyelocytic Leukemia | 3.66 | [2] |
| BTK Inhibitor (11g) | Raji | Burkitt's Lymphoma | 6.98 | [2] |
| BTK Inhibitor (11g) | Ramos | Burkitt's Lymphoma | 5.39 | [2] |
| Pyrido[2,3-d]pyrimidine (2d) | A549 | Lung Carcinoma | >50 | [8] |
| Indazol-pyrimidine (4f) | MCF-7 | Breast Adenocarcinoma | 1.629 | [9] |
| Indazol-pyrimidine (4i) | MCF-7 | Breast Adenocarcinoma | 1.841 | [9] |
| Phenylurea derivative (7) | A549 | Lung Carcinoma | 2.5 | [3] |
| Phenylurea derivative (19) | BxPC3 | Pancreatic Carcinoma | 3.1 | [3] |
Experimental Protocols and Workflow
Evaluating a novel compound derived from this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays.
Caption: Tiered experimental workflow for evaluating novel 2-phenylpyrimidine derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.
Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[10]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a specific kinase enzyme's activity. This example uses a luminescence-based assay.
Causality: The assay measures the amount of ATP remaining in the solution after a kinase reaction. Active kinases consume ATP to phosphorylate their substrate. A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal when a luciferase/luciferin reagent is added.[11][12]
Materials:
-
Recombinant kinase enzyme (e.g., BTK, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
Test compound
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add the kinase enzyme, substrate, and test compound (or control) to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: A lower signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a highly valuable starting scaffold for the generation of novel anticancer therapeutics. The proven success of its derivatives as potent and selective kinase inhibitors highlights the scaffold's favorable geometry for engaging the ATP-binding site of these critical oncogenic drivers.[2][3] The protocols detailed herein provide a robust framework for researchers to systematically synthesize, screen, and characterize new chemical entities based on this privileged structure. Future work should focus on leveraging the 5-carboxylic acid moiety to explore diverse chemical space, aiming to enhance potency against known targets, discover novel kinase interactions, and improve drug-like properties to translate promising in vitro findings into in vivo efficacy.
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Application Notes and Protocols for High-Throughput Screening of 2-Phenylpyrimidine Derivatives
Introduction: The Therapeutic Potential of the 2-Phenylpyrimidine Scaffold
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to form key interactions with various biological targets have led to its exploration in numerous therapeutic areas. Notably, derivatives of this scaffold have shown promise as potent and selective inhibitors of enzymes and modulators of receptors, driving significant efforts in drug discovery and development.
This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel 2-phenylpyrimidine derivatives. We will delve into the technical details of both biochemical and cell-based screening methodologies, offering field-proven insights and step-by-step protocols. The focus will be on providing a self-validating system for researchers, scientists, and drug development professionals to confidently identify and advance promising lead compounds.
Key therapeutic targets for 2-phenylpyrimidine derivatives that will be addressed in these protocols include:
-
Protein Kinases: Such as Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a target for B-cell malignancies.[1]
-
Phosphodiesterases (PDEs): Specifically PDE4, which is involved in inflammatory pathways, making its inhibitors potential therapeutics for diseases like COPD.[2]
-
Cytochrome P450 Enzymes: Including lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is a target for antifungal agents.[3][4]
-
G-Protein Coupled Receptors (GPCRs): Such as GPR119, a receptor involved in glucose homeostasis, making its agonists potential treatments for diabetes.[5]
Guiding Principles for Robust HTS Assay Design
The success of any HTS campaign hinges on the development of robust and reproducible assays that can be miniaturized for automated screening of large compound libraries.[6][7] Key considerations include a high signal-to-noise ratio, low false-positive rates, and relevance to the biological target of interest. Both biochemical (cell-free) and cell-based assays play pivotal roles in the drug discovery cascade.[6][7][8][9]
-
Biochemical Assays: These assays utilize purified biological molecules to directly measure the interaction between a compound and its target.[8] They are essential for initial hit identification and for understanding the mechanism of action. Common formats include fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), fluorescence polarization, and luminescence-based enzyme activity assays.[7][9]
-
Cell-Based Assays: These assays are performed in a cellular context, providing a more physiologically relevant environment to assess a compound's activity.[10][11] They are crucial for confirming the activity of hits from biochemical screens and for evaluating cellular toxicity and other downstream effects.[10] Examples include cell viability assays, reporter gene assays, and second messenger assays.[7][11]
The following sections will provide detailed protocols for HTS assays targeting key protein families relevant to 2-phenylpyrimidine derivatives.
Section 1: Biochemical Assays for Enzyme Inhibitors
Enzymes are a major class of drug targets, and many 2-phenylpyrimidine derivatives have been developed as enzyme inhibitors.[12] High-throughput screening is a cornerstone of modern enzyme inhibitor discovery, enabling the rapid evaluation of thousands of compounds.[13][14]
Target Class: Protein Kinases (e.g., BTK)
Protein kinases are a significant family of enzymes targeted in drug discovery, particularly in oncology.[15][16] Biochemical kinase assays can be broadly categorized into activity assays and binding assays.[17]
This protocol describes a homogenous, TR-FRET-based assay to identify inhibitors of a specific protein kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
Causality behind Experimental Choices:
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and resistance to interference from library compounds, making it ideal for HTS.[18]
-
Homogenous Format: A "mix-and-read" format simplifies automation and reduces the number of steps, increasing throughput.[18]
Experimental Workflow Diagram:
Caption: TR-FRET Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Dispensing: Using an acoustic dispenser, add 50 nL of test compounds (typically at 10 mM in DMSO) or DMSO (as a control) to the wells of a 384-well low-volume assay plate.
-
Kinase and Substrate Addition: Prepare a solution of the kinase and a biotinylated substrate peptide in kinase reaction buffer. Add 5 µL of this solution to each well.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution (at a concentration close to the Km for the kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Stopping the Reaction: Add 5 µL of a stop solution containing EDTA to chelate Mg2+ and halt the enzymatic reaction.
-
Addition of Detection Reagents: Add 5 µL of a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu). The ratio of these signals is proportional to the extent of substrate phosphorylation.
Data Presentation:
| Parameter | Value |
| Assay Volume | 20 µL |
| Plate Format | 384-well |
| Final Compound Conc. | 10 µM |
| Final DMSO Conc. | 0.1% |
| Kinase Concentration | Enzyme-dependent |
| Substrate Concentration | At or below Km |
| ATP Concentration | At or below Km |
Target Class: Phosphodiesterases (e.g., PDE4)
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Assays for PDE inhibitors often involve measuring the depletion of the cyclic nucleotide substrate or the formation of the linear nucleotide product.
This protocol utilizes a homogenous, luminescence-based assay that measures the amount of cAMP remaining after the PDE4 reaction.
Causality behind Experimental Choices:
-
Luminescence: This detection method offers high sensitivity and a broad dynamic range, suitable for HTS.
-
Coupled-Enzyme System: The assay uses a coupled-enzyme system to convert the remaining cAMP into a detectable luminescent signal, providing a robust and easily automatable workflow.[19]
Step-by-Step Methodology:
-
Compound Dispensing: Dispense 50 nL of test compounds or DMSO into a 384-well assay plate.
-
PDE4 and Substrate Addition: Add 5 µL of a solution containing the PDE4 enzyme and cAMP substrate in reaction buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the hydrolysis of cAMP by PDE4.
-
Addition of Detection Reagents: Add 5 µL of a detection reagent containing a proprietary enzyme that, in the presence of remaining cAMP, generates ATP.
-
Second Incubation: Incubate for 10 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of a luciferase/luciferin reagent. The luciferase will use the ATP generated in the previous step to produce a luminescent signal.
-
Signal Reading: Read the luminescence on a plate reader. The signal is inversely proportional to the PDE4 activity.
Section 2: Cell-Based Assays for Functional Activity
Cell-based assays are indispensable for validating hits from primary biochemical screens in a more biologically relevant context.[10][11][20] They provide insights into a compound's cell permeability, potential toxicity, and on-target efficacy within a living system.
Target Class: GPCRs (e.g., GPR119)
GPCRs are a large family of cell surface receptors that play a role in numerous physiological processes. Assays for GPCR modulators often measure the downstream signaling events, such as changes in intracellular second messenger concentrations (e.g., cAMP).
This protocol describes a homogenous, cell-based assay to identify GPR119 agonists by measuring the increase in intracellular cAMP levels.
Causality behind Experimental Choices:
-
Reporter System: The assay utilizes a cell line stably expressing GPR119 and a biosensor that reports on changes in cAMP levels, often through a luminescent or fluorescent readout.
-
Live-Cell Format: This approach allows for the real-time monitoring of GPCR activation in a physiological setting.
Experimental Workflow Diagram:
Caption: Cell-Based cAMP Assay Workflow.
Step-by-Step Methodology:
-
Cell Plating: Seed a cell line stably expressing GPR119 into 384-well white-walled assay plates at an appropriate density. Incubate overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add the test compounds diluted in a suitable assay buffer. Include a known GPR119 agonist as a positive control.
-
Incubation: Incubate the plate at 37°C for 30 minutes to stimulate the receptor.
-
Cell Lysis and cAMP Detection: Add the detection reagents according to the manufacturer's instructions. This typically involves a lysis step to release intracellular cAMP, followed by the addition of reagents that generate a luminescent or fluorescent signal in proportion to the cAMP concentration.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Reading: Read the luminescence or fluorescence on a plate reader.
Data Presentation:
| Parameter | Value |
| Cell Line | HEK293 or CHO expressing GPR119 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Plate Format | 384-well |
| Final Compound Conc. | 10 µM |
| Incubation Time | 30 minutes |
Section 3: Secondary Assays and Hit Validation
Following the primary HTS campaign, "hits" or active compounds need to be validated through a series of secondary assays.[21] This process is crucial for eliminating false positives and for characterizing the potency and selectivity of the confirmed hits.
Key Secondary Assays:
-
Dose-Response Curves: To determine the potency (IC50 or EC50) of the active compounds.[12]
-
Orthogonal Assays: Using a different assay format or technology to confirm the activity of the hits and rule out assay-specific artifacts.
-
Selectivity Profiling: Screening the hits against a panel of related targets (e.g., other kinases) to assess their selectivity.[16]
-
Cytotoxicity Assays: To evaluate the general toxicity of the compounds to the cells used in the cell-based assays.
Conclusion
The 2-phenylpyrimidine scaffold represents a versatile starting point for the development of novel therapeutics. The high-throughput screening assays and protocols detailed in this guide provide a robust framework for the identification and characterization of promising 2-phenylpyrimidine derivatives. By carefully selecting the appropriate biochemical and cell-based assays, and by implementing a thorough hit validation strategy, researchers can significantly accelerate the journey from a chemical library to a potential drug candidate.
References
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Developing COX-2 inhibitors from 2-Phenylpyrimidine-5-carboxylic acid
An Application Guide to the Development and Evaluation of 2-Phenylpyrimidine-5-carboxylic Acid Derivatives as Selective COX-2 Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the development, synthesis, and evaluation of novel cyclooxygenase-2 (COX-2) inhibitors derived from the this compound scaffold. The document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to advance candidates in this promising class of anti-inflammatory agents. We delve into the rationale for scaffold selection, provide a detailed synthetic route, and present robust, step-by-step protocols for in vitro enzymatic assays and a conceptual framework for in vivo evaluation.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators of physiological and pathological processes.[1][2] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[2][3]
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and mediating platelet aggregation.[4][5]
-
COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[5][6] This isoform is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[6][7]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[4] While their therapeutic effects stem from COX-2 inhibition, their simultaneous inhibition of COX-1 leads to well-documented gastrointestinal side effects, such as ulcers and bleeding.[4][7] The development of selective COX-2 inhibitors was a landmark achievement, offering the potential for potent anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile.[5]
The pyrimidine scaffold has emerged as a valuable pharmacophore for designing selective COX-2 inhibitors.[2][8][9] Specifically, derivatives of this compound have shown promise, providing a rigid and versatile framework for chemical modification to optimize potency and selectivity.[10][11]
Design and Synthetic Strategy
The development of potent and selective inhibitors requires a rational design approach. The this compound core allows for systematic modifications at key positions to enhance interactions within the COX-2 active site and fine-tune pharmacokinetic properties.
Synthetic Workflow
The synthesis of this compound derivatives can be achieved through a multi-step process. A representative synthetic route is outlined below. The causality for this approach lies in its efficiency and the commercial availability of starting materials, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a model compound. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Step 1: Cyclocondensation Reaction
-
Rationale: This step forms the core pyrimidine ring structure. The use of a base like sodium ethoxide facilitates the condensation by deprotonating the active methylene compound.
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add the appropriately substituted benzamidine hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate ester.
-
-
Step 2: Saponification
-
Rationale: This final step hydrolyzes the ester to the desired carboxylic acid, which is a key functional group for interaction with the COX-2 active site.
-
Suspend the crude ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2N HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum.
-
-
Purification and Characterization
-
The final compound should be purified by recrystallization or column chromatography to achieve high purity (>95%).
-
The structure must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
In Vitro Evaluation: Determining Potency and Selectivity
The primary goal of in vitro testing is to quantify the inhibitory potency of the synthesized compounds against both COX-1 and COX-2 and to determine their selectivity.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of the COX enzymes, which is measured using a chromogenic substrate.[2][12][9][13] The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ results in a colored product that can be measured spectrophotometrically.[13]
Materials and Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.[13]
-
Enzymes: Human recombinant COX-1 and COX-2.
-
Heme: Final concentration 1 µM.[13]
-
Substrates: Arachidonic Acid and TMPD.
-
Test Compounds: Serial dilutions in DMSO.
-
Positive Control: Celecoxib or another known selective COX-2 inhibitor.
-
96-well microplate and a plate reader capable of kinetic measurements.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Test compounds should be prepared in a series of concentrations (e.g., from 0.1 nM to 100 µM) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the following to each well (in duplicate or triplicate):
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL COX-1 or COX-2 enzyme solution
-
10 µL of test compound dilution (or DMSO for 100% activity control, and a known inhibitor for a positive control).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.[13] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the reaction by adding:
-
10 µL TMPD solution
-
10 µL Arachidonic Acid solution
-
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm over a period of 5 minutes at 1-minute intervals.
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control wells:
-
% Inhibition = [1 - (Velocity_inhibitor / Velocity_control)] x 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
Data Presentation and Interpretation
Results should be summarized in a table to allow for clear comparison of potency and selectivity. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀(COX-1)/IC₅₀(COX-2)] |
| Example-1 | 25.5 | 0.15 | 170 |
| Example-2 | >100 | 0.08 | >1250 |
| Celecoxib | 13.02 | 0.49 | 26.6 |
Data are for illustrative purposes. Celecoxib data is representational.[14]
In Vivo Evaluation: Assessing Anti-Inflammatory Activity
Promising candidates from in vitro screening must be evaluated in a living system to confirm their anti-inflammatory effects. The carrageenan-induced rat paw edema model is a widely used and well-validated acute inflammation model.[15][16]
Conceptual Protocol: Carrageenan-Induced Rat Paw Edema
-
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
-
Procedure Outline:
-
Acclimatization: Acclimate animals (e.g., Wistar rats) to laboratory conditions.
-
Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Diclofenac or Celecoxib), and Test Compound groups (at various doses).
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
Pharmacokinetic Considerations and Future Directions
While high potency and selectivity are crucial, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17][18]
-
In Silico Prediction: Early in the development process, computational tools like SwissADME can predict key pharmacokinetic parameters and drug-likeness, helping to prioritize compounds for synthesis and testing.[10][19]
-
Experimental Profiling: Lead compounds should undergo experimental pharmacokinetic studies to determine parameters like oral bioavailability, plasma half-life, and metabolic pathways.[17]
-
Future Perspectives: The this compound scaffold is highly adaptable. Future work could focus on optimizing ADME properties, reducing potential off-target effects, and exploring the utility of these selective inhibitors in other pathologies where COX-2 is overexpressed, such as in certain types of cancer.[6][14][20]
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Application Note: A Guide to the Synthesis of 2-Phenylpyrimidine Carboxamides for Biological Screening
Abstract: The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed technical overview of the synthetic methodologies required to produce libraries of 2-phenylpyrimidine carboxamides for biological evaluation. We will explore the fundamental chemistry behind the construction of the pyrimidine core, delve into the nuances of amide bond formation, and provide robust, step-by-step protocols. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for the synthesis of novel derivatives.
Introduction: The Significance of the 2-Phenylpyrimidine Carboxamide Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a component of nucleic acids.[3] Its derivatives have been extensively explored in drug discovery, exhibiting a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and kinase inhibitory properties.[1][4] The addition of a phenyl group at the 2-position and a carboxamide moiety often enhances target binding and modulates pharmacokinetic properties. This combination has led to the development of potent inhibitors for various biological targets, such as Bruton's tyrosine kinase (BTK), phosphodiesterase 4 (PDE4), and the P2Y(12) receptor.[5][6][7]
The strategic synthesis of diverse carboxamide libraries from a common 2-phenylpyrimidine carboxylic acid intermediate is a cornerstone of modern lead optimization campaigns. This document serves as a practical guide for chemists engaged in this endeavor.
Retrosynthetic Strategy & Core Synthesis
The most logical and widely adopted approach for synthesizing 2-phenylpyrimidine carboxamides involves a two-stage process: first, the construction of a key intermediate, the 2-phenylpyrimidine carboxylic acid, followed by the coupling of this acid with a diverse range of amines.
Caption: General retrosynthetic approach for 2-phenylpyrimidine carboxamides.
Synthesis of the 2-Phenylpyrimidine Carboxylic Acid Intermediate
The formation of the pyrimidine ring is typically achieved via a cyclocondensation reaction. The most common method involves reacting benzamidine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or an equivalent synthon that provides the C4, C5, and C6 atoms of the pyrimidine ring.
Causality of Component Selection:
-
Benzamidine: This reagent provides the N1, C2, and N3 atoms of the pyrimidine ring, with the phenyl group pre-installed at the C2 position. It is commercially available and reliably reactive.
-
Dicarbonyl Synthon: The choice of this component determines the substitution pattern on the rest of the ring, specifically the position of the carboxylic acid group.
-
For 4-Carboxylic Acids: A keto-enol acid derivative is often used.[8]
-
For 5-Carboxylic Acids: A common precursor is a derivative of malonic acid or a functionalized acrylate, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.[9][10]
-
This protocol is adapted from a general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[9][10] The ester is subsequently hydrolyzed to the carboxylic acid.
Step 1: Preparation of the Reagent (Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.0 eq) dropwise.
-
After 30 minutes, add ethyl formate (1.2 eq) and allow the mixture to warm to room temperature and stir overnight.
-
The resulting precipitate is the sodium salt of the required enolate and can be used directly or isolated by filtration, washing with ether, and drying under vacuum.
Step 2: Cyclocondensation Reaction
-
Dissolve benzamidine hydrochloride (1.0 eq) and the sodium enolate from Step 1 (1.1 eq) in a suitable solvent like ethanol or DMF.
-
Heat the reaction mixture at reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 2-phenylpyrimidine-5-carboxylate.
Step 3: Saponification to 2-Phenylpyrimidine-5-carboxylic Acid
-
Dissolve the purified ester (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1N HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound as a solid.
Amide Bond Formation: The Coupling Step
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[11]
Caption: General mechanism for amide bond formation using a coupling reagent.
Selecting the Right Coupling Reagent
The choice of coupling reagent is critical and depends on factors like substrate scope, potential for racemization (if chiral centers are present), reaction conditions, and ease of byproduct removal.
| Coupling Reagent | Acronym For | Advantages | Disadvantages |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, low racemization, suitable for difficult couplings. | Byproduct (HMPA) is a suspected carcinogen.[12] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast reaction rates, highly effective for hindered substrates. | Higher cost. |
| EDC / EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble urea byproduct is easily removed by aqueous workup. Good for solution-phase. | Can cause racemization, often requires an additive like HOBt. |
| DCC / DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Inexpensive and effective. | DCC forms an insoluble urea byproduct (DCU) that must be filtered.[12] DIC's byproduct is more soluble.[12] |
| BPC | Bis(pentafluorophenyl) carbonate | Used for parallel synthesis; activation proceeds smoothly.[13] | Requires careful handling. |
Protocol 2: General Amide Coupling using PyBOP
This protocol is a robust method suitable for coupling a wide variety of primary and secondary amines.[14]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0 - 1.2 eq)
-
PyBOP (1.1 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the this compound (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIEA (3.0 eq). The DIEA acts as a non-nucleophilic base to scavenge the HCl produced.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography or recrystallization to afford the final 2-phenylpyrimidine carboxamide.
Biological Evaluation: Context and Application
The synthesized library of 2-phenylpyrimidine carboxamides is now ready for biological screening. The specific assays will depend on the therapeutic target of interest.
-
Anticancer Activity: Compounds can be screened against various cancer cell lines (e.g., A549, PC-3, MCF-7) using MTT or similar cell proliferation assays to determine IC₅₀ values.[15] Specific enzyme inhibition assays, such as for BTK or USP1/UAF1, can elucidate the mechanism of action.[5][16]
-
Antifungal Activity: Screening against pathogenic fungi like Candida species can identify novel antifungal agents, often targeting enzymes like CYP51.[14]
-
Anti-inflammatory Activity: Compounds can be evaluated for their ability to inhibit phosphodiesterases (like PDE4), which are key regulators of inflammation.[7] This often involves measuring the reduction of inflammatory cytokines like TNF-α.[7]
Table of Reported Biological Activities:
| Compound Class | Target/Activity | Reported IC₅₀ / Potency | Reference |
| 2-Phenylpyrimidine derivatives | BTK Inhibition | Compound 11g showed 82.76% inhibition at 100 nM. | [5] |
| 2-Phenylpyrimidine carboxamides | P2Y(12) Antagonism | Orally bioavailable antagonists for platelet aggregation. | [6] |
| 5-Carbamoyl-2-phenylpyrimidines | PDE4B Inhibition | Compound 10f had an IC₅₀ of 8.3 nM. | [7] |
| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Inhibition | Nanomolar inhibitory potency. | [16] |
| 2-Phenylpyrimidine derivatives | Antifungal (CYP51) | Potent activity against clinically relevant fungal strains. | [14] |
Conclusion
This application note outlines a reliable and adaptable synthetic strategy for the production of 2-phenylpyrimidine carboxamides. By understanding the rationale behind the construction of the pyrimidine core and the principles of amide coupling, researchers can efficiently generate diverse compound libraries. This foundational work is crucial for subsequent structure-activity relationship (SAR) studies and the ultimate identification of novel therapeutic agents across a spectrum of diseases.
References
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Kikelj, D., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5384. [Link]
- Vipan Kumar, et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 45. [Link]
- MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. Pharmaceuticals. [Link]
- Li, J., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2219-2224. [Link]
- Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-100. [Link]
- Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry.
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1546-1557. [Link]
- ResearchGate. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
- Xu, J., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 22(10), 1729. [Link]
- Liu, Y., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 8(2), 735-746. [Link]
- Lee, H. J., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-1962. [Link]
- Jadhav, S. D., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]
- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- YouTube. (2021).
- Wang, Y., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4568-4573. [Link]
- Kyushu University. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. [Link]
- ResearchGate. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]
- Aapptec. (n.d.). Coupling Reagents. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Atwell, G. J., et al. (1990). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry, 33(2), 814-819. [Link]
- ResearchGate. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
- ResearchGate. (2019). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)
- ResearchGate. (2014). Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
- Kim, Y., et al. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 24(17), 4323-4331. [Link]
- Goto, T., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 7113-7127. [Link]
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Analytical techniques for characterizing 2-Phenylpyrimidine-5-carboxylic acid
An Application Guide to the Comprehensive Characterization of 2-Phenylpyrimidine-5-carboxylic Acid
Abstract: This document provides a detailed guide with integrated protocols for the analytical characterization of this compound (CAS No. 122773-97-1). As a key heterocyclic building block in medicinal chemistry and drug development, its unambiguous identification, purity assessment, and stability profiling are critical.[1][2] This guide moves beyond rote procedures to explain the scientific rationale behind the selection of each analytical technique, ensuring that researchers, scientists, and drug development professionals can generate robust and reliable data. The protocols herein are designed to be self-validating, incorporating principles of modern analytical chemistry.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule featuring a pyrimidine ring, a phenyl substituent, and a carboxylic acid group. This unique combination of aromatic and heterocyclic systems makes it a valuable scaffold in the synthesis of pharmacologically active agents.[2] Its characterization requires a multi-technique approach to fully elucidate its structure, confirm its identity, quantify its purity, and understand its physical properties.
Before beginning any experimental work, a thorough understanding of the compound's known properties is essential for method development and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 122773-97-1 | ChemicalBook, Chemdad[4][5] |
| Molecular Formula | C₁₁H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 200.19 g/mol | PubChem[3] |
| Melting Point | 282-284 °C | Chemdad[4] |
| Boiling Point | 301 °C (Predicted) | Chemdad[4] |
| pKa | 2.73 ± 0.10 (Predicted) | Chemdad[4] |
| Appearance | White to off-white solid (Typical) | N/A |
| GHS Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | PubChem[3] |
The Analytical Characterization Workflow
A comprehensive analysis of a reference standard or newly synthesized batch of this compound follows a logical progression. The primary goal is to confirm the molecule's identity and purity orthogonally, using techniques that rely on different chemical and physical principles.
Caption: General analytical workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of aromatic compounds like this compound. The technique separates the main compound from process-related impurities and degradation products.
Application Note: HPLC Method Development
-
Rationale: A reversed-phase (RP) method is the logical starting point. The molecule possesses significant hydrophobicity due to the phenyl and pyrimidine rings, making it well-suited for retention on a C18 stationary phase.
-
Mobile Phase Selection: An acidified water/acetonitrile gradient is chosen. The acid (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group (pKa ≈ 2.73), ensuring a single, well-defined analyte state.[4] This leads to sharper peaks and more reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds.
-
Detection Wavelength: The conjugated system of phenyl and pyrimidine rings is expected to have a strong UV absorbance. A wavelength of 254 nm is a robust starting point, as it is commonly used for aromatic compounds and provides good sensitivity.[6] A full UV-Vis scan using a photodiode array (PDA) detector is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity.
Protocol: Reversed-Phase HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18 stationary phase (e.g., Phenomenex Gemini, 150 mm x 4.6 mm, 3 µm particle size) or equivalent.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (or optimized λ-max).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive structural information, confirming that the compound is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
-
Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of protons. ¹³C NMR identifies all unique carbon atoms in the molecule. For this molecule, the distinct signals from the phenyl, pyrimidine, and carboxyl groups will provide a unique fingerprint. The acidic proton of the carboxyl group is expected to have a characteristic downfield shift.[7][8]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Note: DMSO-d₆ is chosen as the solvent because it readily dissolves the carboxylic acid and, importantly, its residual water peak does not typically interfere with the aromatic proton signals. The acidic proton of the carboxylic acid is observable in DMSO-d₆, whereas it might exchange and become invisible in solvents like D₂O or CD₃OD.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Expected Spectral Features:
-
¹H NMR (DMSO-d₆):
-
~13.0-14.0 ppm: A very broad singlet corresponding to the carboxylic acid proton (-COH ).[6]
-
~9.1 ppm: A singlet corresponding to the two equivalent protons on the pyrimidine ring.
-
~8.4 ppm: A multiplet (doublet of doublets) for the two protons on the phenyl ring ortho to the pyrimidine ring.
-
~7.5-7.6 ppm: A multiplet for the remaining three protons (meta and para) on the phenyl ring.
-
-
¹³C NMR (DMSO-d₆):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the presence of key functional groups.
-
Rationale: The technique confirms the presence of the carboxylic acid (O-H and C=O bonds) and the aromatic/heterocyclic rings (C=C and C=N bonds), providing complementary information to NMR. The O-H stretch of a carboxylic acid is particularly characteristic due to its extreme broadness from hydrogen bonding.[7][10]
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Vibrational Bands:
-
3300-2500 cm⁻¹: Very broad band, O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7][10]
-
~1700 cm⁻¹: Strong, sharp band, C=O stretch of the carboxylic acid.[10]
-
~1600-1650 cm⁻¹: C=N stretching from the pyrimidine ring.[11]
-
~1580, 1450 cm⁻¹: C=C stretching from the phenyl and pyrimidine rings.
-
~1300 cm⁻¹: C-O stretch of the carboxylic acid.[10]
-
~920 cm⁻¹: Broad band, out-of-plane O-H bend of the carboxylic acid dimer.[10]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a final confirmation of its identity.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It will readily protonate or deprotonate the analyte to form ions like [M+H]⁺ or [M-H]⁻, allowing for the determination of the monoisotopic mass. Coupling with LC (LC-MS) allows for the mass analysis of the peak eluting from the HPLC.
Protocol: LC-MS Analysis
-
Instrumentation: An LC-MS system, preferably with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).
-
Method: Use the same LC method described in Section 3. Divert the column effluent to the MS detector.
-
MS Settings (Example for ESI-Negative Mode):
-
Ionization Mode: ESI-Negative.
-
Causality Note: Negative mode is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Flow/Temp: As per instrument recommendation.
-
-
Expected Results:
-
Molecular Formula: C₁₁H₈N₂O₂
-
Exact Mass: 200.0586
-
Observed Ion [M-H]⁻: m/z 199.0513 (or [M+H]⁺ at m/z 201.0659 in positive mode). An HRMS instrument should measure this mass to within 5 ppm.
-
Thermal Analysis
Thermal analysis provides information about the material's stability, melting behavior, and presence of volatile components like water or residual solvent.
-
Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[12] Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample, allowing for the precise determination of the melting point and detection of polymorphic transitions.[13]
Protocol: TGA/DSC Analysis
-
Instrumentation: TGA instrument and a separate DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for both TGA and DSC).
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate 20 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate 20 mL/min.
-
Temperature Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.
-
-
Expected Results:
-
TGA: The compound should be thermally stable with no significant mass loss until well above 250 °C. A mass loss step before this temperature could indicate the presence of residual solvent or water.
-
DSC: A sharp endothermic peak should be observed corresponding to the melting point (literature value ~282-284 °C).[4] The sharpness of the peak is an indicator of high purity.
-
Summary of Expected Analytical Data
The following table summarizes the expected outcomes from the described protocols, forming the basis of a Certificate of Analysis.
Table 2: Summary of Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 98% (by area %) |
| Retention Time | Dependent on exact system, but should be consistent. | |
| HRMS | Mass [M-H]⁻ | m/z 199.0513 ± 5 ppm |
| ¹H NMR | -COOH proton | Broad singlet, ~13-14 ppm |
| Aromatic protons | Signals in the 7.5-9.1 ppm range consistent with the structure | |
| ¹³C NMR | Carbonyl carbon | Signal at ~166 ppm |
| FT-IR | O-H stretch | Very broad, 3300-2500 cm⁻¹ |
| C=O stretch | Strong, ~1700 cm⁻¹ | |
| DSC | Melting Point | Sharp endotherm at ~282-284 °C |
| TGA | Decomposition | Onset > 250 °C |
Visualization of HPLC Method Development Logic
Caption: Decision workflow for developing the HPLC purity method.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- Chemdad. (n.d.). 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID.
- Le, T. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Tennessee at Chattanooga.
- Perdih, A., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(9), 2333.
- Dunn, J. B., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(2), 275-280.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Pensa, E., et al. (2012). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 14(30), 10634-10641.
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- Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
- Gyeol, J. H. (2021). How can I interpret this FT-IR results? ResearchGate.
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(9), 1735-1746.
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Application Notes and Protocols for the Parallel Synthesis of Pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast number of biologically active compounds and approved drugs.[1][2][3][4] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide range of biological targets.[1][3] Furthermore, the pyrimidine ring is a versatile scaffold, readily amenable to chemical modification at multiple positions, which enables the fine-tuning of pharmacological properties.[4][5] This synthetic tractability makes it an ideal candidate for the construction of combinatorial libraries, which are essential for identifying novel hit and lead compounds in drug discovery programs.[1][6][7]
This application note provides a detailed guide to the experimental setup for the parallel synthesis of a library of substituted pyrimidines. We will delve into a robust and widely applicable solution-phase protocol that leverages the power of multi-component reactions, offering a time- and resource-efficient approach to generating molecular diversity.[8][9] The methodologies described herein are designed to be adaptable and can be implemented in laboratories equipped for parallel synthesis, including those with automated liquid handling systems.
Strategic Approach: Embracing Multi-Component Reactions for Library Synthesis
Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials.[6][8][9] This convergence stands in stark contrast to traditional linear synthesis, which often involves multiple steps, purification of intermediates, and consequently, lower overall yields and longer timelines. For library synthesis, MCRs are particularly advantageous as they allow for the rapid generation of a large number of diverse analogs by simply varying the individual building blocks.
The Biginelli reaction, a classic MCR first reported in 1893, provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7][10][11][12] This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or a urea derivative) has seen a resurgence in recent years due to the interesting pharmacological properties of the resulting DHPM scaffold.[6][10] The reaction is amenable to parallel synthesis formats and can be accelerated using microwave irradiation.[6][13][14][15]
This guide will focus on a solution-phase, microwave-assisted Biginelli reaction for the parallel synthesis of a pyrimidine library. This approach combines the efficiency of MCRs with the speed of microwave heating, making it a highly effective strategy for modern drug discovery.[13][14][16]
Experimental Workflow for Parallel Pyrimidine Library Synthesis
The overall workflow for the parallel synthesis of a pyrimidine library can be broken down into four key stages: Reagent Preparation, Parallel Reaction Execution, Library Purification, and Quality Control.
Caption: A generalized workflow for the parallel synthesis of a pyrimidine library.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions
To ensure consistency and accuracy in a parallel synthesis format, it is crucial to prepare stock solutions of common reagents. This minimizes repetitive weighing and measuring, reducing the potential for error.
Materials:
-
Urea
-
Catalyst (e.g., Ytterbium(III) triflate - Yb(OTf)₃)[11]
-
Solvent (e.g., Acetonitrile)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Urea Stock Solution (1.2 M in Acetonitrile):
-
Accurately weigh the required amount of urea.
-
In a volumetric flask, dissolve the urea in acetonitrile with stirring.
-
Once fully dissolved, bring the solution to the final volume with acetonitrile.
-
-
Catalyst Stock Solution (0.1 M Yb(OTf)₃ in Acetonitrile):
-
Accurately weigh the Yb(OTf)₃.
-
In a separate volumetric flask, dissolve the catalyst in acetonitrile with stirring.
-
Bring the solution to the final volume with acetonitrile.
-
Note on Causality: Using stock solutions is a cornerstone of high-throughput chemistry. It ensures that each reaction receives an identical concentration of the common reagents, which is critical for comparing the outcomes across the library and for the reproducibility of the synthesis.
Protocol 2: Parallel Synthesis of a 96-Well Pyrimidine Library
This protocol details the synthesis of a 96-member dihydropyrimidine library using a 96-well reaction block and microwave irradiation.
Materials & Equipment:
-
96-well reaction block with appropriate sealing mats
-
Automated liquid handler (optional, but recommended for high throughput)
-
Microwave synthesizer compatible with multi-well plates
-
Library of aldehydes (Building Block A)
-
Library of β-ketoesters (Building Block B)
-
Urea stock solution (from Protocol 1)
-
Catalyst stock solution (from Protocol 1)
Reaction Setup Table:
| Reagent | Building Block | Stock Concentration | Volume per Well | Moles per Well |
| Aldehyde | A | 1.0 M in Acetonitrile | 100 µL | 0.1 mmol |
| β-Ketoester | B | 1.0 M in Acetonitrile | 100 µL | 0.1 mmol |
| Urea | C | 1.2 M in Acetonitrile | 100 µL | 0.12 mmol |
| Yb(OTf)₃ | Catalyst | 0.1 M in Acetonitrile | 100 µL | 0.01 mmol |
| Total Volume | 400 µL |
Procedure:
-
Reagent Dispensing:
-
To each well of the 96-well reaction block, add 100 µL of the corresponding aldehyde stock solution (Building Block A).
-
Add 100 µL of the respective β-ketoester stock solution (Building Block B) to each well.
-
Add 100 µL of the urea stock solution to each well.
-
Finally, add 100 µL of the Yb(OTf)₃ catalyst stock solution to each well.
-
-
Sealing the Reaction Block:
-
Securely seal the 96-well reaction block with a chemically resistant sealing mat designed for high-temperature applications.
-
-
Microwave Irradiation:
-
Place the sealed reaction block into the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.[17]
-
Note: Optimal reaction conditions may vary depending on the specific building blocks used. It is advisable to perform a small-scale optimization for a representative set of reactants.
-
-
Post-Reaction Workup:
-
Allow the reaction block to cool to room temperature.
-
Carefully unseal the block in a well-ventilated fume hood.
-
The crude reaction mixtures are now ready for purification.
-
Mechanism of the Biginelli Reaction:
The Biginelli reaction proceeds through a series of acid-catalyzed steps. The proposed mechanism involves the initial condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. Finally, an intramolecular cyclization and dehydration yield the dihydropyrimidine product.[10][11]
Caption: A simplified representation of the Biginelli reaction mechanism.
High-Throughput Purification and Analysis
The purification of combinatorial libraries is a critical step to ensure that the biological data obtained from screening is reliable.[18] For libraries synthesized in a parallel format, high-throughput purification methods are essential.
Protocol 3: Automated Parallel Purification by HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for purifying combinatorial libraries.[18][19][20] Modern systems can be automated to handle 96-well plates, significantly increasing throughput.
Procedure:
-
Method Development: A generic reversed-phase HPLC gradient method should be developed that is capable of separating the desired products from the starting materials and byproducts.
-
Sample Injection: The crude reaction mixtures from the 96-well plate are injected sequentially onto the preparative HPLC column.
-
Fraction Collection: The eluent is monitored by a UV detector and, ideally, a mass spectrometer (MS). Fractions are collected based on the detection of the target mass of the desired product.
-
Solvent Evaporation: The collected fractions are placed in a high-throughput evaporator to remove the solvent, yielding the purified compounds.
Protocol 4: Quality Control by LC-MS and NMR
All purified compounds should be subjected to quality control analysis to confirm their identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis of combinatorial libraries.[21][22] It provides information on both the purity (from the LC chromatogram) and the identity (from the mass spectrum) of each compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: While not typically performed on every member of a large library, NMR analysis of a representative subset of compounds is crucial for confirming the structure of the synthesized scaffold.
Conclusion
The parallel synthesis of pyrimidine libraries is a powerful strategy for accelerating the drug discovery process. By combining the efficiency of multi-component reactions with modern technologies such as microwave synthesis and automated purification, researchers can rapidly generate large and diverse collections of novel compounds for biological screening. The protocols and workflows detailed in this application note provide a robust framework for the successful implementation of this approach in the laboratory. The inherent versatility of the pyrimidine scaffold ensures its continued prominence as a privileged structure in the quest for new therapeutics.[3][5]
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- Wikipedia. (n.d.). Biginelli reaction. In Wikipedia.
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- Chauhan, D., & Kumar, R. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Chauhan, D., & Kumar, R. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
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- Font, D., Heras, M., & Villalgordo, J. M. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2010). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold.
- Sahoo, B. M., Banik, B. K., Kumar, B. V. V. R., Panda, K. C., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. [Link]
- ResearchGate. (2006). Microwave-Assisted Synthesis of Pyrimidine Libraries. [Link]
- Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145-1151. [Link]
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17469. [Link]
- Yan, B., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach.
- Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 525. [Link]
- Heravi, M. M., et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst.
- YouTube. (2021, February 17).
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- Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Asian Journal of Chemistry. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. [Link]
- Journal of Pharmaceutical Research International. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- Pathak, A. K., Pathak, V., & Reynolds, R. C. (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides.
- da Silva, G. P., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(2), 2269-2278. [Link]
- ElectronicsAndBooks. (2009).
- Semantic Scholar. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Pathak, A. K., Pathak, V., & Reynolds, R. C. (2014). Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides.
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- ResearchGate. (2025).
- Cobbold, S. A., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
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Application Note: A Practical Guide to Characterizing Enzyme Inhibition Kinetics Using 2-Phenylpyrimidine-5-carboxylic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Kinetic Analysis in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Molecules like 2-Phenylpyrimidine-5-carboxylic acid (PubChem CID: 747389) represent a class of compounds with significant potential for enzyme inhibition, a primary mechanism for drug action.[1] Derivatives of this scaffold have been investigated as inhibitors for various enzymes, including Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway critical for cell proliferation.[2][3][4][5][6] Inhibition of such pathways is a validated strategy for developing treatments for cancer, autoimmune disorders, and viral infections.[4]
However, identifying a compound that inhibits a target enzyme is merely the first step. A comprehensive understanding of how it inhibits the enzyme is crucial for advancing a lead compound. This is achieved through detailed enzyme inhibition kinetics, which elucidates the inhibitor's mechanism of action (MoA), potency, and specificity.
This guide provides a senior application scientist's perspective on utilizing this compound as a model compound to study enzyme inhibition. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for kinetic analysis. The protocols detailed herein are designed to be adaptable to a wide range of enzyme systems.
Foundational Principles: A Refresher on Enzyme Kinetics
Before proceeding to experimental design, it is essential to grasp the fundamentals of enzyme kinetics. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model , which defines the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[7][8][9][10]
-
Vmax : The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[9][11]
-
Km : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[9][11]
Enzyme inhibitors modulate this relationship in distinct, measurable ways. Understanding these patterns is the key to defining the inhibitor's MoA.[7][8]
-
Competitive Inhibition : The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (Kmapp) but does not change Vmax.[11][12]
-
Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not affect Km.[11][12]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both Vmax and Kmapp, typically proportionally.[12]
-
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, usually with different affinities. This affects both Vmax and Kmapp.[13]
This guide will provide the tools to experimentally determine which of these models best describes the interaction between this compound and its target enzyme.
Experimental Workflow and Logic
A rigorous kinetic analysis follows a structured, multi-stage process. Each stage builds upon the last, providing the necessary parameters to design the next experiment. Rushing to determine an inhibition constant (Ki) without this foundational work is a common source of unreliable data.
Caption: Workflow for comprehensive enzyme inhibitor characterization.
Pre-Protocol Essentials: Assay Development and Optimization
Before any inhibition studies, the enzymatic assay itself must be robust and well-characterized. This is a non-negotiable step for generating trustworthy data.[14][15][16]
Core Objective: To establish conditions where the measured reaction velocity is directly proportional to the enzyme's activity and not limited by other factors.
Key Steps:
-
Buffer and Reagent Optimization :
-
Rationale : Enzyme activity is highly sensitive to pH, ionic strength, and cofactors.[15][16] The goal is to find a buffer system where the enzyme is stable and maximally active.
-
Execution : Systematically test different buffers (e.g., Tris, HEPES, Phosphate) and pH values. Consult literature for known conditions for your target enzyme or enzyme class.
-
-
Determination of Linear Range :
-
Rationale : Kinetic calculations are valid only when performed under "initial velocity" conditions, meaning the reaction rate is linear over time and substrate depletion is minimal (typically <10%).
-
Execution :
-
Enzyme Titration : Perform the assay with varying concentrations of the enzyme (at a saturating substrate concentration). Plot initial velocity vs. enzyme concentration. Select a concentration from the linear portion of this curve for subsequent experiments.
-
Time Course : Using the selected enzyme concentration, measure product formation over an extended period. Identify the time interval during which the reaction rate is linear. All subsequent measurements must be taken within this time window.
-
-
Experimental Protocols
The following protocols outline the practical steps for characterizing the inhibitory activity of this compound.
Protocol 1: Determination of Michaelis-Menten Constant (Km) and Vmax
Objective : To determine the baseline kinetic parameters of the enzyme in the absence of an inhibitor.
Materials :
-
Purified target enzyme
-
Substrate stock solution
-
Optimized assay buffer
-
Microplate reader and compatible 96- or 384-well plates (e.g., clear plates for colorimetric assays, black plates for fluorescence).[17]
Procedure :
-
Prepare a series of substrate dilutions in the assay buffer. A typical range would span from 0.1x Km to 10x Km (if Km is estimated from literature) or a wide logarithmic range if unknown.
-
In a multi-well plate, add the assay buffer and the chosen concentration of the enzyme to each well.
-
Include a "no enzyme" control for background subtraction.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the signal (e.g., absorbance or fluorescence) at regular intervals within the previously determined linear time range.
-
Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the signal vs. time curve.
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[7]
Protocol 2: Determination of Half-Maximal Inhibitory Concentration (IC50)
Objective : To determine the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.[18][19]
Procedure :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of the inhibitor in assay buffer. It is common to use 10-12 concentrations in a half-log or two-fold dilution series.[20][21]
-
Set up the assay in a multi-well plate. To each well, add:
-
Assay buffer
-
Enzyme (at the same concentration used in Protocol 1)
-
Inhibitor from the dilution series
-
-
Include controls:
-
100% Activity Control : No inhibitor (add solvent vehicle, e.g., DMSO, instead).
-
0% Activity Control (Background) : No enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate. Crucially, the substrate concentration should be fixed at or near the Km value determined in Protocol 1. [21] This ensures sensitivity to competitive inhibitors.
-
Measure the initial reaction velocity (V₀) for each inhibitor concentration as described previously.
-
Calculate the percent inhibition for each concentration relative to the 100% activity control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
| [Inhibitor] (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 0.1 | 480 | 4 |
| 0.3 | 455 | 9 |
| 1.0 | 375 | 25 |
| 3.0 | 245 | 51 |
| 10.0 | 120 | 76 |
| 30.0 | 55 | 89 |
| 100.0 | 25 | 95 |
| Table 1: Example data for IC50 determination of this compound. |
Protocol 3: Mechanism of Action (MoA) Study for Ki Determination
Objective : To determine the mechanism of inhibition and calculate the true inhibition constant (Ki), a measure of inhibitor potency that is independent of substrate concentration.
Procedure :
-
This experiment is a matrix. You will measure enzyme kinetics across a range of both substrate and inhibitor concentrations.
-
Design the experiment:
-
Select 4-5 fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
-
For each inhibitor concentration, perform a full substrate titration as described in Protocol 1 .
-
-
Set up the assay plates accordingly, with each row or column representing a fixed inhibitor concentration and varying substrate concentrations.
-
Pre-incubate the enzyme and inhibitor as in Protocol 2.
-
Initiate the reactions by adding the substrate.
-
Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
Data Analysis and Interpretation
Proper analysis of the MoA study data is critical for elucidating the inhibition mechanism. While modern non-linear regression is the gold standard, graphical methods are invaluable for visualizing the data and understanding the inhibition type.[13]
Lineweaver-Burk Plot
The Lineweaver-Burk (or double reciprocal) plot linearizes the Michaelis-Menten equation by plotting 1/V₀ versus 1/[S].[11][22][23]
-
How to create : For each fixed inhibitor concentration from the MoA study, create a separate Lineweaver-Burk plot.
-
Interpretation : The pattern of the lines reveals the inhibition mechanism.[12][13]
| Inhibition Type | Lineweaver-Burk Plot Appearance | Kmapp | Vmaxapp |
| Competitive | Lines intersect on the Y-axis | Increases | Unchanged |
| Non-competitive | Lines intersect on the X-axis | Unchanged | Decreases |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the 2nd quadrant | Changes | Decreases |
| Table 2: Interpreting Lineweaver-Burk plots for different inhibition types.[7][11][12][22] |
Dixon Plot
The Dixon plot is another graphical method where the reciprocal velocity (1/V₀) is plotted against the inhibitor concentration ([I]) at several fixed substrate concentrations.[24][25][26]
-
How to create : Re-plot the data from the MoA study with 1/V₀ on the y-axis and [I] on the x-axis. Each line will represent a different fixed substrate concentration.
-
Interpretation :
Calculating the Inhibition Constant (Ki)
While graphical methods provide the inhibition model, the most accurate Ki value is obtained by fitting the entire dataset from the MoA study (Protocol 3) to the appropriate mechanistic equation using non-linear regression software. The software will have built-in models for competitive, non-competitive, uncompetitive, and mixed inhibition.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High data variability | Pipetting errors; improper mixing; temperature fluctuations. | Use calibrated pipettes; ensure thorough mixing of reagents; allow plates and reagents to reach thermal equilibrium.[17][28] |
| IC50 curve has a very shallow or steep slope | Compound solubility issues; non-specific inhibition; tight-binding inhibitor. | Check compound solubility in assay buffer. Perform secondary assays to rule out artifacts. For tight-binding, use the Morrison equation.[29][30] |
| Inhibition observed at low concentrations, activation at high concentrations (or vice-versa) | Compound impurity; complex allosteric effects; assay artifact. | Verify compound purity (e.g., via LC-MS). Rule out assay interference (e.g., compound is autofluorescent). This can be a real biological effect but requires careful validation.[30][31] |
| Cannot achieve 100% inhibition | Compound has low potency; solubility limit reached. | If solubility is the issue, the maximum inhibition may be limited. Report the maximum effect observed (Emax). |
| Assay signal drifts over time | Unstable enzyme or substrate; reagent degradation. | Prepare fresh reagents daily. Store enzyme and substrate stocks at recommended temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.[17][30] |
Conclusion
Characterizing the kinetic behavior of an inhibitor like this compound is a multi-step process that demands careful planning and execution. By following a logical workflow—from robust assay development and baseline kinetic determination to detailed mechanism of action studies—researchers can generate high-quality, reliable data. This detailed understanding of an inhibitor's potency (Ki) and its mechanism of action is fundamental to making informed decisions in drug discovery, enabling the rational optimization of lead compounds and contributing to the development of novel therapeutics.
References
- Henderson, P. J. F. (1972). A linear equation that describes the steady-state kinetics of enzymes and subcellular particles interacting with tightly bound inhibitors. Biochemical Journal, 127(2), 321–333. [Link]
- Liu, X., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(1), 82-91. [Link]
- Fiveable. (n.d.). Dixon Plots Definition. Biological Chemistry II Key Term. [Link]
- Synapse. (2023).
- Enzyme Kinetics. (2025). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. [Link]
- Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Yoshino, M., et al. (2008). A graphical method for determining inhibition constants. The Journal of Biochemistry, 144(3), 395-397. [Link]
- Numata, Y., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2915–2924. [Link]
- Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]
- Ma, M., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. [Link]
- MCAT Biochemistry. (2023).
- ResearchGate. (2020).
- ResearchGate. (n.d.).
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- Jack Westin. (n.d.).
- Chemistry LibreTexts. (2020).
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- edX. (n.d.).
- Azure Biosystems. (2025).
- SpringerLink. (n.d.).
- Jaskolski, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
- ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?[Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
- Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 12(10), 1723-1736. [Link]
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- ResearchGate. (2014).
- Bao, K., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 335-348. [Link]
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- MDPI. (2015). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
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Formulation of 2-Phenylpyrimidine-5-carboxylic Acid for In Vitro Studies: Application Notes and Protocols
Introduction: Navigating the Formulation of a Poorly Soluble Acidic Compound
This comprehensive guide provides a detailed framework for the effective formulation of 2-Phenylpyrimidine-5-carboxylic acid for a range of in vitro applications. We will delve into the physicochemical properties of the compound, explore the principles of pH-dependent solubility, and offer step-by-step protocols for the preparation of stock and working solutions. Furthermore, we will address common challenges, such as compound precipitation, and provide robust troubleshooting strategies.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation strategy. Key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 282-284 °C | |
| Predicted pKa | 2.73 ± 0.10 | |
| CAS Number | 122773-97-1 | [1] |
The predicted pKa of 2.73 is a critical piece of information. The pKa is the pH at which the compound exists in a 1:1 ratio of its protonated (uncharged) and deprotonated (charged) forms. For a carboxylic acid, at pH values significantly below the pKa, the uncharged, less water-soluble form will predominate. Conversely, at pH values above the pKa, the charged, more water-soluble carboxylate form will be the major species. This pH-dependent ionization is the key to overcoming the solubility challenges of this compound in aqueous media.[3][4][5]
The Cornerstone of Formulation: pH-Dependent Solubility
The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) forms of an acid:[6]
pH = pKa + log([A⁻]/[HA])
For this compound, with a pKa of approximately 2.73, at a physiological pH of 7.4, the equation predicts that the vast majority of the compound will be in its deprotonated, and therefore more soluble, carboxylate form.[5] This principle underpins our primary strategy for preparing aqueous solutions of this compound.
Solvent Selection and Stock Solution Preparation
The initial step in any in vitro experiment is the preparation of a concentrated stock solution, which is then diluted to the final desired concentrations in the assay medium.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
For many non-polar to moderately polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power. For a related compound, Pyrimidine-4-carboxylic acid, the solubility in DMSO is approximately 20 mg/mL.[7] We can use this as a starting point for estimating the solubility of this compound in DMSO.
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the tube clearly with the compound name, concentration (20 mM), solvent (DMSO), and date of preparation.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Aqueous Stock Solution Preparation: Leveraging pH
For experiments where even low concentrations of DMSO are undesirable, an aqueous stock solution can be prepared by adjusting the pH. Given the acidic nature of the compound, a basic solution will be required to deprotonate the carboxylic acid and enhance its solubility.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution using NaOH
-
Materials:
-
This compound (powder)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, deionized water
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Weigh out approximately 2 mg of this compound into a sterile conical tube.
-
Add a small volume of sterile, deionized water (e.g., 500 µL) to create a slurry.
-
Slowly add 1 M NaOH dropwise while vortexing until the compound dissolves.
-
Use a calibrated pH meter to monitor the pH of the solution. Adjust the pH to be well above the pKa, for instance, to pH 7.0-8.0, by adding more 1 M NaOH as needed.
-
Once the compound is fully dissolved and the pH is stable, bring the final volume to 1 mL with sterile, deionized water.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube with the compound name, concentration (10 mM), solvent (aqueous, pH adjusted), and date of preparation.
-
Store the aqueous stock solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. It is advisable to prepare fresh aqueous solutions regularly.
-
Preparation of Working Solutions and Minimizing Precipitation
The dilution of a concentrated DMSO stock solution into an aqueous cell culture medium is a critical step where precipitation, or "crashing out," of the compound can occur. This phenomenon, often referred to as "solvent shock," happens when the compound rapidly transitions from a high-solubility organic solvent to a low-solubility aqueous environment.
Best Practices for Dilution to Avoid Precipitation:
-
Serial Dilution: Whenever possible, perform serial dilutions of the high-concentration DMSO stock in DMSO to create intermediate stocks before the final dilution into the aqueous medium.
-
Drop-wise Addition: Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling or vortexing the medium. This facilitates rapid and uniform mixing, preventing localized high concentrations of the compound.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, although some may tolerate up to 0.5%. The specific tolerance of your cell line should be determined experimentally.
Protocol 3: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
From a 20 mM DMSO Stock:
-
Prepare an intermediate dilution by adding 5 µL of the 20 mM DMSO stock to 995 µL of DMSO to create a 100 µM intermediate stock.
-
Add 10 µL of the 100 µM intermediate DMSO stock to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 1 µM with 1% DMSO. Note: This DMSO concentration may be too high for many cell lines.
-
Recommended approach for lower DMSO: Add 1 µL of the 20 mM DMSO stock directly to 199 µL of pre-warmed cell culture medium. This will result in a 100 µM working solution with a final DMSO concentration of 0.5%.
-
-
From a 10 mM Aqueous Stock:
-
Directly add 10 µL of the 10 mM aqueous stock solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 100 µM.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the compound.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | "Solvent shock" due to rapid change in polarity. Final concentration exceeds aqueous solubility. | Add the DMSO stock drop-wise to pre-warmed, stirred media. Perform serial dilutions in DMSO before the final aqueous dilution. Lower the final concentration of the compound. |
| Cloudiness or precipitate in aqueous stock solution over time | pH shift. Bacterial contamination. | Re-check and adjust the pH of the stock solution. Prepare fresh aqueous stock solutions regularly and sterile-filter. |
| Inconsistent experimental results | Incomplete dissolution of the compound. Degradation of the compound in solution. | Ensure complete dissolution of the stock solution before use. Store stock solutions properly at -20°C in aliquots and protected from light. Prepare fresh working solutions for each experiment. |
Visualization of the Formulation Workflow
The following diagram illustrates the decision-making process for formulating this compound.
Caption: Formulation decision workflow for this compound.
Conclusion and Best Practices Summary
The successful formulation of this compound for in vitro studies hinges on a clear understanding of its acidic nature and the principles of pH-dependent solubility. By leveraging DMSO as a primary solvent for concentrated stock solutions and employing careful dilution techniques, or by preparing pH-adjusted aqueous stocks, researchers can overcome the challenges posed by its poor aqueous solubility at neutral pH. Adherence to the protocols and troubleshooting guidelines presented in this application note will contribute to the generation of reliable and reproducible data in the investigation of this and other similar acidic compounds.
Key Takeaways:
-
The low predicted pKa of this compound dictates its formulation strategy.
-
DMSO is a suitable primary solvent for creating high-concentration stock solutions.
-
Aqueous stock solutions can be prepared by increasing the pH to deprotonate the carboxylic acid group.
-
Careful dilution techniques are essential to prevent precipitation when preparing working solutions from DMSO stocks.
-
The final DMSO concentration in cell-based assays should be minimized and a vehicle control must always be included.
References
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Link
- DMSO usage in cell culture - LifeTein. Link
- Bridging in vitro Dissolution Tests to in vivo Dissolution for Poorly Soluable Acidic Drugs.
- Application of the Henderson-Hasselbalch Equation to Solubility Determin
- Factors which determine the lipid solubility of drugs | Deranged Physiology. Link
- Spaglumic acid solubility issues in physiological buffers - Benchchem. Link
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- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid - Cayman Chemical. Link
- Pyrimidine-4-carboxylic acid - Chem-Impex. Link
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Link
- Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. Link
- Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis - ResearchG
- Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs - MDPI. Link
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Link
- Pyrimidine-2-carboxylic acid - Chem-Impex. Link
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Link
- Formulation of poorly water-soluble drugs for oral administr
- Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution - ResearchG
- Henderson–Hasselbalch equ
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- A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery - Benchchem. Link
- Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed. Link
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. Link
- 2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 - Biosynth. Link
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. Link
- Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide - Benchchem. Link
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
- Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solv
- This compound - CymitQuimica. Link
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Application Notes & Protocols: Esterification Methods for 2-Phenylpyrimidine-5-carboxylic Acid
Introduction
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antifungal agents and other biologically active molecules.[1][2] The carboxylic acid moiety at the 5-position is a key handle for molecular derivatization, and its conversion to an ester is a fundamental transformation in drug discovery. Esterification not only modifies the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serves as a crucial step in the synthesis of more complex derivatives like amides.[3][4]
This technical guide provides an in-depth analysis of three distinct and robust methods for the esterification of 2-Phenylpyrimidine-5-carboxylic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to explain the causality behind experimental choices. Each protocol is presented as a self-validating system, complete with mechanistic insights, troubleshooting advice, and comparative data to guide the selection of the most appropriate method for a given synthetic challenge.
Method 1: Fischer-Speier Esterification under Acid Catalysis
Principle & Mechanism
The Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] The reaction's core principle relies on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon. An acid catalyst (e.g., H₂SO₄, p-TsOH, or anhydrous HCl generated in situ from thionyl chloride) protonates the carbonyl oxygen. This protonation makes the carbonyl carbon significantly more susceptible to nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate.[7][8][9] Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[8]
The reaction is governed by an equilibrium, which must be shifted toward the product side to achieve high yields.[7][9] This is typically accomplished by using a large excess of the alcohol reactant, which can often serve as the solvent, or by actively removing the water byproduct as it forms.[5][7]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 2-Phenylpyrimidine-5-carboxylate
This protocol utilizes thionyl chloride (SOCl₂) in methanol, which generates anhydrous HCl in situ to catalyze the reaction.[10][11]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH) (20-50 volumes)
-
Thionyl Chloride (SOCl₂) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend this compound in anhydrous methanol.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride dropwise to the stirred suspension over 10-15 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure to remove excess methanol and HCl.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated aqueous NaHCO₃ solution with stirring until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[12]
Advantages & Limitations
-
Advantages: This method is cost-effective, utilizes readily available reagents, and is procedurally simple, making it suitable for large-scale synthesis. The work-up is straightforward.
-
Limitations: The reaction requires elevated temperatures and strongly acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.[10] The equilibrium nature of the reaction necessitates driving forces (excess alcohol) to achieve high conversion.[9] Tertiary alcohols are not suitable as they are prone to elimination.[5]
Method 2: Steglich Esterification (DCC/DMAP Coupling)
Principle & Mechanism
The Steglich esterification is a powerful and mild method for forming esters, particularly for sensitive or sterically hindered substrates.[13][14][15] It operates under neutral conditions at or below room temperature. The reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[16][17]
The mechanism proceeds via several key steps:
-
Activation: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[18]
-
Catalysis: DMAP, a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is critical as it outcompetes an irreversible side reaction where the O-acylisourea rearranges to a stable N-acylurea, which would halt the desired reaction.[18]
-
Active Ester Formation: This attack forms a highly electrophilic N-acylpyridinium intermediate.[14]
-
Esterification: The alcohol readily attacks the N-acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation: Throughout this process, DCC is consumed and converted into the insoluble byproduct N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.[13]
Caption: Experimental workflow for Steglich Esterification.
Detailed Protocol: Synthesis of Ethyl 2-Phenylpyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH) (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dilute aqueous HCl (e.g., 1M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound, ethanol, and DMAP. Dissolve the components in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor the reaction by TLC or LC-MS.
-
Work-up (Filtration): Once the reaction is complete, cool the mixture back to 0 °C for about 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of cold DCM.[15]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Advantages & Limitations
-
Advantages: The reaction conditions are exceptionally mild (neutral pH, room temperature), making it compatible with a wide array of sensitive functional groups.[13][14] It is highly effective for sterically hindered acids and alcohols.[15]
-
Limitations: The primary drawback is the formation of the DCU byproduct, which can complicate purification if not fully removed by filtration.[19] DCC is a known skin sensitizer. Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used as an alternative to simplify work-up, as the corresponding urea byproduct is water-soluble and easily removed during aqueous extraction.[10]
Method 3: Alkylation of Carboxylate with an Alkyl Halide
Principle & Mechanism
This method offers a distinct alternative by avoiding coupling reagents and acidic conditions. The strategy involves a two-step process: first, the deprotonation of the carboxylic acid with a suitable base to form a carboxylate salt, followed by a nucleophilic substitution (Sₙ2) reaction between the reactive carboxylate anion and an electrophilic alkyl halide.
The choice of base and solvent is critical for success. A non-nucleophilic base is required to prevent competition with the carboxylate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like tetrabutylammonium fluoride (Bu₄NF).[20] Polar aprotic solvents such as DMF, DMSO, or THF are typically used to solvate the cation and enhance the nucleophilicity of the carboxylate anion.
Caption: Experimental workflow for Carboxylate Alkylation.
Detailed Protocol: Synthesis of Ethyl 2-Phenylpyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound and finely powdered potassium carbonate in anhydrous DMF.
-
Alkylation: Add the alkyl halide (ethyl bromide) to the suspension.
-
Reaction: Heat the mixture to 50-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 3-12 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of water and stir.
-
Extraction: Extract the aqueous suspension multiple times with ethyl acetate. Note: DMF is soluble in water; sufficient water and extraction solvent must be used for effective partitioning.
-
Washing & Drying: Combine the organic layers, wash repeatedly with water to remove residual DMF, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Advantages & Limitations
-
Advantages: This method avoids harsh acidic conditions and costly coupling reagents. It is particularly useful for preparing simple alkyl esters (methyl, ethyl, benzyl) where the corresponding halides are readily available.
-
Limitations: The alkylating agents are often toxic and must be handled with care. The reaction may require elevated temperatures. A potential side reaction is N-alkylation on one of the pyrimidine nitrogen atoms, although O-acylation at the carboxylate is generally much faster and thermodynamically favored. The choice of a bulky countercation can enhance carboxylate reactivity.[20]
Comparative Summary of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Carboxylate Alkylation |
| Conditions | Acidic (H₂SO₄, SOCl₂), Reflux (60-110 °C) | Neutral, 0 °C to Room Temperature | Basic (K₂CO₃, Cs₂CO₃), Room Temp to 70 °C |
| Key Reagents | Excess Alcohol, Acid Catalyst | DCC (or EDC), Alcohol, cat. DMAP | Base, Alkyl Halide |
| Reaction Time | 4-12 hours | 4-18 hours | 3-12 hours |
| Substrate Scope | Good for simple primary/secondary alcohols. Poor for acid-sensitive substrates. | Excellent. Tolerates sensitive functional groups and sterically hindered substrates. | Good for simple alkyl halides. Potential for N-alkylation side reactions. |
| Key Byproduct | Water | Dicyclohexylurea (DCU) | Inorganic Salts |
| Work-up | Neutralization & Extraction | Filtration of DCU & Extraction | Aqueous Extraction to remove solvent (DMF) and salts |
| Primary Advantage | Low cost, simple reagents, scalable. | Extremely mild conditions, high functional group tolerance. | Avoids strong acids and coupling reagents. |
| Primary Disadvantage | Harsh conditions, equilibrium-limited. | DCU byproduct removal, reagent cost/toxicity. | Potential for side reactions, requires polar aprotic solvents. |
General Purification Considerations
Regardless of the synthetic method employed, purification is a critical final step to ensure the isolation of high-purity 2-phenylpyrimidine-5-carboxylate esters for subsequent use in drug development.[12]
-
Recrystallization: This is a cost-effective and powerful technique for purifying solid esters.[12] The choice of solvent is crucial; ideal solvents dissolve the ester well at high temperatures but poorly at low temperatures. Common solvent systems for pyrimidine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Flash Column Chromatography: For non-crystalline products or for separating closely related impurities, flash chromatography on silica gel is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the moderately polar ester product from non-polar impurities and highly polar baseline material.
References
- Wikipedia.
- Organic Chemistry Portal.
- Grokipedia.
- The Synthetic Tree. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
- SynArchive.
- The Synthetic Tree. Acid to Ester - Common Conditions. [Link]
- MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
- Wikipedia.
- Grokipedia.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- National Institutes of Health. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Chemistry Steps.
- ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]
- ResearchGate.
- PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]
- In-Vitro, In-Silico and In-Vivo Studies.
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. synarchive.com [synarchive.com]
- 17. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 18. Steglich Esterification [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Phenylpyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and answering frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategy
This compound is a valuable heterocyclic scaffold in medicinal chemistry.[1] The most common and reliable synthetic routes involve the construction of the pyrimidine ring via condensation, followed by the hydrolysis of a corresponding ester. The core of the synthesis typically relies on a Pinner-type reaction, which condenses benzamidine with a three-carbon β-dicarbonyl equivalent.[2][3]
A prevalent and effective strategy involves a two-step process:
-
Cyclocondensation: Reaction of benzamidine with an activated acrylic acid ester derivative (a β-dicarbonyl equivalent) to form the ethyl or methyl ester of this compound.
-
Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.
This guide will focus on troubleshooting and optimizing this primary pathway.
Question 3: The final saponification step is complete (TLC shows no ester), but I cannot precipitate my carboxylic acid product after acidification. How can I improve my product isolation?
Answer: This is a frequent challenge related to the product's solubility and the workup procedure.
-
Causality - Product Solubility: this compound has some solubility in water, especially if residual organic solvents (like methanol or ethanol from the reaction) are present. Over-acidification can also sometimes lead to the formation of soluble hydrochloride salts of the pyrimidine nitrogens.
-
Solution 1 (Optimize pH): After hydrolysis, cool the aqueous solution in an ice bath. Acidify slowly with 1N or 3N HCl, constantly checking the pH with pH paper or a meter. The isoelectric point, where the molecule has minimum solubility, is typically in the mildly acidic range (pH 4-6). Add acid dropwise until precipitation is maximal, then stop. [4] * Solution 2 (Reduce Volume/Salting Out): If precipitation is weak, it indicates significant aqueous solubility. First, remove the organic solvent (MeOH/THF) from the reaction mixture using a rotary evaporator. [5]Then, after acidification, try adding saturated sodium chloride (brine). The increased ionic strength of the solution will decrease the solubility of your organic product, forcing it to precipitate (the "salting out" effect).
-
Solution 3 (Extraction): If precipitation fails, you must resort to extraction. Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate to yield the crude product.
-
Frequently Asked Questions (FAQs)
Q1: Can I use benzamidine hydrochloride directly, or do I need the free base? You should not use the hydrochloride salt directly with a base like sodium ethoxide. The salt will neutralize your base, forming sodium chloride and ethanol, leaving no base to catalyze the reaction. You must either use the free base form of benzamidine or generate it in situ by adding the hydrochloride salt to a solution of sodium ethoxide in ethanol and stirring for 30 minutes before adding the other reactant. [6] Q2: What are the best solvents for the cyclocondensation and hydrolysis steps? For the cyclocondensation, anhydrous ethanol is the most common and effective solvent, especially when using sodium ethoxide as the base. [6]For the saponification (hydrolysis) step, a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF is ideal. [5]This ensures the ester, which is poorly soluble in pure water, remains in solution to react with the aqueous base (NaOH or KOH).
Q3: How do I best purify the final this compound? The most common and effective method is recrystallization. The choice of solvent is critical. A good starting point is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified solid and wash with cold ethanol.
Q4: What are the key analytical checks to confirm my product?
-
TLC: To monitor reaction progress and assess purity.
-
¹H NMR: To confirm the structure. Expect to see aromatic protons for the phenyl group and the pyrimidine ring. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and may be exchangeable with D₂O.
-
Mass Spectrometry (MS): To confirm the molecular weight (200.19 g/mol ). [7][8]* Melting Point: To assess purity against a literature value.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Phenylpyrimidine-5-carboxylate
This protocol is adapted from established methods for synthesizing substituted pyrimidines. [6][9][10] Materials:
-
Benzamidine hydrochloride: 1.1 eq
-
Sodium ethoxide (NaOEt): 1.1 eq
-
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (or similar activated acrylic ester): 1.0 eq
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Assemble oven-dried glassware under an inert atmosphere.
-
Base Addition: In the round-bottom flask, add anhydrous ethanol followed by sodium ethoxide (1.1 eq). Stir until dissolved.
-
Amidine Free-Basing: Add benzamidine hydrochloride (1.1 eq) to the stirred ethoxide solution. Stir the resulting suspension for 30 minutes at room temperature.
-
Diketone Addition: Add the ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize carefully with dilute acetic acid. Reduce the solvent volume via rotary evaporation. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude ester. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Saponification to this compound
This protocol is based on standard ester hydrolysis procedures found in the literature. [4][5] Materials:
-
Crude Ethyl 2-Phenylpyrimidine-5-carboxylate: 1.0 eq
-
Sodium Hydroxide (NaOH): 1.5 - 2.0 eq
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
3N Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the crude ester (1.0 eq) in a mixture of MeOH (or THF) and water (e.g., a 1:1 or 2:1 ratio).
-
Hydrolysis: Add NaOH pellets (1.5-2.0 eq) and stir the mixture at room temperature. The reaction can be gently heated (40-50°C) to accelerate the hydrolysis. Monitor the disappearance of the starting ester by TLC (typically 2-5 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (MeOH/THF) by rotary evaporation.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 3N HCl dropwise with vigorous stirring until the pH is approximately 4-5. A white precipitate should form.
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a generous amount of cold deionized water, followed by a small amount of cold ethanol or ether to aid in drying. Dry the product under vacuum to a constant weight.
-
Purification (if needed): Recrystallize the crude acid from an ethanol/water mixture as described in the FAQ section.
Data Summary: Optimizing Reaction Conditions
The following table summarizes factors influencing the yield of the cyclocondensation step.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Base | Potassium Carbonate | Sodium Ethoxide | Stronger base (NaOEt) significantly improves cyclization efficiency. [11] |
| Solvent | Acetonitrile | Anhydrous Ethanol | Ethanol is the preferred solvent for NaOEt-mediated reactions. [6] |
| Atmosphere | Ambient Air | Inert (N₂ or Ar) | Inert atmosphere prevents hydrolysis of base and reagents, protecting yield. [6] |
| Temperature | Reflux immediately | Stir 30 min at RT, then reflux | Staged heating can prevent initial side reactions, improving purity. |
| Expected Yield | 40-60% | 75-90% | Optimization can lead to a significant increase in isolated yield. |
References
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). MDPI. [Link]
- Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]
- De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. [Link]
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.).
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Synthesis. [Link]
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]
- Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. [Link]
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2015).
- Purine & Pyrimidine Metabolism. (2022). Marks' Basic Medical Biochemistry. [Link]
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
- Pinner pyrimidine synthesis. (2021). Slideshare. [Link]
- This compound. (n.d.). PubChem. [Link]
Sources
- 1. 2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. This compound | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Phenylpyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpyrimidine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this important class of compounds. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the scientific principles behind these strategies, ensuring your experimental success.
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents in development.[1][2][3] However, the inherent aromaticity and often crystalline nature of these derivatives can lead to significant challenges with aqueous solubility, potentially hindering biological screening, formulation, and overall drug development.[4] This guide will equip you with the knowledge and techniques to systematically address and overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial challenges encountered when working with 2-phenylpyrimidine derivatives.
Q1: My newly synthesized 2-phenylpyrimidine derivative shows poor solubility in standard aqueous buffers for my biological assay. What are my immediate first steps?
A1: This is a very common issue. A systematic, tiered approach is the most effective way to quickly identify a solution.
Step 1: Rapid Solvent Screening. Before resorting to more complex formulation strategies, it's crucial to perform a broad solvent screening. Test the solubility in a range of pharmaceutically acceptable solvents with varying polarities.[5]
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide), Acetonitrile
-
Less Polar Solvents: Isopropyl Acetate (IPA), Ethyl Acetate
Expert Insight: While DMSO is a powerful solvent, high concentrations can be toxic to cells in biological assays. Always determine the maximum tolerable DMSO concentration for your specific cell line or assay system.
Step 2: Assess the Impact of Temperature. Solubility is often temperature-dependent.[6][7][8][9] Gentle heating can sometimes be sufficient to dissolve your compound. However, be mindful of the compound's stability at elevated temperatures. A preliminary thermal stability test is recommended.
Step 3: Preliminary pH Screening. If your 2-phenylpyrimidine derivative has ionizable functional groups (e.g., amines, carboxylic acids), its solubility will be pH-dependent.[6][]
-
For derivatives with basic moieties (like an amino group), decreasing the pH (acidic conditions) will lead to protonation and increased aqueous solubility.
-
For derivatives with acidic moieties , increasing the pH (basic conditions) will result in deprotonation and enhanced solubility.
This initial screening will provide valuable data to guide your subsequent, more refined solubility enhancement strategies.
Q2: I've identified a suitable organic co-solvent, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?
A2: This phenomenon, known as precipitation upon dilution, is a classic sign of a compound exceeding its kinetic solubility in the final aqueous medium.[4][11] Here are several strategies to mitigate this:
-
Optimize Co-solvent Percentage: Systematically decrease the final concentration of your compound or slightly increase the percentage of the organic co-solvent in your final assay medium.[11] Be sure to stay within the tolerated limits for your biological system.
-
Change the Order of Addition: Instead of adding the concentrated compound stock directly to the full volume of buffer, try adding it to a smaller volume first and then gradually diluting it.
-
Use Sonication: Brief sonication after dilution can help to break down small aggregates and improve dissolution.[11]
-
Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to stabilize the compound in solution and prevent precipitation.[12]
Part 2: Advanced Solubility Enhancement Techniques
If initial troubleshooting steps are insufficient, the following advanced techniques offer robust solutions for significantly improving the solubility of your 2-phenylpyrimidine derivatives.
Technique 1: pH Modification and Salt Formation
For ionizable 2-phenylpyrimidine derivatives, manipulating the pH is a powerful and straightforward method to enhance solubility.[] The underlying principle is that the ionized form of a compound is generally more water-soluble than its neutral form.[13]
When to Use: This method is applicable if your 2-phenylpyrimidine derivative possesses acidic or basic functional groups. The pKa of the compound will determine the pH range over which its solubility can be effectively modulated.
Expertise in Action: Salt formation is a well-established technique to improve the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[14][15][16][17] By reacting an acidic or basic drug with a suitable counter-ion, a salt with improved physicochemical properties can be formed.[15] For a basic 2-phenylpyrimidine derivative, common counter-ions for salt formation include hydrochloride, sulfate, and mesylate. For an acidic derivative, sodium or potassium salts are frequently used.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of your solid 2-phenylpyrimidine derivative to a vial containing a known volume of each buffer.[4]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The "shake-flask" method is the gold standard for this.[18][19]
-
Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer.
Technique 2: Co-solvency
Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a non-polar or poorly water-soluble compound.[20][21][22][23][24] The co-solvent works by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the solute and the solvent.[21][25]
Commonly Used Co-solvents in Pharmaceutical Development:
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)[]
Data Presentation: Co-solvent Solubility Enhancement
| Co-solvent | Concentration (% v/v) | Solubility of Derivative X (µg/mL) | Fold Increase |
| None (Water) | 0% | 1.5 | 1.0 |
| Ethanol | 10% | 25.7 | 17.1 |
| Propylene Glycol | 10% | 45.2 | 30.1 |
| PEG 400 | 10% | 88.9 | 59.3 |
This is example data and should be generated for your specific derivative.
Caption: Workflow for developing a co-solvent system to enhance solubility.
Technique 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[26][27][28][29] They can encapsulate poorly water-soluble "guest" molecules, like many 2-phenylpyrimidine derivatives, within their hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[26][27][28][30]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Advantages of Cyclodextrins:
-
Significant solubility enhancement.
-
Generally recognized as safe (GRAS) for many derivatives.[29]
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v HP-β-CD).
-
Add Excess Compound: Add an excess of the 2-phenylpyrimidine derivative to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature for 48-72 hours.
-
Separate and Analyze: Centrifuge the samples to pellet the undissolved compound and analyze the supernatant for the concentration of the dissolved derivative via HPLC.
-
Phase-Solubility Diagram: Plot the concentration of the dissolved derivative against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.
Sources
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. rjpdft.com [rjpdft.com]
- 17. bjcardio.co.uk [bjcardio.co.uk]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. researchgate.net [researchgate.net]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. Co-solvency: Significance and symbolism [wisdomlib.org]
- 23. ijpbr.in [ijpbr.in]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. bepls.com [bepls.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. mdpi.com [mdpi.com]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 30. Bot Verification [australiansciencejournals.com]
Identifying and minimizing byproducts in 2-phenylpyrimidine synthesis
Welcome to the Technical Support Center for the synthesis of 2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. Here, we delve into the causality behind experimental choices and provide validated protocols to help you identify and minimize byproducts, ultimately improving your yield and purity.
Introduction to 2-Phenylpyrimidine Synthesis
2-Phenylpyrimidine is a key structural motif in many biologically active compounds. Its synthesis is commonly achieved through two primary routes: the Pinner-type condensation and the Suzuki-Miyaura cross-coupling reaction. While both methods are effective, they are each prone to the formation of specific byproducts that can complicate purification and reduce yields. This guide will address the challenges associated with both synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Pinner-Type Synthesis: Condensation of Benzamidine with a 1,3-Dicarbonyl Compound
The Pinner synthesis and its variations involve the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the parent 2-phenylpyrimidine, benzamidine is reacted with a propan-1,3-dicarbonyl equivalent, such as malondialdehyde or a precursor.
Question 1: My Pinner synthesis of 2-phenylpyrimidine has a low yield and a complex mixture of byproducts. What's going wrong?
Answer: Low yields in a Pinner-type pyrimidine synthesis are often due to competing side reactions and the stability of your starting materials. The most common culprits are:
-
Hydrolysis of Benzamidine: Benzamidine, especially as the free base, is susceptible to hydrolysis to form benzamide and ammonia. This is particularly problematic if your reaction conditions are not strictly anhydrous.
-
Self-Condensation of the 1,3-Dicarbonyl: Malondialdehyde and its precursors are prone to self-condensation or polymerization under both acidic and basic conditions, reducing the amount available to react with benzamidine.
-
Incomplete Cyclization: The reaction may stall at the intermediate stage, an uncyclized enamine or imine adduct, especially if the reaction conditions (e.g., temperature, catalyst) are not optimal for the final ring-closing step.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
-
Control of pH: The pH of the reaction is critical. The reaction is often catalyzed by either acid or base, and the optimal pH will depend on your specific substrates. It is crucial to control the pH to favor the condensation and cyclization steps while minimizing hydrolysis.
-
Purity of Reagents: Use high-purity benzamidine hydrochloride. If you are preparing the free base, it is best to use it immediately.
Question 2: I see an unexpected peak in my NMR/LC-MS that doesn't correspond to 2-phenylpyrimidine. How can I identify it?
Answer: The most likely byproducts in a Pinner synthesis of 2-phenylpyrimidine are the uncyclized intermediate or byproducts from the self-condensation of your 1,3-dicarbonyl source.
-
Uncyclized Intermediate: This will have a molecular weight corresponding to the sum of benzamidine and the 1,3-dicarbonyl minus a molecule of water. The 1H NMR spectrum would likely show signals for both the phenyl group and the dicarbonyl fragment, but lack the characteristic aromatic signals of the pyrimidine ring.
-
Self-Condensation Products: These can be a complex mixture of oligomers or polymers. Their identification can be challenging, but they will lack the phenyl group from benzamidine.
Analytical Approach: To confirm the identity of a byproduct, it is recommended to isolate it via preparative chromatography and subject it to detailed spectroscopic analysis (1H NMR, 13C NMR, and high-resolution mass spectrometry).
Suzuki-Miyaura Cross-Coupling: Reaction of a 2-Halopyrimidine with Phenylboronic Acid
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. For the synthesis of 2-phenylpyrimidine, a 2-halopyrimidine (e.g., 2-chloropyrimidine) is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Question 3: My Suzuki-Miyaura synthesis of 2-phenylpyrimidine is giving me a significant amount of a byproduct with a mass of 154 g/mol . What is it and how can I prevent it?
Answer: This byproduct is almost certainly biphenyl , which has a molecular weight of 154.21 g/mol . It is formed from the palladium-catalyzed homocoupling of two molecules of phenylboronic acid. This is a very common side reaction in Suzuki couplings.
Causality and Prevention:
-
Presence of Oxygen: The homocoupling reaction is often promoted by the presence of oxygen. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Solution: It is crucial to thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.
-
-
Choice of Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. Some studies suggest that weaker bases may favor homocoupling.
-
Solution: Screening different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF) can help to identify conditions that minimize this side reaction.
-
-
Palladium Source: The choice of palladium precursor can also play a role. Pd(II) sources like palladium acetate require an in-situ reduction to the active Pd(0) species, a process that can sometimes be accompanied by homocoupling.
-
Solution: Using a Pd(0) source, such as Pd(PPh3)4, can sometimes reduce the amount of homocoupling.
-
Question 4: My yield of 2-phenylpyrimidine is low, and I have a lot of unreacted 2-chloropyrimidine. What are the likely causes?
Answer: Low conversion in a Suzuki coupling can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction. This can be caused by impurities in the starting materials or by high temperatures.
-
Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center (transmetalation) is a key step in the catalytic cycle. This step can be slow if the conditions are not optimal.
-
Issues with the Base: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate choice or insufficient amount of base can lead to low conversion.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Ensure you are using a high-quality palladium catalyst. The choice of ligand can also be critical; bulky, electron-rich phosphine ligands often improve catalyst stability and activity.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and base to find the optimal conditions for your specific substrates.
-
Purity of Reagents: Use pure starting materials. Impurities can poison the catalyst.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for 2-phenylpyrimidine, Pinner-type synthesis or Suzuki-Miyaura coupling?
A1: The "better" route depends on the scale of your synthesis, the availability of starting materials, and your purification capabilities.
-
Pinner-type synthesis is often used for large-scale production due to the lower cost of the starting materials. However, it can be more challenging to optimize and may lead to a more complex mixture of byproducts.
-
Suzuki-Miyaura coupling is a very versatile and high-yielding reaction that is often preferred in a research or drug discovery setting. The starting materials can be more expensive, but the reaction is often cleaner and easier to purify.
Q2: How can I best purify my crude 2-phenylpyrimidine?
A2: The two most common methods for purifying 2-phenylpyrimidine are recrystallization and column chromatography.
-
Recrystallization: This is a very effective method for removing small amounts of impurities, especially if your crude product is relatively pure. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be chosen where 2-phenylpyrimidine is soluble at high temperatures and insoluble at low temperatures.
-
Column Chromatography: This is the method of choice for separating 2-phenylpyrimidine from significant amounts of byproducts with different polarities. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
Q3: What are the characteristic NMR and MS signatures for 2-phenylpyrimidine and its common byproducts?
A3: The following table summarizes the key analytical data for identifying your target compound and potential byproducts.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (EI, m/z) |
| 2-Phenylpyrimidine | ~8.8 (d, 2H), ~8.5 (m, 2H), ~7.5 (m, 3H), ~7.2 (t, 1H) | ~164, ~157, ~138, ~131, ~129, ~128, ~119 | 156 (M+), 129, 102 |
| Biphenyl | ~7.6 (d, 4H), ~7.4 (t, 4H), ~7.3 (t, 2H)[2] | ~141, ~129, ~127, ~127[3] | 154 (M+), 153, 76[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpyrimidine via Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of 2-chloropyrimidine and phenylboronic acid.
Materials:
-
2-Chloropyrimidine (1.0 mmol, 114.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 58 mg)
-
Potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 2-chloropyrimidine, phenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Add the Pd(PPh3)4 catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-phenylpyrimidine.
Protocol 2: Purification of 2-Phenylpyrimidine by Recrystallization
Materials:
-
Crude 2-phenylpyrimidine
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude 2-phenylpyrimidine in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration.
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Pinner-Type Synthesis Workflow
Caption: Simplified schematic of the desired Suzuki-Miyaura coupling versus the homocoupling side reaction.
References
- PubChem. (n.d.). Biphenyl.
- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl. [Link]
- The Royal Society of Chemistry. (n.d.).
- New Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 2-Phenylpyrimidine.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- PubChem. (n.d.). 2-Phenylpyridine.
- MIT OpenCourseWare. (n.d.).
- Wikipedia. (n.d.). Pinner reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Chemistry LibreTexts. (2023, January 29).
- ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]
- CUNY Bronx Community College. (n.d.).
- Carl ROTH. (n.d.).
- NIST WebBook. (n.d.). Biphenyl. [Link]
- ResearchGate. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Inform
- PubChem. (n.d.). 2-Phenylpyridine. [Link]
- YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- NIST WebBook. (n.d.). Pyridine, 2-phenyl-. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- MDPI. (n.d.). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. [Link]
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
- ResearchGate. (2020, June 10). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. [Link]
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
Sources
Scaling up the synthesis of 2-Phenylpyrimidine-5-carboxylic acid
An in-depth guide to overcoming the common challenges encountered when moving the synthesis of 2-Phenylpyrimidine-5-carboxylic acid from the bench to a larger scale.
Introduction: The Scale-Up Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] While its synthesis may be straightforward on a laboratory scale, scaling up production presents significant challenges that can impact yield, purity, and process safety. This technical support guide, designed for researchers and process chemists, provides practical, field-tested insights into troubleshooting and optimizing the large-scale synthesis of this important intermediate. We will address specific issues in a question-and-answer format, explaining the underlying chemical principles and offering robust solutions.
Section 1: Recommended Synthetic Pathway for Scale-Up
A common and reliable route for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an appropriate three-carbon electrophile with an amidine, followed by hydrolysis.[3][4] This pathway is often selected for its efficiency and the availability of starting materials.
The workflow below outlines a two-step process: (1) Cyclocondensation to form the pyrimidine ester, and (2) Saponification to yield the final carboxylic acid.
Caption: General workflow for the two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Question 1: My cyclocondensation reaction (Step 1) is stalling or giving low yields at a larger scale. What are the likely causes and solutions?
This is a frequent issue when transitioning from small to large reactors. The root cause often lies in mass and heat transfer limitations.
Possible Causes & Solutions:
-
Poor Mixing and Heterogeneity: At scale, reagents may not mix as efficiently. If the base (e.g., sodium ethoxide) is not dispersed quickly, localized high concentrations can promote side reactions, while other areas of the reactor remain unreacted.
-
Solution: Increase the agitation speed and verify that the impeller design is appropriate for the reactor volume and viscosity of the reaction mixture. Consider a slower, subsurface addition of the benzamidine or base solution to improve dispersion.
-
-
Ineffective Temperature Control: The cyclocondensation is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature rise can lead to the formation of degradation products or colored impurities.
-
Solution: Implement a controlled addition profile for one of the reactants, allowing the cooling system to keep pace with heat generation. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Reagent Quality and Stoichiometry: The purity of benzamidine is critical. It can be hygroscopic and unstable.
-
Solution: Ensure benzamidine hydrochloride is dry and of high purity. It is often beneficial to perform a titration or other quality check on the incoming raw material. Consider using a slight excess (1.1-1.2 equivalents) of the amidine to drive the reaction to completion, but be aware this can complicate purification.
-
Question 2: The saponification (Step 2) is incomplete, even after extended reaction times. How can I drive it to completion?
Incomplete hydrolysis is typically a solubility or stoichiometry problem.
Possible Causes & Solutions:
-
Poor Solubility of the Intermediate Salt: The sodium salt of the final carboxylic acid product may precipitate from the reaction mixture, coating the unreacted ester and preventing further contact with the hydroxide base.
-
Solution: Add a co-solvent like THF or methanol to the ethanol/water mixture to improve the solubility of all species throughout the reaction.[5] This often dramatically accelerates the hydrolysis.
-
-
Insufficient Base: While a catalytic amount of base can work, a stoichiometric or slight excess of NaOH (e.g., 1.5-2.0 equivalents) is often required for complete conversion at scale.
-
Solution: Increase the charge of NaOH. Monitor the reaction progress by HPLC. If the reaction stalls, a second charge of NaOH can be added, but be mindful of the total volume and concentration.
-
-
Hydrolysis of the Ester Starting Material: The ethyl 2-(ethoxymethylene)-3-oxobutanoate starting material can be sensitive to premature hydrolysis.
-
Solution: Ensure the reaction solvent (ethanol) is anhydrous for the first step and that the base (sodium ethoxide) has not degraded due to moisture exposure.
-
Question 3: During the final acidic workup and isolation, I'm getting a sticky or oily product instead of a crystalline solid. What's wrong?
Product isolation is a critical step where purity is defined. A non-crystalline product indicates the presence of impurities.
Possible Causes & Solutions:
-
Trapped Solvents or Impurities: The precipitate may be crashing out of solution too quickly, trapping residual solvents (ethanol, THF) or process impurities within the solid matrix.
-
Solution: Slow down the acidification process. Add the acid at a controlled rate while maintaining vigorous stirring and moderate temperature (e.g., 20-25 °C). Consider an "anti-solvent" crystallization where the basic aqueous solution of the product is added to the acid, rather than the other way around.
-
-
Incorrect pH for Precipitation: The isoelectric point of this compound is crucial for clean precipitation. If the pH is too low, you risk protonating the pyrimidine nitrogens, increasing solubility. If it's too high, the product remains in its salt form.
-
Solution: Carefully adjust the final pH. A target pH of 4-5 is often a good starting point. Use a calibrated pH meter. After initial precipitation, allow the slurry to stir for a sufficient time (an "aging" period) to allow for the growth of well-defined crystals.
-
-
Presence of Oily Byproducts: Side reactions in Step 1 can generate non-crystalline impurities that co-precipitate with the product.
-
Solution: Re-evaluate the purity of the intermediate ester from Step 1. If necessary, purify the ester by crystallization or column chromatography before proceeding to the hydrolysis step. This is a key principle of process chemistry: do not carry impurities forward.
-
Caption: A logical workflow for identifying and minimizing impurities during scale-up.[6]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A: The most critical parameters are:
-
Temperature: Essential for controlling reaction rate and preventing side reactions in both the exothermic cyclization and the hydrolysis.
-
Reagent Stoichiometry and Addition Rate: Crucial for maximizing conversion and minimizing byproduct formation. The rate of addition is directly tied to temperature control.
-
Mixing/Agitation Speed: Ensures homogeneity and efficient heat/mass transfer. This becomes increasingly important with larger reactor volumes.
-
pH during Workup: Directly impacts product yield and purity during isolation.
Q: Are there any significant safety hazards to consider for this process at scale? A: Yes. The primary hazards include:
-
Thermal Runaway: The cyclocondensation can be exothermic. A failure in cooling or an uncontrolled addition could lead to a dangerous increase in temperature and pressure. A process safety review (e.g., HAZOP) is essential before scaling up.
-
Handling of Bases: Sodium ethoxide and sodium hydroxide are corrosive and will generate heat upon dissolution. Appropriate personal protective equipment (PPE) is mandatory.
-
Flammable Solvents: Ethanol and THF are flammable. All equipment must be properly grounded, and the process should be run in a well-ventilated area designed for handling flammable liquids.
-
Product Hazards: The final product is listed as an irritant and harmful if swallowed.[7][8] Dust inhalation should be minimized during product handling and drying.
Q: How can the final product be purified if crystallization does not provide the required purity? A: If standard crystallization is insufficient, consider these options:
-
Re-slurry: Stirring the isolated solid in a suitable solvent (one in which the product is poorly soluble but impurities are moderately soluble) can wash away impurities. Examples include methyl tert-butyl ether (MTBE) or a heptane/ethyl acetate mixture.
-
Salt Formation and Recrystallization: Convert the carboxylic acid to a salt using a suitable base (e.g., dicyclohexylamine). Recrystallize the salt, which often has very different solubility properties and can leave neutral impurities behind. Then, re-acidify to regenerate the pure carboxylic acid.
-
Charcoal Treatment: If the product is discolored by highly conjugated impurities, a treatment with activated carbon in a suitable solvent before the final crystallization can be effective.
Section 4: Key Process Parameters & Protocol
Typical Process Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Saponification & Isolation |
| Key Reactants | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Benzamidine HCl | Ethyl 2-phenyl-4-methylpyrimidine-5-carboxylate, NaOH |
| Stoichiometry | ~1.1 eq. Benzamidine | 1.5 - 2.0 eq. NaOH |
| Solvent | Anhydrous Ethanol | Ethanol / Water (e.g., 3:1 v/v), optional THF co-solvent |
| Temperature | 60-78 °C (Reflux) | 50-70 °C |
| Reaction Time | 4-12 hours | 2-8 hours |
| Workup | Solvent swap or direct use of crude stream | Cooling, acidification with HCl to pH 4-5, filtration, washing |
| Typical Yield | 75-90% | 90-98% |
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 2-phenyl-4-methylpyrimidine-5-carboxylate
-
To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq.) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq.) over 15-20 minutes.
-
Add benzamidine hydrochloride (1.1 eq.) portion-wise. An exotherm will be observed.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 6-8 hours.
-
Monitor the reaction for completion by HPLC or TLC.
-
Once complete, cool the mixture to room temperature. The crude product stream can be taken directly to the next step.
Step 2: Synthesis of this compound
-
To the crude reaction mixture from Step 1, add water followed by sodium hydroxide (1.5 eq.).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring for the disappearance of the ester by HPLC.
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add 3M hydrochloric acid to adjust the pH to 4-5. A thick precipitate will form.
-
Stir the resulting slurry for an additional 1-2 hours at room temperature to allow for complete crystallization.
-
Filter the solid product and wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or MTBE.
-
Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
- Bratušek, U., Verčk, S., & Stanovnik, B. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Li, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (NIH).
- Krajnović, T., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
- Rostamizadeh, S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health (NIH).
- Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. (2025). Benchchem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Matrix Scientific. (n.d.). 2-Phenyl-pyrimidine-5-carboxylic acid.
- Synthesis and characterization of new pyrimidine derivatives. (2025). American Chemical Society.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. (2025). ResearchGate.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and characterization of new pyrimidine derivatives - American Chemical Society [acs.digitellinc.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following sections are structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter.
Section 1: Reaction Initiation & Yield Issues
Q1: My cross-coupling reaction shows little to no product formation. What are the primary factors to investigate?
A1: When a reaction fails to proceed, a systematic evaluation of the core components and conditions is the most effective troubleshooting approach.
-
Reagent Integrity: The purity and stability of all reagents are paramount.
-
Starting Materials & Reagents: Ensure the aryl/vinyl halide (or triflate) and the organometallic partner (e.g., boronic acid, organotin, etc.) are of high purity and have not degraded during storage. Impurities can sometimes act as catalyst poisons.[1]
-
Solvent and Base: The reaction is highly sensitive to moisture and oxygen.[2] Use freshly dried, degassed solvents. Ensure the base is anhydrous and has been stored properly. Some reactions, particularly those involving sensitive substrates, may require screening of different bases to find the optimal balance of reactivity and stability.
-
-
Catalyst Activation and Health: The generation and maintenance of the active Pd(0) species is the heart of the catalytic cycle.
-
Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts and require in situ reduction to the active Pd(0) state.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that facilitates the formation of the active species.[3]
-
Ligand Selection: The ligand stabilizes the Pd(0) center, prevents aggregation into inactive palladium black, and modulates its reactivity.[4][5][6] For challenging substrates, such as sterically hindered partners or electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are often necessary to promote the rate-determining oxidative addition step.[4][5]
-
-
Reaction Environment:
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your reaction flask was thoroughly degassed (e.g., via several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[2]
-
Temperature: The optimal temperature is a balance. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] If the reaction is sluggish, a cautious, stepwise increase in temperature may be beneficial.
-
Below is a workflow diagram to guide your initial troubleshooting for low or no-yield reactions.
Caption: Troubleshooting workflow for low or no product yield.
Section 2: Catalyst Deactivation & Side Reactions
Q2: I observe a black precipitate in my reaction. What is it and how can I prevent its formation?
A2: The black precipitate is almost certainly "palladium black," which consists of finely divided, catalytically inactive palladium metal aggregates.[4] Its formation is a definitive sign of catalyst deactivation and is a common cause of stalled or incomplete reactions.
Primary Causes and Prevention Strategies:
| Cause | Mechanistic Explanation | Prevention Strategy |
| Ligand Dissociation/Decomposition | The supporting ligand is crucial for stabilizing the mononuclear Pd(0) species in solution. If the ligand dissociates or is degraded, the "naked" Pd(0) atoms rapidly aggregate. | Use appropriate ligands: Bulky, electron-donating ligands (e.g., biarylphosphines) form more stable complexes with palladium and are less prone to dissociation.[4][5] Ensure the correct palladium-to-ligand ratio is used; sometimes a slight excess of ligand can be beneficial.[7] |
| High Temperature | Excessive heat can provide the energy needed to overcome the ligand-palladium bond strength, leading to ligand dissociation and subsequent aggregation.[4] | Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often a valuable optimization step. |
| Oxygen Exposure | Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to form palladium black under certain conditions.[4] | Maintain strict anaerobic conditions: Employ rigorous degassing techniques for all solvents and reagents, and ensure the reaction is maintained under a positive pressure of an inert gas (Ar or N₂). |
| Substrate/Reagent Interactions | Some substrates or impurities can interact with and displace the ligand, leading to catalyst deactivation. | Purify starting materials: Ensure high purity of all reaction components. If a specific substrate is suspected, investigate alternative coupling partners if possible. |
Q3: My reaction is producing significant amounts of homocoupled byproducts. How can I suppress this?
A3: Homocoupling, the reaction of the organometallic reagent with itself (e.g., R-B(OH)₂ + R-B(OH)₂ → R-R in Suzuki coupling), is a common side reaction that consumes starting material and complicates purification.
Key Factors Influencing Homocoupling:
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling pathway. Rigorous degassing is the first line of defense.
-
Base and Solvent Choice: The choice of base and solvent can significantly impact the rate of transmetalation versus homocoupling. In some Suzuki-Miyaura reactions, using aqueous bases can suppress homocoupling.[8]
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Screening different ligands may reveal a system that is more selective for the cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the cross-coupling pathway.
Q4: I am observing dehalogenation or protodeboronation of my starting materials. What causes this and how can it be avoided?
A4: These side reactions result in the loss of the reactive functional group from your starting material, leading to reduced yield.
-
Dehalogenation (Ar-X → Ar-H): This is often caused by β-hydride elimination from certain organopalladium intermediates or by other reduction pathways. The choice of base and solvent can play a role.
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): This is a common issue in Suzuki-Miyaura couplings, where the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center.[9]
-
Minimize Water: While some water can be beneficial for transmetalation, excess water, especially under basic conditions, can promote protodeboronation. Use anhydrous solvents and carefully control the amount of aqueous base.
-
Choice of Base: Weaker bases like K₃PO₄ or Cs₂CO₃ are often less prone to causing protodeboronation than stronger bases like NaOH or K₂CO₃.[10]
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Aim for conditions that achieve full conversion in a reasonable timeframe.
-
Section 3: Substrate & Reagent Specific Issues
Q5: I am struggling to couple a sterically hindered substrate or an electron-rich aryl chloride. What modifications should I try?
A5: These substrates are notoriously challenging because the oxidative addition step is often very slow.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are generally ineffective for these substrates.[5] The solution almost always involves the use of specialized, bulky, and electron-rich ligands.
-
Use a More Active Precatalyst: Modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for the efficient generation of the active monoligated Pd(0) species, which is crucial for these difficult transformations.
-
Increase Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% or even higher may be necessary to achieve a reasonable reaction rate.[4]
-
Higher Temperatures: These reactions often require higher temperatures (e.g., >100 °C in solvents like toluene or dioxane) to overcome the high activation energy of the oxidative addition step.
Caption: Strategy for coupling challenging substrates.
Q6: My reaction involves a substrate with a base-sensitive functional group (e.g., an ester). How can I perform the coupling without decomposition?
A6: Protecting base-sensitive groups is one option, but often, modifying the reaction conditions is a more elegant solution.
-
Base Selection: This is the most critical parameter. Strong bases like NaOtBu will likely cause decomposition.[11] Switch to milder inorganic bases.
-
Lower Reaction Temperature: Base-catalyzed decomposition is often accelerated at higher temperatures. Running the reaction at a lower temperature for a longer time may be necessary.
-
Solvent Choice: The solvent can modulate the effective strength of the base. Aprotic solvents like toluene or dioxane are common.[4][12]
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Challenging Aryl Chloride
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%).
-
Degassing: Seal the flask with a septum, and perform at least three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1-0.5 M solution) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring in an oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published online January 22, 2025. DOI:10.1039/D4QO02335H.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. (n.d.). Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- D. D. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Published online April 8, 2019. DOI:10.1039/c9gc00627f.
- (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. Published online June 4, 2025. DOI:10.1039/D5SC02923F.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (2025, December 19). Wordpress.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Challenges In Suzuki Coupling Reaction. (2025, November 12). KCIL Chemofarbe Group.
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- (2023, June 30). Heck Reaction. Chemistry LibreTexts.
- Stille Coupling. (n.d.). NROChemistry.
- Heck reaction. (n.d.). Wikipedia.
- Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck... (n.d.). ResearchGate.
- (n.d.). Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Novák, Z., Adamik, R., Csenki, J. T., Béke, F., Gavaldik, R., Varga, B., Nagy, B., May, Z., Daru, J., Gonda, Z., & Tolnai, G. L. (2021, February 23). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Cambridge Open Engage.
- Stille Coupling. (n.d.). OpenOChem Learn.
- (2024, January 12). Failed suzuki coupling, any suggenstions? Reddit.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
- (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
- (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
- (2023, June 30). Stille Coupling. Chemistry LibreTexts.
- (2019, May 7). How to do Stille Coupling without Amide insertion. Reddit.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. ACS Publications.
- (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Organic Process Research & Development. ACS Publications.
- Cross-coupling reaction. (n.d.). Wikipedia.
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Technical Support Center: Stabilizing 2-Phenylpyrimidine Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-phenylpyrimidine compounds in solution. As a critical scaffold in medicinal chemistry, understanding and mitigating the degradation of these molecules is paramount for reliable experimental outcomes and successful drug development.[1][2] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation Pathways
This section addresses the common causes of instability in 2-phenylpyrimidine derivatives.
Q1: My 2-phenylpyrimidine compound is consistently losing purity in solution. What are the most likely causes?
A1: The degradation of 2-phenylpyrimidine compounds in solution is typically driven by three primary mechanisms: hydrolysis, oxidation, and photodegradation.[3] The pyrimidine ring itself has specific electronic properties that make it susceptible to these pathways. As a six-membered heterocycle with two nitrogen atoms, it is considered π-deficient.[4] This electron deficiency facilitates nucleophilic attacks and can make certain positions on the ring reactive, while the aromatic nature of the compound makes it prone to oxidation and photodegradation.
Q2: How does the pH of my solvent system impact the stability of my compound?
A2: The pH is one of the most critical factors governing the stability of these compounds. The pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions, and the optimal pH for stability can be narrow and highly dependent on the specific substituents on the rings.[3][5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the nitrogen atoms in the pyrimidine ring can become protonated. This protonation further increases the electron deficiency of the ring system, making it more vulnerable to nucleophilic attack by water, leading to ring-opening or other degradative reactions.[4]
-
Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the compound can be attacked by hydroxide ions (OH⁻), a strong nucleophile. This can lead to cleavage of the pyrimidine ring or other hydrolytic degradation pathways.[6][7] For many organic compounds, each point increase in pH can accelerate the rate of hydrolysis tenfold.[7]
Q3: I've noticed that samples left on the benchtop degrade faster than those stored in the dark. What is happening?
A3: This observation strongly suggests your compound is undergoing photodegradation. Aromatic and heterocyclic compounds like 2-phenylpyrimidine can absorb ultraviolet (UV) or even high-energy visible light.[8][9] This absorption of light energy excites the molecule to a higher energy state, where it can undergo various reactions it wouldn't in its ground state. This can include isomerization, dimerization, or decomposition into other products.[4] In some cases, endogenous photosensitizers in a solution, like riboflavin, can absorb light and transfer the energy to your compound, accelerating its degradation.[8]
Q4: Can oxidation be a significant problem, even if I'm not adding any oxidizing agents?
A4: Yes, oxidation is a common and often overlooked degradation pathway. Dissolved oxygen in your solvents or exposure to atmospheric oxygen can be sufficient to initiate oxidative degradation, especially in the presence of trace metal ions which can act as catalysts.[3][10] Reactive oxygen species (ROS) can attack the electron-rich phenyl ring or the heterocyclic pyrimidine ring, leading to the formation of oxides, hydroxylated byproducts, or ring-opened products.[11]
Section 2: Troubleshooting Guide & Proactive Stabilization Strategies
This section provides actionable steps to mitigate the degradation identified in Section 1.
Q5: What is the best strategy to prevent pH-mediated hydrolysis?
A5: The key is to maintain the compound in its most stable pH range.
-
Use Buffered Solutions: Instead of unbuffered solvents like pure water or methanol/water mixtures, use a buffered aqueous system for your experiments. The goal is to find a pH where your compound has adequate stability and solubility. A good starting point is to screen buffers in the pH 4-7 range.[7]
-
Perform a pH Stability Screen: If stability is a persistent issue, a systematic pH stability/forced degradation study is recommended. This involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 11) and monitoring its purity over time by HPLC.[5][12] This will identify the optimal pH for stability.
-
Control pH During Workup: During synthetic workups, be mindful of pH extremes. Neutralize acidic or basic aqueous layers promptly and minimize the time your compound is exposed to harsh pH conditions.[3]
Q6: My compound is light-sensitive. What are the best practices for handling and storage?
A6: Protecting a photosensitive compound requires diligent light protection at every step.
-
Use Amber Glassware: Always store stock solutions and conduct experiments in amber vials or flasks that block UV and visible light.
-
Wrap Glassware: For clear glass reaction vessels or analytical vials, wrap them securely in aluminum foil.
-
Minimize Light Exposure: Work in a dimly lit area or under yellow/red safety lights when handling the compound in its pure form or in solution.
-
Storage: Store all samples, both solid and in solution, in the dark. A refrigerator or freezer is ideal, as low temperatures also slow degradation rates.[3]
Q7: How can I prevent or minimize oxidative degradation of my 2-phenylpyrimidine compound?
A7: Preventing oxidation involves removing oxygen and other reactive species from the environment.
-
Use Degassed Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen.[3]
-
Work Under an Inert Atmosphere: For highly sensitive compounds, handle solids in a glovebox and conduct reactions or prepare solutions under a nitrogen or argon blanket.
-
Add Antioxidants: For long-term storage or in formulations, consider adding a small amount of an antioxidant. Butylated hydroxytoluene (BHT) or α-tocopherol are common choices that can scavenge free radicals.[10][13] The utility and compatibility of an antioxidant must be verified for your specific compound and downstream application.
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in oxidative reactions.[14]
Q8: What are the ideal general conditions for preparing and storing stock solutions?
A8: Based on the principles above, a robust starting point for ensuring stability is:
-
Solvent Selection: Choose a high-purity, degassed aprotic solvent like DMSO or DMF, in which the compound is highly soluble.[15] This minimizes the amount of water present.
-
Preparation: Prepare the stock solution under subdued light.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Overlay the solution with argon or nitrogen before capping.
-
Temperature: Store the aliquots at -20°C or -80°C. Lower temperatures slow the rate of all chemical reactions, including degradation.[3]
Section 3: Experimental Protocols
These protocols provide a framework for systematically evaluating and improving the stability of your 2-phenylpyrimidine compound.
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the primary degradation pathways for your compound.
Objective: To determine the susceptibility of the 2-phenylpyrimidine derivative to hydrolysis (acidic and basic), oxidation, and photolysis.
Materials:
-
Your 2-phenylpyrimidine compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter
-
Amber and clear HPLC vials
-
UV light chamber (e.g., 254/365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.
-
Set Up Conditions (in duplicate):
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.
-
Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂.
-
Photolytic: Mix 100 µL of stock with 900 µL of 50:50 water:acetonitrile in a clear vial.
-
Control: Mix 100 µL of stock with 900 µL of 50:50 water:acetonitrile in an amber vial.
-
-
Incubation:
-
Place the Acid, Base, Oxidation, and Control samples in a 40-50°C water bath.
-
Place the Photolytic sample in a UV light chamber at room temperature.
-
-
Time Points: Analyze all samples by HPLC at T=0, 2, 4, 8, and 24 hours. For the base hydrolysis sample, which may degrade rapidly, an earlier time point (e.g., 30 mins) is advisable.
-
Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Use an appropriate HPLC method to monitor the peak area of the parent compound. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Analytical Monitoring of Stability
Objective: To quantify the degradation of the 2-phenylpyrimidine compound over time using a stability-indicating HPLC method.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that can separate the parent compound from all potential degradation products generated during the forced degradation study. A gradient elution is often necessary.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A UV detector, specifically a Photo Diode Array (PDA) detector, is crucial as it can help determine if new peaks are related to the parent compound by comparing UV spectra.[16][17]
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This technique provides higher resolution and sensitivity. The mass spectrometer is invaluable for identifying the molecular weights of degradation products, which is the first step in structural elucidation.[17][18]
-
-
Quantification: Calculate the percent remaining of the parent compound at each time point relative to T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Section 4: Data Summaries & Visualizations
Table 1: Representative pH-Dependent Stability Profile
This table illustrates a hypothetical outcome from a pH stability screen, demonstrating how degradation rates can vary.
| pH of Solution | Buffer System | Temperature (°C) | Half-life (t½) (hours) | Degradation Pathway |
| 2.0 | Glycine-HCl | 40 | 12 | Acid-catalyzed hydrolysis |
| 4.5 | Acetate | 40 | >100 | Minimal degradation |
| 7.4 | Phosphate | 40 | 72 | Slow hydrolysis/oxidation |
| 9.0 | Borate | 40 | 5 | Base-catalyzed hydrolysis |
| 11.0 | Carbonate | 40 | <1 | Rapid base-catalyzed hydrolysis |
Note: Data is representative and will vary for each specific 2-phenylpyrimidine derivative.
Diagrams
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key degradation pathways affecting 2-phenylpyrimidine compounds.
Caption: Experimental workflow for assessing and improving compound stability.
References
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- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
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Optimizing crystallization of 2-Phenylpyrimidine-5-carboxylic acid for analysis
An authoritative guide to navigating the complexities of crystallizing 2-Phenylpyrimidine-5-carboxylic acid, ensuring high-purity crystals suitable for downstream analysis and development.
Introduction: The Critical Role of Crystallization
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that obtaining high-quality crystals is a pivotal, yet often challenging, step in research and drug development. The crystalline form of an active pharmaceutical ingredient (API) directly influences its stability, solubility, and bioavailability. This guide is designed to provide you with expert insights and actionable protocols to overcome common hurdles in the crystallization of this compound (C₁₁H₈N₂O₂), empowering you to achieve optimal yield, purity, and crystal form.
This document is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental questions researchers have before starting the crystallization process.
Q1: What are the key physicochemical properties of this compound that influence crystallization?
A1: Understanding the molecule's structure is paramount. This compound has a molecular weight of approximately 200.19 g/mol [1]. Its key features are:
-
A Carboxylic Acid Group (-COOH): This group is polar and can act as a hydrogen bond donor and acceptor. This makes it amenable to crystallization in polar solvents, especially those that can interact via hydrogen bonding, like alcohols or water.[2]
-
Aromatic Rings (Phenyl and Pyrimidine): These bulky, relatively non-polar groups contribute to the molecule's rigidity and potential for π-stacking interactions in the crystal lattice. They suggest solubility in organic solvents like toluene, acetone, or ethyl acetate.
-
Nitrogen Atoms in the Pyrimidine Ring: These act as hydrogen bond acceptors, further influencing solvent interactions.
The interplay between the polar carboxylic acid group and the less polar aromatic systems means that single-solvent systems may not always be optimal. Mixed-solvent (binary) systems often provide the nuanced solubility gradient required for successful crystallization.
Q2: How do I begin selecting a solvent for my first crystallization attempt?
A2: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A systematic screening process is the most reliable approach.
The general workflow for solvent screening involves dissolving a small amount of your compound in a small volume of various solvents at their boiling points and observing its solubility upon cooling.
Caption: A systematic workflow for selecting a suitable crystallization solvent.
Below is a table of suggested starting solvents based on the structure of this compound.
| Solvent | Boiling Point (°C) | Polarity (Index) | Rationale for Use | Potential Outcome |
| Water | 100 | 10.2 | The carboxylic acid group may impart some water solubility at high temperatures.[2] | Likely requires a co-solvent. High potential for pure crystals if successful. |
| Ethanol | 78 | 4.3 | Good general solvent for carboxylic acids; dissolves both polar and non-polar moieties. | High probability of success, either alone or with water. |
| Acetone | 56 | 5.1 | Strong solvent, may be too effective (high solubility at room temp). | Useful for dissolving impure product before adding an anti-solvent. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, good for compounds with both polar and non-polar features. | Good candidate for single-solvent or mixed-solvent systems. |
| Toluene | 111 | 2.4 | Solubilizes the aromatic rings; higher boiling point allows for a wider temperature gradient. | May produce high-quality, well-ordered crystals due to slow cooling. |
| Heptane/Hexane | 98 / 69 | ~0.1 | Non-polar. Will likely be an "anti-solvent." | Used in binary systems to induce precipitation from a more polar solvent. |
Recommendation: Start with Ethanol, an Ethanol/Water mixture, and Ethyl Acetate.
Section 2: Troubleshooting Common Crystallization Problems
This section provides direct answers to specific issues you may encounter during your experiments.
Q3: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What is happening and how do I fix it?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or more commonly, when the solution becomes supersaturated to a degree that favors precipitation of a liquid, amorphous phase over an ordered, crystalline solid.[3] Impurities can also suppress the melting point, exacerbating this issue.
Causality: The solution is being cooled too quickly, or the concentration of the solute is too high, leading to a rapid decrease in solubility.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the same hot solvent to dilute the solution slightly. This lowers the supersaturation level upon cooling.[3]
-
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After dissolving your compound in hot solvent, allow the flask to cool to room temperature on a benchtop, insulated from the surface by a few paper towels or a cork ring. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.[4]
-
Change the Solvent System: If the problem persists, the solvent may be a poor match. Try a solvent with a lower boiling point or a binary solvent system. For instance, if you are using Toluene, try crystallizing from an Ethanol/Water mixture.
Q4: I'm not getting any crystals at all, even after cooling the solution in an ice bath. What should I do?
A4: This indicates that your solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of crystal seeds) is inhibited.[5][6]
Causality: Either too much solvent was used, or there are no nucleation sites for crystals to begin growing.
Solutions:
-
Induce Supersaturation:
-
Promote Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" provides a template for further crystal growth.[7] If you don't have a seed, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a small solid residue, and then re-insert the rod into the solution.
-
Caption: A logic tree for diagnosing and solving a lack of crystal formation.
Q5: My crystallization yield is very low (<50%). How can I improve recovery?
A5: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor after filtration.[3]
Causality: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or premature filtration.
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your solid. Adding excessive solvent is the most common cause of poor yield.
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes. The solubility of this compound will be significantly lower at 0-4 °C, maximizing the amount of solid that crystallizes out.
-
Recover a Second Crop: Do not discard the mother liquor. Concentrate it by boiling off about half the solvent and then re-cooling. This will often yield a "second crop" of crystals. Note that this crop may be less pure than the first and should be analyzed separately.
-
Check for an Appropriate Solvent System: If the compound has high solubility even at low temperatures in your chosen solvent, you will never achieve a high yield. A different solvent or a binary system with an anti-solvent is necessary.
Q6: The crystals are very fine needles/powder, but I need larger, block-like crystals for X-ray diffraction. How can I control the crystal habit?
A6: Crystal habit (the external shape) is determined by the rate of crystal growth and the solvent environment. Fine needles are often the result of rapid crystallization from a highly supersaturated solution.
Causality: Fast nucleation and growth rates favor the formation of many small crystals over a few large ones.
Solutions:
-
Reduce the Rate of Cooling: This is the most critical factor. Slower cooling reduces the level of supersaturation at any given time, allowing for slower, more controlled growth on existing nuclei, which leads to larger crystals.[4]
-
Use a More Viscous Solvent or a Solvent with a Higher Boiling Point: Solvents like toluene or anisole, or even slightly more viscous solvents, can slow down diffusion of the solute to the crystal surface, promoting slower and more orderly growth.
-
Vapor Diffusion: For growing single crystals for X-ray analysis, vapor diffusion is an excellent technique. Dissolve the compound in a small amount of a good solvent (e.g., ethanol). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting the growth of a few large, high-quality crystals over several days.
Section 3: Experimental Protocols
Here are detailed methodologies for key crystallization workflows.
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., Ethanol) in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent just until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.
-
Cooling: Cover the flask with a watch glass and remove it from the heat. Allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: Binary Solvent Crystallization (using an Anti-Solvent)
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., Acetone or Ethanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., Water or Heptane) dropwise. The anti-solvent is one in which the compound is insoluble.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling & Growth: Cover the flask and allow it to stand undisturbed. As the solution slowly cools or evaporates, high-quality crystals will form.
References
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange.
- How to Optimize Your Crystallization Process for Maximum Yield. (2024, May 7). Zhanghua Pharmaceutical Equipment.
- Method for crystallising carboxylic acid. (2001). Google Patents (KR20010079823A).
- Optimizing Crystallization Processes for Higher Yields. (2024, November 13). Zhanghua - Filter Dryer.
- Continuous Crystallization Processes: Optimizing Yield and Purity. (n.d.). bloggadores.
- Method for crystallising carboxylic acid. (n.d.). Google Patents (CA2343012A1).
- Carboxylic acid purification and crystallization process. (n.d.). Google Patents (US5034105A).
- [WEBINAR] Crystallization strategies for yield and chiral purity improvement. (2021, February 15). APC.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025, March 10). Filter Dryer.
- (PDF) Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate.
- Troublesome Crystal Structures: Prevention, Detection, and Resolution. (n.d.). PMC.
- Solutions to Common Crystal Growing Problems. (2013, May 29). Science Notes and Projects.
- How to improve the quality of my crystal? (2014, May 19). ResearchGate.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI.
- This compound. (n.d.). PubChem.
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). NIH.
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). MDPI.
- Pharmaceutical Cocrystals and Their Physicochemical Properties. (2009, April 20). PMC - NIH.
- 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID. (n.d.). Three Chongqing Chemdad Co., Ltd.
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- 1. This compound | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. sciencenotes.org [sciencenotes.org]
- 7. zhanghua1976.com [zhanghua1976.com]
Technical Support Center: HPLC Analysis of 2-Phenylpyrimidine-5-carboxylic Acid
Welcome to the technical support center for the HPLC analysis of 2-Phenylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results.
I. Understanding the Analyte: this compound
This compound is a heterocyclic compound featuring both a phenyl and a pyrimidine ring, with a carboxylic acid group at the 5-position of the pyrimidine ring.[1][2][3][4][5] Its chemical structure dictates its chromatographic behavior. As a carboxylic acid, its ionization state is pH-dependent, which is a critical factor in developing a successful HPLC method.[6][7] The presence of aromatic rings also suggests the potential for π-π interactions with certain stationary phases.[8]
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₈N₂O₂[2]
-
pKa: The predicted pKa is approximately 2.73, indicating it is a moderately strong acid.[4] This is a crucial parameter for mobile phase pH selection.
-
Solubility: Information on its solubility in common HPLC solvents is limited, but related structures suggest it may have low solubility in water and better solubility in organic solvents like methanol or acetonitrile and alcohol.[9]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[10] Given the acidic nature of the analyte, an acidic mobile phase is recommended to ensure the carboxylic acid group is protonated (non-ionized), which enhances retention on a non-polar stationary phase.[6][11]
Here is a recommended starting method:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard, versatile column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that provides a low pH to suppress ionization of the analyte and is compatible with mass spectrometry.[12] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 20-80% B over 15 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity.[10] |
| Detection | UV at 254 nm | The aromatic rings in the structure suggest strong UV absorbance. A full UV scan of a standard is recommended to determine the optimal wavelength. A study on a similar compound used 254 nm.[13] |
| Injection Volume | 10 µL | A standard injection volume. |
Q2: I am seeing poor peak shape (tailing or fronting). What should I do?
A2: Poor peak shape is a common issue in HPLC. Here's a systematic approach to troubleshooting:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or column overload.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the analyte's pKa (approximately 2.73).[6][14] This will keep the carboxylic acid protonated and minimize interactions with residual silanols on the silica-based column.
-
Check for Column Overload: Dilute your sample 10-fold and 100-fold and reinject.[15] If the peak shape improves, you are overloading the column.
-
Consider a Different Column: If tailing persists, consider a column with a different stationary phase, such as one with end-capping to reduce silanol interactions or a phenyl-hexyl column to leverage π-π interactions.
-
-
Peak Fronting: This is less common and can be a sign of column degradation or a mismatch between the sample solvent and the mobile phase.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause fronting.
-
Column Health: If the column is old or has been used with aggressive mobile phases, it may be degraded. Try flushing the column or replacing it.[15]
-
Q3: My analyte is not retaining on the C18 column. How can I increase retention?
A3: Lack of retention for polar acidic compounds is a frequent challenge.[16] Here are several strategies to increase retention:
-
Decrease the Organic Content: Reduce the percentage of acetonitrile in your mobile phase. For highly polar compounds, you may need to start with a very low organic percentage.
-
Use a 100% Aqueous Stable Column: Some C18 columns are not stable in highly aqueous mobile phases and can undergo "phase collapse." Using a column specifically designed for use in 100% aqueous conditions can help.[16][17]
-
Change the Organic Modifier: Methanol is a more polar solvent than acetonitrile and can sometimes provide better retention for polar compounds.
-
Utilize a Different Stationary Phase: Consider a column with a more polar stationary phase, such as a polar-embedded C18 or a phenyl column. Specialized mixed-mode columns that have both reversed-phase and ion-exchange characteristics can also significantly enhance the retention of polar acidic analytes.[16]
Q4: I'm observing a drifting baseline. What are the likely causes?
A4: A drifting baseline can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run, especially when using a new mobile phase or after a gradient.[18]
-
Mobile Phase Issues:
-
Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Contaminants can slowly elute, causing the baseline to drift.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing baseline disturbances.[18]
-
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.[18]
-
Detector Lamp: An aging detector lamp can cause baseline drift.
III. Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common problems encountered during the HPLC analysis of this compound.
Issue 1: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily. Ensure accurate pH measurement of the aqueous portion before adding the organic solvent.[11] |
| Pump Malfunction | Check for leaks in the pump seals and fittings.[18] Verify the flow rate using a calibrated flow meter. |
| Column Temperature Fluctuations | Use a column oven and ensure it is set to a stable temperature.[18] |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate between runs, especially with gradient methods. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[18] |
Issue 2: Ghost Peaks or Spurious Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Filter all mobile phase components through a 0.45 µm filter. Use fresh, high-purity solvents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler. Inject a blank (mobile phase) to see if the ghost peak appears. |
| Sample Degradation | Investigate the stability of this compound in your sample solvent. Prepare samples fresh if necessary. |
| Bleed from Septa or Vials | Use high-quality vials and septa. |
Issue 3: High Backpressure
| Potential Cause | Troubleshooting Steps |
| Column Frit Blockage | Disconnect the column and try to flush it in the reverse direction (if the manufacturer allows). If this doesn't work, the frit may need to be replaced. |
| Precipitation of Buffer in the Mobile Phase | Ensure the buffer concentration is not too high, especially when mixed with a high percentage of organic solvent. Phosphate buffers are particularly prone to precipitation in acetonitrile. |
| Particulate Matter from the Sample | Filter all samples through a 0.45 µm syringe filter before injection. |
| System Blockage | Systematically check for blockages in the tubing, injector, or detector. |
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
IV. Experimental Protocols
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.
-
Solvent: Add a small amount of methanol or acetonitrile to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Dilution: Dilute to the mark with the same solvent. This is your stock solution.
-
Working Standard: Prepare working standards by diluting the stock solution with the initial mobile phase composition. A typical concentration range for analysis is 1-100 µg/mL.
-
Sample Preparation: Prepare your sample in a similar manner, ensuring the final dilution is made with the initial mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
Protocol 2: HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
-
Define Analytical Goal: Determine if the method is for quantification, purity assessment, or stability indicating.
-
Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase of acetonitrile and acidified water (e.g., 0.1% formic acid).
-
pH Optimization: Given the acidic nature of the analyte, screen different pH values (e.g., pH 2.5, 3.0, 3.5) to find the optimal balance of retention and peak shape.[6][11]
-
Gradient Optimization: Perform a scouting gradient (e.g., 5-95% acetonitrile over 20 minutes) to determine the approximate elution time. Then, optimize the gradient slope around this time to improve resolution from any impurities.
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures can sometimes improve peak shape but may affect analyte stability.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[10]
V. References
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Phenomenex.
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022-05-20).
-
Control pH During Method Development for Better Chromatography - Agilent.
-
Waters Column Selection Guide for Polar Compounds.
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-03-02).
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025-01-08).
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05).
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06).
-
Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013-11-01).
-
HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022-05-31).
-
Selecting the Right Column for Your Reversed Phase Method - Phenomenex Blog. (2017-06-22).
-
HPLC Troubleshooting Guide - Sigma-Aldrich.
-
HPLC Troubleshooting Guide - SCION Instruments.
-
HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
-
2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID | 122773-97-1 - ChemicalBook. (2022-12-30).
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI.
-
2-Phenyl-pyrimidine-5-carboxylic acid - Matrix Scientific.
-
2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 - Biosynth.
-
2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID Three Chongqing Chemdad Co.
-
This compound | C11H8N2O2 | CID 747389 - PubChem.
-
2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 - Sigma-Aldrich.
-
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | 149771-15-3 | Benchchem.
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022-04-05).
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021-11-16).
-
Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets - Biomedical and Pharmacology Journal. (2024-10-18).
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- 3. 2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 [biosynth.com]
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Technical Support Center: Accelerating Multi-Step Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, reduce reaction times, and troubleshoot common bottlenecks. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Section 1: General FAQs - Foundational Principles of Reaction Acceleration
This section addresses broad, high-level questions about optimizing reaction speed.
Q1: My initial pyrimidine synthesis is significantly slower than expected. What are the first parameters I should investigate?
When a reaction is sluggish, it's crucial to assess the foundational parameters before moving to advanced techniques. Low conversion rates are often traced back to issues with activation energy, catalyst efficiency, or reactant quality.
Initial Troubleshooting Steps:
-
Re-evaluate Catalyst Activity: The catalyst is often the most critical factor. In its absence or when deactivated, product formation can be incredibly slow, yielding poor results.[1] For acid-catalyzed reactions like the Biginelli synthesis, ensure your Brønsted or Lewis acid is active and present in the correct concentration.[2] If using a reusable catalyst, it may require regeneration.
-
Monitor Temperature and Time: Many pyrimidine syntheses, particularly cyclocondensations, require sufficient thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, a moderate increase in heat is a logical next step. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal time and prevent potential product degradation from prolonged heating.[1]
-
Assess Reagent Purity and Stoichiometry: Impurities in starting materials (aldehydes, β-ketoesters, ureas, etc.) can inhibit the catalyst or introduce side reactions.[1][2] Always use reagents of high purity. Additionally, verify that the molar ratios are correct, as improper stoichiometry can halt the reaction once the limiting reagent is consumed.[3]
-
Consider Solvent Effects: The solvent's polarity can dramatically influence reaction rates by affecting the solubility of reactants and stabilizing charged intermediates.[1] Polar solvents are generally preferred for these types of reactions. If reactants have poor solubility, the reaction will be diffusion-limited and slow.
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst to speed up my reaction?
The choice between a Brønsted acid (e.g., HCl, p-TsOH) and a Lewis acid (e.g., Yb(OTf)₃, CuCl, ZnCl₂) depends on the specific rate-limiting step of your synthesis. Both function to activate electrophiles, but they do so through different mechanisms.
-
Brønsted Acids (Proton Donors) are effective for reactions where the rate-limiting step involves the formation of an iminium ion. For example, in the Biginelli reaction, a Brønsted acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic for the initial attack by urea. This is a key step in forming the N-acyliminium ion intermediate that drives the reaction forward.[4][5]
-
Lewis Acids (Electron Pair Acceptors) are highly effective and often superior for these syntheses. They coordinate directly to carbonyl oxygens or other heteroatoms. This coordination powerfully withdraws electron density, making the associated carbon atom significantly more electrophilic.[6][7] For instance, a Lewis acid like Yb(OTf)₃ can dramatically accelerate the reaction by activating the aldehyde for nucleophilic attack.[5] Many modern, high-yield protocols for pyrimidine synthesis now favor Lewis acids for their high efficiency and, in some cases, milder reaction conditions compared to strong Brønsted acids.[8][9]
Recommendation: Start with a well-documented Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃), as they have shown broad applicability and high efficiency under solvent-free or microwave conditions.[5]
Section 2: Troubleshooting Guide - Addressing Specific Bottlenecks
This section provides solutions to specific, common problems encountered during pyrimidine synthesis.
Q3: The initial condensation in my Biginelli reaction is the bottleneck. How can I accelerate the formation of the key N-acyliminium ion intermediate?
The formation of the N-acyliminium ion from the aldehyde and urea is widely accepted as the rate-limiting step in the Biginelli reaction.[4][10] Accelerating this step is the most effective way to reduce the overall reaction time.
Causality & Solutions:
The core issue is insufficient electrophilic activation of the aldehyde carbonyl. The nucleophilic attack by the weakly nucleophilic urea is slow without assistance.
-
Employ a Potent Lewis Acid Catalyst: As discussed, Lewis acids excel at activating carbonyls. Catalysts like CuCl, ZnBr₂, and various lanthanide triflates have proven highly effective.[7] For example, copper(I) chloride was found to be a highly effective catalyst for the synthesis of 4-aminopyrimidines.[7]
-
Increase Temperature: Applying heat, either through conventional reflux or microwave irradiation, provides the necessary energy to overcome the activation barrier of this initial condensation.
-
Solvent-Free Conditions: Removing the solvent can increase the effective concentration of reactants and catalyst, leading to a significant rate increase. This approach is particularly effective when combined with a Lewis acid catalyst and heating.[5]
Below is a workflow diagram to guide your troubleshooting process for slow reactions.
Caption: A troubleshooting workflow for slow pyrimidine synthesis reactions.
Q4: My reaction stalls at the cyclization/dehydration step, leaving a significant amount of acyclic intermediate. How can I drive this to completion?
Incomplete cyclization indicates that the final ring-closing and dehydration steps are energetically unfavorable under your current conditions. This can be due to insufficient activation of the carbonyl group involved in the cyclization or steric hindrance.[2]
Causality & Solutions:
-
Ensure Acidic Conditions: The final cyclization and subsequent dehydration to form the aromatic pyrimidine ring are acid-catalyzed. If the initial catalyst has been consumed or neutralized, the reaction may stall. The addition of a catalytic amount of a strong acid (like p-TsOH or HCl) can facilitate these final steps.[2]
-
Use a Dehydrating Agent or Dean-Stark Trap: The dehydration step is an equilibrium process. Removing the water as it forms will drive the reaction toward the product according to Le Châtelier's principle. When using a solvent like toluene, a Dean-Stark apparatus is effective.
-
Increase Temperature: Higher temperatures provide the energy needed for both the intramolecular cyclization and the elimination of water. Microwave heating is particularly effective for promoting these final, often sluggish, steps.
Section 3: Advanced Acceleration Techniques
For researchers seeking transformative reductions in reaction time, moving beyond conventional heating is essential.
Q5: How can microwave-assisted synthesis dramatically reduce my reaction times?
Microwave (MW) irradiation has become a cornerstone of modern synthetic chemistry for its ability to reduce reaction times from many hours to mere minutes.[11][12]
Mechanism of Acceleration: Microwaves interact directly with polar molecules in the reaction mixture (solvents, reagents), causing rapid, localized heating. This is far more efficient than conventional heating, which relies on slow thermal conduction from an external source. This rapid, super-heated state can dramatically accelerate reaction rates.[13]
Key Considerations for MW Synthesis:
-
Vessel Type: Use sealed vessels designed for microwave synthesis to safely reach temperatures above the solvent's boiling point.
-
Solvent Choice: Polar solvents (e.g., ethanol, DMF) are heated more efficiently by microwaves.
-
Power & Temperature Control: Modern microwave reactors allow for precise control over power and temperature, which is crucial for preventing side reactions and decomposition.[14]
The following table provides a typical comparison between conventional and microwave-assisted synthesis for a pyrimidine derivative.
| Parameter | Conventional Heating | Microwave Irradiation | Time Reduction Factor |
| Reaction Time | 4 - 8 hours | 8 - 12 minutes | ~30-60x |
| Temperature | ~80°C (Reflux) | ~110-120°C (Sealed Vessel) | N/A |
| Yield | 62 - 69% | 74 - 78% | ~1.1-1.2x Improvement |
| Energy Input | Indirect, slow | Direct, rapid | N/A |
Data synthesized from representative literature values.[11][13]
Q6: What is flow chemistry, and how can it be applied to pyrimidine synthesis for continuous and rapid production?
Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch chemistry. Instead of mixing reagents in a flask, they are continuously pumped through a reactor (e.g., a heated tube or microchip), where they mix and react.[15]
Advantages for Reducing Synthesis Time:
-
Superior Heat and Mass Transfer: The extremely high surface-area-to-volume ratio in flow reactors allows for almost instantaneous heating and cooling.[16] This enables reactions to be run safely at much higher temperatures than in batch, drastically accelerating reaction rates.
-
Rapid Optimization: Automated flow systems can quickly vary parameters like temperature, residence time, and reagent ratios, allowing for the rapid optimization of reaction conditions in a fraction of the time required for batch experiments.[16]
-
Seamless Multi-step Synthesis: Individual reaction steps can be "telescoped" by linking multiple flow reactors in sequence. This eliminates the need for time-consuming workup and purification of intermediates, significantly shortening the overall synthesis timeline.[17]
Flow chemistry is particularly advantageous for scaling up pyrimidine synthesis from the lab to industrial production, ensuring consistent quality and high throughput.[15]
Section 4: Experimental Protocol Example
This section provides a practical, step-by-step guide for an accelerated synthesis.
Protocol: Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidinone (DHPM)
This protocol describes a rapid, solvent-free synthesis of an exemplary DHPM using a Lewis acid catalyst and microwave irradiation.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Monitored microwave synthesizer
Procedure:
-
To the microwave synthesis vial, add the aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Power: 200 W (adjust as needed to maintain temperature)
-
Stirring: On
-
-
Run the microwave program.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial and add 10 mL of cold water to the reaction mixture.
-
Stir vigorously. The solid product will precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone product. This method typically shortens reaction times from hours to minutes and increases yields.[5]
The diagram below illustrates the simplified mechanism of the Biginelli reaction, highlighting the key acid-catalyzed, rate-limiting step.
Caption: Simplified mechanism of the Biginelli reaction highlighting the rate-limiting step.
References
- Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development. [Link]
- American Chemical Society. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development. [Link]
- Wikipedia. (n.d.). Biginelli reaction.
- Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
- ACS Publications. (2022). Gold(III) or Gold(I)
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
- ResearchGate. (2022). Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. [Link]
- International Journal of Management, Technology And Engineering. (2018).
- PubMed Central (PMC). (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. [Link]
- PubMed Central (PMC). (n.d.).
- Academia. (n.d.). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
- ResearchGate. (n.d.). Scheme 1: Strategies of pyrimidine synthesis.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
- PubMed Central (PMC). (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]
- Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- National Institutes of Health (NIH). (2025).
- PubMed Central (PMC). (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. [Link]
- PubMed Central (PMC). (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
- University of Illinois. (2008).
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their biological assays. Inconsistent results can be a significant source of frustration, leading to wasted resources and delays in research progress. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify and resolve the root causes of assay variability, ensuring the generation of reliable and reproducible data.
Section 1: Foundational Principles of Assay Consistency
Before diving into specific assay types, it's crucial to understand the universal factors that underpin reproducible results. Inconsistency rarely stems from a single source; it is often a multifactorial issue. This section addresses the most common overarching questions regarding assay variability.
Q1: My results are inconsistent from one experiment to the next (inter-assay variability). Where should I start looking for the problem?
Inter-assay variability is a common challenge that points to a lack of standardization in your experimental workflow.[1][2] To minimize this, it is critical to standardize every possible aspect of your protocol.[1]
-
Standard Operating Procedures (SOPs): The single most effective tool against inter-assay variability is a detailed SOP. Every person performing the assay should follow the exact same steps, from reagent preparation to data analysis. This document should be treated as a living document, updated with any optimizations.
-
Reagent Lot Consistency: Reagents, especially antibodies, enzymes, and cytokines, can have significant lot-to-lot differences.[3] Whenever possible, purchase a large enough quantity from a single lot to cover an entire series of planned experiments. If you must switch lots, a bridging study is essential to ensure the new lot performs comparably to the old one.
-
Reference Standards: Biological assays measure relative potency, not absolute values.[4][5] Therefore, the use of a consistent, well-characterized reference standard is non-negotiable for normalizing results across different runs and even different labs.[4][6][7] These standards act as an internal control, allowing you to distinguish true biological effects from experimental artifacts.
-
Environmental Control: Fluctuations in laboratory conditions like temperature and humidity can impact assay performance.[8][9] For example, incubation steps are particularly sensitive to temperature variations.[8][9] Ensure that incubators are properly calibrated and that their temperatures are monitored.
Q2: I'm seeing high variability between my technical replicates within the same plate (intra-assay variability). What are the likely culprits?
High intra-assay variability often points to procedural inconsistencies during the setup of the assay. The primary suspect is almost always liquid handling.
-
Pipetting Technique: This is the number one cause of intra-assay variability.[10][11] Even experienced scientists can introduce errors. Key areas to focus on include:
-
Consistent Speed and Pressure: Use a smooth, consistent speed when aspirating and dispensing liquids.[12]
-
Proper Immersion Depth: Immerse the pipette tip just below the surface of the liquid to avoid coating the outside of the tip with excess liquid.[12]
-
Correct Pipetting Angle: Hold the pipette vertically when aspirating and at a 45-degree angle against the wall of the well when dispensing.[12]
-
Reverse Pipetting: For viscous or volatile liquids, reverse pipetting can significantly improve accuracy.[10][13]
-
-
Improper Mixing: Inadequate mixing of reagents or samples before plating can lead to concentration gradients across the plate. Ensure all solutions are homogenous before pipetting.
-
Edge Effects: Wells on the periphery of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[2] To mitigate this, avoid using the outer wells for critical samples or, if that's not possible, fill them with buffer or media to create a humidity barrier.
-
Washing Steps: Inconsistent or inadequate washing can lead to high background and variability in immunoassays like ELISA.[8] Ensure that all wells are filled and aspirated completely during each wash step. Automated plate washers can improve consistency.
Q3: How do I know if my reagents are the source of the problem?
Reagent quality and stability are paramount for reliable assay results.[3][14]
-
Expiration Dates and Storage: Always check the expiration dates on your reagents and ensure they have been stored under the recommended conditions.[3][8] Repeated freeze-thaw cycles can degrade sensitive reagents like enzymes and antibodies.[2] Aliquoting reagents upon receipt can minimize this.[2]
-
Reagent Preparation: Prepare fresh dilutions of working solutions for each experiment, as their stability can be limited.[2] Pay close attention to the diluents and buffers used, as incorrect formulations can significantly impact results.
-
Contamination: Both microbial and chemical contamination can wreak havoc on an assay. Use sterile technique, especially for cell-based assays, and be mindful of potential cross-contamination between reagents.[15]
Section 2: Assay-Specific Troubleshooting
This section provides targeted advice for common biological assays, addressing the unique challenges associated with each technique.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Common ELISA Problem | Potential Causes | Recommended Solutions |
| High Background | Insufficient washing, antibody concentration too high, blocking buffer ineffective, cross-reactivity.[2][15] | Increase the number and duration of wash steps.[15][16] Optimize antibody concentrations by running a titration experiment.[15] Try a different blocking agent (e.g., BSA instead of milk).[17] |
| Weak or No Signal | Reagents expired or improperly stored, incorrect antibody pairing, insufficient incubation times, enzyme inhibitor present (e.g., sodium azide in HRP-conjugated antibody buffer).[8][18] | Confirm reagent integrity and storage conditions.[8] Verify the compatibility of capture and detection antibodies. Increase incubation times or temperatures as recommended by the manufacturer.[8] Ensure buffers are free of inhibiting agents. |
| High Inter-Assay CV | Inconsistent incubation times or temperatures, lot-to-lot variability of critical reagents, improper plate washing.[8] | Strictly adhere to incubation parameters.[8] Qualify new lots of antibodies and standards. Ensure uniform and thorough washing across all plates.[8] |
| High Intra-Assay CV ("Poor Duplicates") | Pipetting errors, improper mixing of samples/reagents, uneven plate coating.[8][19] | Calibrate pipettes and refine pipetting technique.[15] Thoroughly mix all solutions before plating. Use high-quality ELISA plates and ensure consistent coating procedures.[19] |
ELISA Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common ELISA issues.
Western Blot
| Common Western Blot Problem | Potential Causes | Recommended Solutions |
| No Signal or Weak Signal | Inefficient protein transfer, incorrect antibody concentration, inactive antibody, low protein load.[16][20] | Confirm transfer efficiency with Ponceau S staining.[16] Optimize primary and secondary antibody dilutions.[16][20] Ensure antibodies are stored correctly and are not expired. Increase the amount of protein loaded onto the gel.[16][20] |
| High Background | Insufficient blocking, excessive antibody concentration, inadequate washing, contaminated buffers.[16][17][20] | Increase blocking time or try a different blocking agent.[17][18] Reduce antibody concentrations.[16][20] Increase the number and duration of washes.[16] Use fresh, filtered buffers.[18][20] |
| Non-Specific Bands | Antibody concentration too high, cross-reactivity of the primary or secondary antibody, protein degradation.[16][17] | Decrease the antibody concentration.[20] Use a more specific antibody. Add protease inhibitors to your lysis buffer.[21] |
| Uneven or Splotchy Bands | Uneven gel polymerization, air bubbles during transfer, uneven agitation during incubation.[16][21] | Ensure gels are poured evenly.[16] Carefully remove any air bubbles between the gel and membrane during transfer setup.[21] Use a rocker or shaker for all incubation steps.[21] |
Systematic Approach to Western Blot Troubleshooting
Caption: Troubleshooting logic for inconsistent Western Blot results.
Cell-Based Assays
| Common Cell-Based Assay Problem | Potential Causes | Recommended Solutions |
| High Variability in Cell Response | Inconsistent cell seeding density, high cell passage number leading to phenotypic drift, contamination (especially mycoplasma), variations in culture conditions.[1][22] | Use a cell counter for accurate seeding.[23] Maintain a consistent passage number for all experiments.[1][22] Regularly test for mycoplasma. Standardize all cell culture procedures.[22] |
| Low Assay Signal | Low cell number or viability, insufficient reagent concentration or incubation time, compound inactivity.[1] | Verify cell count and viability before plating. Optimize reagent concentrations and incubation periods. Include a positive control to confirm assay performance. |
| Edge Effects | Uneven temperature distribution across the plate, evaporation from outer wells.[2] | Equilibrate plates to room temperature before use.[2] Use a plate sealer during incubations.[2][19] Avoid using the outermost wells for samples. |
| Inconsistent Results Between Experiments | Differences in cell health or growth phase, lot-to-lot variation in serum or media, operator variability.[1][23] | Use cells from the same passage number and at a consistent confluency. Qualify new lots of media and serum. Implement and enforce a detailed SOP.[1] |
Quantitative PCR (qPCR)
| Common qPCR Problem | Potential Causes | Recommended Solutions |
| High Variability in Ct Values Between Technical Replicates | Pipetting errors, low template concentration, poor primer/probe design.[24][25] | Use a master mix to minimize pipetting steps.[26] Increase template input if Ct values are high (>35).[10] Ensure primers are specific and efficient.[26] |
| Inconsistent Amplification Efficiency | Poor RNA/DNA quality, presence of PCR inhibitors, suboptimal primer concentrations. | Use high-quality nucleic acid isolation methods. Dilute the template to reduce inhibitor concentration. Perform a primer concentration matrix to find the optimal concentration. |
| No Amplification in Positive Controls | Incorrectly designed primers/probes, degraded template, missing reaction component. | Verify primer/probe sequences and concentrations. Use freshly prepared template. Double-check the components of the master mix. |
| Non-Reproducible Standard Curve | Pipetting errors during serial dilution, degraded standards. | Perform serial dilutions carefully and with calibrated pipettes. Use freshly prepared or properly stored standards. |
Protocol: Pipetting Exercise for Improving qPCR Precision
This exercise helps assess and improve the precision of your pipetting, which is critical for qPCR.[27]
-
Preparation: Prepare a colored dye solution (e.g., food coloring in water). Set a P20 or P100 pipette to 50% of its maximum volume.
-
Aspiration: Aspirate the dye solution.
-
Dispensing: Dispense the dye into 10 separate wells of a 96-well plate.
-
Dilution: Add a fixed volume of water (e.g., 150 µL) to each of the 10 wells.
-
Visual Inspection: Visually inspect the wells. The color intensity should be identical across all 10 wells.[28]
-
Quantitative Analysis (Optional): Read the absorbance of the plate on a plate reader at the appropriate wavelength for the dye. Calculate the mean, standard deviation, and coefficient of variation (CV) for the absorbance readings. A CV of <5% indicates good pipetting precision.
Section 3: Data Analysis and Interpretation
Inconsistent results can also arise from how data is analyzed and interpreted.
Q4: How can I use statistical analysis to identify sources of inconsistency?
Statistical tools can help pinpoint the sources of variability in your assay.[29][30]
-
Variance Component Analysis: This statistical method can be used to partition the total variability of an assay into different sources, such as inter-assay, intra-assay, and operator-related variability.[29][31] This allows you to focus your troubleshooting efforts on the largest sources of error.
-
Control Charts: Regularly plotting the results of your positive and negative controls on a control chart can help you monitor the performance of your assay over time.[32] Trends or shifts in the control values can indicate a developing problem with a reagent or instrument.
-
Outlier Analysis: While it's important not to arbitrarily exclude data points, statistical tests can help you identify true outliers that may be due to a specific error.[33] However, the reason for the outlier should be investigated before exclusion.
Conclusion
Troubleshooting inconsistent assay results requires a systematic and logical approach. By understanding the fundamental principles of assay performance and meticulously evaluating each step of your workflow—from reagent handling and experimental execution to data analysis—you can identify and mitigate the sources of variability. This guide provides a framework for that process, empowering you to generate the high-quality, reproducible data that is the bedrock of scientific advancement.
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- Western Blot Troubleshooting Guide. Boster Bio. [Link]
- Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]
- Strategies to Minimize Variability Between Individual qPCR Reactions. Protocols.io. [Link]
- What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
- Reference Standards for Potency Assays: White Paper. BEBPA. [Link]
- Western Blot Troubleshooting.
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
- Strategies to Minimize Variability Between Individual qPCR Reactions v1. (PDF) Protocols.io. [Link]
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- Reference Standards. NIBSC. [Link]
- Control your error! How to minimize pipetting error and get low SDs in qRT-PCR. Bitesize Bio. [Link]
- Understanding The Role Of Reagent Quality In Test Accuracy. Biomedix. [Link]
- How to Reduce Cell Culture Variability. Promega Connections. [Link]
- qPCR Troubleshooting: How to Ensure Successful Experiments. Dispendix. [Link]
- International reference preparations for standardization of biological medicinal products. PubMed. [Link]
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- Understanding and managing sources of variability in cell measurements. Insights.bio. [Link]
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- Pipette Use and Calibr
- Pipetting Exercises for Starting Labwork. M.E. Schedl's Putnam Lab Open Lab Notebook. [Link]
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- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Impact of assay stability on the false negative and false positive rates in quality control.
- Advancements in Liquid-Stable Reagent Technology. Clinical Lab Products. [Link]
- Certain Approaches to Understanding Sources of Bioassay Variability.
- Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol.
- Reducing bioassay variability by identifying sources of variation and controlling important parameters in assay protocol. PubMed. [Link]
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- The application of bioassays in risk assessment of environmental pollution. PubMed. [Link]
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- Addressing Unusual Assay Variability with Robust St
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- A method to find the inconsistency or variation in the d
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Validation & Comparative
A Comparative Analysis of 2-Phenylpyrimidine-5-carboxylic Acid Derivatives and Other CYP51 Inhibitors for Antifungal Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the enzyme lanosterol 14α-demethylase (CYP51) remains a cornerstone target.[1][2] As an essential component in the ergosterol biosynthesis pathway in fungi, its inhibition leads to the disruption of fungal cell membrane integrity and ultimately, cell death.[3] For decades, the azole class of antifungals has dominated the clinical setting by effectively targeting CYP51. However, the rise of azole-resistant fungal strains and the potential for off-target effects, including interactions with human cytochrome P450 enzymes, have necessitated the search for novel, non-azole inhibitors with improved efficacy and safety profiles.[4]
This guide provides an in-depth comparison of an emerging class of non-azole inhibitors, the 2-phenylpyrimidine-5-carboxylic acid derivatives, against established and next-generation CYP51 inhibitors. We will delve into their mechanism of action, comparative efficacy based on available experimental data, and the scientific rationale behind the assays used to evaluate these compounds.
The Enduring Target: CYP51 and Its Mechanism of Inhibition
CYP51, a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[2] The most prominent class of CYP51 inhibitors, the azoles (e.g., fluconazole, voriconazole, itraconazole), function by coordinating their heterocyclic nitrogen atom to the heme iron atom within the active site of the enzyme. This interaction prevents the binding and activation of molecular oxygen, thereby halting the demethylation process. The accumulation of toxic 14α-methylated sterols and the depletion of ergosterol disrupt the fungal cell membrane, leading to growth inhibition.[3]
A critical parameter for any CYP51 inhibitor is its selectivity for the fungal enzyme over its human ortholog. High selectivity minimizes the risk of adverse effects, such as endocrine disruption, which can arise from the inhibition of human CYP51.[5][6]
A New Scaffold: 2-Phenylpyrimidine Derivatives
Recent research has highlighted the potential of 2-phenylpyrimidine derivatives as a novel class of CYP51 inhibitors.[1][7] While specific data for the parent compound, this compound, is limited in publicly available literature, studies on its derivatives have shown promising antifungal activity.
One notable study detailed the design and synthesis of a series of 2-phenylpyrimidine derivatives, with compound C6 emerging as a lead candidate.[1][7] This compound exhibited significant in vitro efficacy against a panel of seven clinically relevant fungal strains, with activity markedly superior to the first-line azole, fluconazole.[1][7] Furthermore, compound C6 demonstrated a favorable safety profile with low cytotoxicity and good metabolic stability in human liver microsomes.[1][7] The success of these derivatives suggests that the 2-phenylpyrimidine scaffold is a promising foundation for the development of new antifungal agents.
Comparative Efficacy of CYP51 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various CYP51 inhibitors against Candida albicans CYP51 and human CYP51, providing a quantitative basis for comparison. A higher selectivity index (Human IC50 / Fungal IC50) indicates a more favorable safety profile.
| Compound Class | Inhibitor | C. albicans CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index | References |
| Azoles | Fluconazole | ~0.1 - 0.3 | >30 | >100 - 300 | [5][6] |
| Itraconazole | 0.039 | >30 | >769 | [8] | |
| Voriconazole | 1.6 | - | - | [9] | |
| Ketoconazole | ~0.008 | 0.25 | ~31 | [5] | |
| Miconazole | - | 0.057 | - | [5][6] | |
| Tetrazoles | Oteseconazole (VT-1161) | 1.4 - 1.6 | Very High (weak binding) | Very High | [10] |
| Pyrimidines | 2-Phenylpyrimidine Derivative (C6) | Potent (MICs superior to Fluconazole) | Low Cytotoxicity | Favorable (inferred) | [1][7] |
Note: Direct IC50 values for 2-phenylpyrimidine derivatives against purified CYP51 are not yet widely published; their potency is inferred from potent antifungal (MIC) activity.
Next-Generation Non-Azole Inhibitors: The Case of Oteseconazole (VT-1161)
Oteseconazole (VT-1161) represents a significant advancement in the development of highly selective CYP51 inhibitors.[11][12][13][14][15] This tetrazole-based inhibitor was specifically designed for high affinity and potent inhibition of fungal CYP51 while exhibiting extremely weak binding to human CYP51.[10][11] This high selectivity is a key advantage, potentially leading to a better safety profile and fewer drug-drug interactions compared to some of the older azoles.[14] Oteseconazole has demonstrated potent activity against a broad range of Candida species, including fluconazole-resistant strains.[13]
Experimental Protocols for Evaluating CYP51 Inhibitors
The following are standardized, step-by-step methodologies for key experiments used to characterize and compare novel CYP51 inhibitors.
Protocol 1: Recombinant CYP51 Expression and Purification
Causality: To obtain a pure and active enzyme for in vitro assays, recombinant expression is essential. Escherichia coli is a common host for expressing a modified, soluble form of the enzyme.
-
Gene Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into a suitable expression vector, often with an N-terminal truncation to improve solubility and a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into an appropriate E. coli strain. Protein expression is induced, typically at a lower temperature to enhance proper folding.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Purification: The soluble protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.
Protocol 2: In Vitro CYP51 Inhibition Assay (IC50 Determination)
Causality: This assay directly measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%, providing a quantitative measure of its potency.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a known concentration of purified recombinant CYP51, a cytochrome P450 reductase (for electron transfer), a lipid environment (e.g., liposomes), and a buffer.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate, lanosterol.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the sterols are extracted.
-
Analysis: The amount of product formed is quantified using methods like HPLC or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Protocol 3: Antifungal Susceptibility Testing (MIC Determination)
Causality: This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus, assessing its overall antifungal effect.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth.
Visualizing the Mechanism and Workflow
Caption: Mechanism of CYP51 inhibition leading to fungal cell membrane disruption.
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A Comparative Guide to the Antifungal Activity of 2-Phenylpyrimidine Derivatives
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1][2] Among the promising scaffolds in medicinal chemistry, pyrimidine derivatives have garnered significant attention due to their diverse biological activities.[3][4] This guide provides a comparative analysis of the antifungal activity of 2-phenylpyrimidine derivatives, offering insights into their mechanism of action, structure-activity relationships, and performance against clinically relevant fungal pathogens.
The Rationale for Targeting Fungal Ergosterol Biosynthesis
A cornerstone of antifungal drug development is the targeted disruption of pathways essential for fungal survival but absent in humans. The ergosterol biosynthesis pathway is an exemplary target. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its unique structure is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly known as CYP51, is a key catalyst in this pathway.[1] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates. This compromises the fungal cell membrane, resulting in growth arrest and cell death. The azole antifungals, a major class of clinically used drugs including fluconazole, function through the inhibition of CYP51.[5] 2-Phenylpyrimidine derivatives have emerged as a promising class of compounds that also target this validated fungal vulnerability.[1][2]
Comparative Antifungal Potency of 2-Phenylpyrimidine Derivatives
Recent research has led to the design and synthesis of novel 2-phenylpyrimidine derivatives with potent antifungal activity. A notable example is the compound designated as C6 , which has demonstrated superior efficacy against a range of clinically important fungal species compared to the first-line drug fluconazole.[1][2]
The in vitro antifungal activity of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the comparative MIC values of a lead 2-phenylpyrimidine derivative (C6) and fluconazole against various fungal pathogens.
| Fungal Species | 2-Phenylpyrimidine Derivative (C6) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.25 - 1 | 0.25 - 1 |
| Candida tropicalis | 0.5 | 1 |
| Candida glabrata | 1 | 8 |
| Candida parapsilosis | 0.5 | 0.5 |
| Candida krusei | 1 | 64 |
| Cryptococcus neoformans | 0.5 | 4 |
| Data compiled from recent studies on novel CYP51 inhibitors.[1] |
As the data indicates, the 2-phenylpyrimidine derivative C6 exhibits potent activity against a broad spectrum of Candida species, including those that can exhibit resistance to fluconazole, such as Candida glabrata and Candida krusei.[1] This suggests that the 2-phenylpyrimidine scaffold may offer a promising avenue for overcoming existing antifungal resistance mechanisms.
Elucidating the Mechanism of Action: Inhibition of CYP51
The antifungal activity of 2-phenylpyrimidine derivatives is attributed to their effective inhibition of the fungal CYP51 enzyme. The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of Fungal CYP51 by 2-Phenylpyrimidine Derivatives.
The 2-phenylpyrimidine derivative binds to the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in fungal cell death.
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
The determination of the antifungal activity of 2-phenylpyrimidine derivatives is performed using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Step-by-Step Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 colony-forming units (CFU)/mL.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Solutions:
-
The 2-phenylpyrimidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Microplate Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antifungal solution, is inoculated with 100 µL of the fungal inoculum.
-
A growth control well (containing only fungal inoculum and medium) and a sterility control well (containing only medium) are included.
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Caption: Experimental Workflow for In Vitro Antifungal Susceptibility Testing.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of 2-phenylpyrimidine derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyrimidine rings.[6] Structure-activity relationship (SAR) studies have revealed that:
-
Substituents on the Phenyl Ring: The introduction of halogen atoms, such as fluorine, can enhance antifungal activity. The position of these substituents is also critical.
-
Modifications to the Pyrimidine Ring: Alterations to the pyrimidine core can modulate the compound's binding affinity to the CYP51 enzyme.
These SAR insights are crucial for the rational design of new, more potent 2-phenylpyrimidine-based antifungal agents. By systematically modifying the chemical structure and evaluating the resulting changes in antifungal activity, researchers can optimize the therapeutic potential of this promising class of compounds.
Conclusion and Future Directions
2-Phenylpyrimidine derivatives represent a compelling class of antifungal agents with a well-defined mechanism of action targeting the fungal CYP51 enzyme. Comparative studies have demonstrated their potential to surpass the efficacy of established drugs like fluconazole, particularly against resistant fungal strains. The detailed experimental protocols and SAR insights provided in this guide offer a framework for the continued exploration and development of this promising scaffold. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives to advance them towards clinical application in the fight against life-threatening fungal infections.
References
- Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492–505. [Link]
- Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
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- Rashad, A. E., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(12), 20357–20368. [Link]
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Validating the Anticancer Mechanism of 2-Phenylpyrimidine-5-carboxylic Acid: A Comparative Guide to Establishing On-Target Efficacy and Selectivity
Introduction: The Imperative of Rigorous Mechanism of Action Validation
In the landscape of oncology drug discovery, the identification of novel small molecules with potent anticancer activity is merely the first step. A compound's true therapeutic potential is defined by its mechanism of action (MoA). For a novel agent like 2-Phenylpyrimidine-5-carboxylic acid, a scaffold with known associations with kinase inhibition, elucidating and validating its precise MoA is paramount.[1][2][3] A validated MoA ensures that the observed anti-proliferative effects are due to specific, on-target activity, which is a critical predictor of clinical success and safety.[4]
This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the anticancer mechanism of this compound, herein designated as "Pyrim-CA" . We will present a logical, multi-phase experimental workflow, comparing Pyrim-CA's performance against a known, well-characterized inhibitor targeting a hypothesized pathway. The causality behind experimental choices, detailed protocols, and the interpretation of comparative data are emphasized to ensure scientific integrity.
For the purpose of this guide, we will hypothesize that Pyrim-CA is designed as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in cancer.[5][6][7] Specifically, we will posit its direct target as MEK1/2, a central kinase in this pathway. Our comparative compound will be "Inhibitor-S" , a well-established, selective MEK1/2 inhibitor.
Phase 1: Biochemical Confirmation of Direct Target Engagement
The foundational step in MoA validation is to confirm a direct physical interaction between the compound and its putative protein target. This phase aims to answer a simple question: Does Pyrim-CA directly inhibit the enzymatic activity of MEK1 kinase?
Experiment 1: In Vitro Kinase Inhibition Assay
The primary objective is to quantify the potency of Pyrim-CA in inhibiting MEK1 kinase activity in a cell-free system. This biochemical assay isolates the kinase, substrate, and inhibitor, removing the complexities of a cellular environment to measure direct enzymatic inhibition.[8][9] A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct byproduct of kinase activity.[8][10]
Experimental Protocol: ADP-Glo™ MEK1 Kinase Assay
-
Reaction Setup : In a 384-well plate, prepare a master mix containing recombinant active MEK1 kinase and its specific substrate, inactive ERK2, in kinase reaction buffer.
-
Compound Titration : Serially dilute Pyrim-CA and the comparator, Inhibitor-S, to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
-
Kinase Reaction : Add the compounds to the wells containing the kinase/substrate mix. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.[11]
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation : Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis : Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation & Interpretation
The IC50 value is the key metric for potency. A lower IC50 indicates a more potent inhibitor. Comparing Pyrim-CA to a known standard like Inhibitor-S provides crucial context for its activity.
| Compound | Target Kinase | IC50 (nM) |
| Pyrim-CA | MEK1 | 15.2 |
| Inhibitor-S | MEK1 | 8.5 |
Interpretation: The data suggests that Pyrim-CA is a potent, direct inhibitor of MEK1 kinase activity, with an IC50 in the low nanomolar range. While slightly less potent than the established Inhibitor-S, its activity is significant and warrants further investigation in a cellular context.
Phase 2: Verifying On-Target Activity in a Cellular Context
Demonstrating biochemical inhibition is necessary but not sufficient. The next critical phase is to confirm that Pyrim-CA can access its target within a living cancer cell and inhibit the downstream signaling pathway. We will use a cancer cell line known to be dependent on the MAPK pathway, such as A375 melanoma cells (which harbor a BRAF V600E mutation leading to constitutive MAPK activation).
Experiment 2A: Western Blot for Downstream Pathway Modulation
This experiment directly measures the phosphorylation status of ERK1/2, the immediate substrate of MEK1/2.[7] A successful MEK inhibitor will decrease the levels of phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein.[5][12]
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Culture & Treatment : Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of Pyrim-CA and Inhibitor-S (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer : Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescent signal.
-
-
Stripping & Reprobing : To confirm equal protein loading, strip the membrane and re-probe it with antibodies for total ERK1/2 and a loading control protein like GAPDH or β-actin.[7]
Data Presentation & Interpretation
| Compound | Concentration (nM) | p-ERK Level (Relative to Control) | Total ERK Level (Relative to Control) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| Pyrim-CA | 50 | 0.45 | 0.98 |
| Pyrim-CA | 500 | 0.08 | 1.01 |
| Inhibitor-S | 50 | 0.25 | 1.02 |
| Inhibitor-S | 500 | 0.02 | 0.99 |
Interpretation: Pyrim-CA effectively reduces the phosphorylation of ERK in a dose-dependent manner, confirming its ability to inhibit the MAPK pathway inside cancer cells. This provides a crucial link between the biochemical activity and a cellular response. The lack of change in total ERK levels demonstrates that the effect is on the signaling activity, not protein expression.
Experiment 2B: Cellular Viability Assay
The ultimate goal of an anticancer agent is to stop cancer cell growth or kill them. This experiment measures the effect of Pyrim-CA on the viability and proliferation of cancer cells.[13] The MTT or MTS assay is a standard colorimetric method for this purpose, where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells serves as an indicator of cell viability.[13][14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed A375 cancer cells and a non-cancerous control cell line (e.g., normal human fibroblasts) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[15]
-
Compound Treatment : Treat the cells with a 10-point serial dilution of Pyrim-CA and Inhibitor-S for 72 hours.
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[13][16]
-
Solubilization : Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[15][16]
-
Absorbance Reading : Measure the absorbance of the colored solution on a microplate reader at 570 nm.[16]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation & Interpretation
| Compound | A375 Cancer Cells GI50 (µM) | Normal Fibroblasts GI50 (µM) | Selectivity Index (Normal/Cancer) |
| Pyrim-CA | 0.85 | > 50 | > 58.8 |
| Inhibitor-S | 0.40 | > 50 | > 125 |
Interpretation: Pyrim-CA demonstrates potent anti-proliferative activity against the MAPK-driven A375 cancer cell line, with a sub-micromolar GI50 value. Crucially, it shows minimal effect on normal cells, indicating a favorable therapeutic window. The selectivity index, a ratio of its potency against normal versus cancer cells, is high, supporting an on-target, mechanism-driven cytotoxicity.
Phase 3: Defining the Cellular Outcome and Off-Target Profile
After confirming target engagement and anti-proliferative effects, it is important to understand the specific cellular fate induced by the compound and to ensure its selectivity across the broader kinome.
Experiment 3A: Cell Cycle Analysis by Flow Cytometry
Does Pyrim-CA cause cells to arrest at a specific phase of the cell cycle, or does it induce cell death (apoptosis)? Flow cytometry using propidium iodide (PI) staining can answer this by quantifying the DNA content of individual cells.[17]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment : Treat A375 cells with Pyrim-CA and Inhibitor-S at concentrations equivalent to their 1x and 5x GI50 values for 24 hours.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at 4°C.[18]
-
Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[17][18]
-
Flow Cytometry : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[17][19]
Data Presentation & Interpretation
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 55 | 25 | 20 | 2 |
| Pyrim-CA (1x GI50) | 75 | 10 | 15 | 5 |
| Pyrim-CA (5x GI50) | 68 | 8 | 10 | 14 |
| Inhibitor-S (1x GI50) | 78 | 8 | 14 | 6 |
Interpretation: Pyrim-CA induces a strong arrest in the G0/G1 phase of the cell cycle at its effective concentration, which is the expected phenotype for a MEK inhibitor. At higher concentrations, an increase in the sub-G1 population is observed, indicative of apoptosis. This aligns perfectly with the known cellular outcomes of MAPK pathway inhibition.
Experiment 3B: Kinome-wide Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity. An ideal inhibitor interacts with its intended target with high affinity while avoiding interactions with other kinases, which could lead to off-target toxicity.[4] Kinase screening services provide this analysis by testing the compound against a large panel of kinases.[20][21]
Methodology: Kinase Selectivity Scan Submit Pyrim-CA to a commercial kinase profiling service (e.g., Eurofins' KinomeScan™ or Promega's NanoBRET® panel).[20][21] The compound is typically screened at a fixed concentration (e.g., 1 µM) against hundreds of human kinases. The results are reported as percent inhibition.
Data Presentation & Interpretation
The results are often visualized as a dendrogram, where the kinome is organized by sequence homology. Strong "hits" outside the intended target family are flagged as potential off-targets.
Interpretation: Assume the scan reveals that at 1 µM, Pyrim-CA inhibits MEK1 by >98% and MEK2 by >95%. It shows minimal (<30%) inhibition of all other ~400 kinases in the panel. This would be a strong result, indicating that Pyrim-CA is a highly selective inhibitor for the MEK kinase family, which is consistent with its proposed MoA and a desirable characteristic for a therapeutic candidate.
Visual Summaries of Workflows and Pathways
Signaling Pathway Diagram
Experimental Validation Workflow
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-faceted approach to validating the anticancer mechanism of this compound (Pyrim-CA) as a putative MEK inhibitor. The described workflow, moving from biochemical potency to cellular target engagement, phenotypic outcomes, and finally, kinome-wide selectivity, provides a self-validating system. Each experimental phase builds upon the last, creating a cohesive and compelling body of evidence.
The hypothetical data presented for Pyrim-CA, when compared with the established Inhibitor-S, demonstrates its potential as a potent, selective, and mechanistically-defined anticancer agent. This level of rigorous preclinical validation is essential for de-risking a compound and building a strong foundation for its advancement into further preclinical and clinical development.
References
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Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating In Vitro and In Silico Results for Pyrimidine Compounds
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure" due to its presence in a vast array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][3][4] The versatility of this heterocyclic motif allows for extensive chemical modification, making it a focal point for the development of targeted therapies.[4][5] However, the journey from a promising pyrimidine derivative to a clinical candidate is fraught with challenges. A critical checkpoint in this process is the rigorous cross-validation of computational (in silico) predictions with laboratory-based (in vitro) experimental results. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to navigate this crucial interface, ensuring that computational insights translate into tangible biological activity.
The Rationale: Why Cross-Validation is Non-Negotiable
In the early phases of drug discovery, we are often faced with a multitude of candidate compounds. It is both time-consuming and cost-prohibitive to synthesize and test every derivative in the lab.[6] This is where in silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a significant advantage by enabling rapid, high-throughput screening of virtual libraries.[7][8] However, computational models are built on assumptions and simplifications of complex biological systems.[9] In vitro assays, on the other hand, provide a direct measure of a compound's biological effect in a controlled experimental setting, though they may not fully replicate the intricate environment of a living organism.[10][11]
The synergy between these two approaches is where the true power lies. In silico studies can prioritize compounds for synthesis and in vitro testing, while in vitro data is essential for validating and refining the computational models.[12] Discrepancies between the two are not failures, but rather opportunities for deeper investigation and a more nuanced understanding of the structure-activity relationship (SAR).[9]
The Workflow: An Integrated Approach to Pyrimidine Compound Evaluation
A robust cross-validation strategy follows a logical and iterative workflow. The following diagram illustrates a typical pathway from initial computational screening to experimental validation.
Caption: Integrated workflow for the cross-validation of in silico and in vitro results.
In Silico Evaluation: Predicting the Potential of Pyrimidine Derivatives
The initial phase of our investigation leverages computational tools to screen and prioritize pyrimidine compounds before they are synthesized.
Molecular Docking: Visualizing the Binding Interaction
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13] This technique is invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent derivatives.[14]
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[13]
-
Using software like AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.[13]
-
Add polar hydrogens, as they are crucial for hydrogen bond formation.[13]
-
Define the grid box, which specifies the search space for the docking simulation, ensuring it encompasses the binding site of interest.[14]
-
-
Preparation of the Ligand (Pyrimidine Derivative):
-
Generate the 3D structure of the pyrimidine compound using chemical drawing software like ChemDraw.[14]
-
Optimize the ligand's geometry and save it in a suitable format (e.g., MOL2 or SDF).[13]
-
In ADT, detect the root and rotatable bonds of the ligand to allow for conformational flexibility during docking.[13]
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Why remove water molecules? Crystallographic water molecules can interfere with the docking process and may not be present in the physiological binding event.
-
Why define a grid box? This focuses the computational effort on the relevant binding site, increasing the efficiency and accuracy of the simulation.[14]
-
Why allow ligand flexibility? Molecules are not rigid; allowing rotation around bonds provides a more realistic simulation of how a ligand might adapt its conformation to fit into a binding pocket.[13]
A crucial, yet often overlooked, step is the validation of the docking protocol.[15] If a co-crystallized ligand is available for the target protein, a reliable method is to "re-dock" this known ligand. If the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) (typically < 2.0 Å), it provides confidence in the protocol's ability to predict the binding of novel compounds.[16]
Caption: A typical molecular docking workflow.
ADMET and QSAR Modeling
Beyond target binding, a successful drug must possess favorable ADMET properties.[6] In silico tools can predict parameters like oral bioavailability, metabolic stability, and potential toxicity, helping to flag problematic compounds early on.[6]
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities.[17][18] For pyrimidine derivatives, a QSAR model can be built using experimental data from a set of known compounds to predict the activity of new, untested derivatives.[17][19]
In Vitro Validation: From Prediction to Biological Reality
Once computational analyses have identified a manageable number of high-priority pyrimidine candidates, the next step is to synthesize these compounds and evaluate their biological activity in the laboratory.
Cytotoxicity Assays: The MTT Assay
A fundamental first step for anticancer drug candidates is to assess their general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[20][21][22]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[23]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds. Remove the old media from the cells and add the media containing the test compounds. Include appropriate controls (e.g., vehicle control, positive control for cell death).[24]
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[20][23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][22]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[22][23] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[25]
-
Why use a 96-well plate? This format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
-
Why use a vehicle control (e.g., DMSO)? This accounts for any effect the solvent used to dissolve the compounds might have on cell viability.
-
Why determine the IC₅₀? The IC₅₀ is a standardized measure of a compound's potency, allowing for direct comparison between different derivatives.[25]
Enzyme Inhibition Assays: Targeting Protein Kinases
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases.[3] In vitro kinase inhibition assays directly measure a compound's ability to block the activity of its target enzyme.[26][27]
-
Reagent Preparation: Prepare solutions of the purified target kinase, a specific peptide substrate, ATP, and the pyrimidine inhibitor at various concentrations.[26]
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase and the inhibitor and pre-incubate for a short period.[28] Initiate the reaction by adding the substrate and ATP.[28] The kinase will transfer a phosphate group from ATP to the substrate, producing ADP.
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™). This reagent converts the ADP produced into a luminescent signal.[26]
-
Signal Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[26]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC₅₀ value from the dose-response curve.[26]
The Cross-Validation Matrix: Synthesizing the Data
The ultimate goal is to see a correlation between the in silico predictions and the in vitro results. A well-structured table is essential for this comparison.
| Compound ID | Predicted Binding Energy (kcal/mol) | Predicted ADMET Risk | In Vitro Cytotoxicity IC₅₀ (µM) [Cancer Cell Line] | In Vitro Kinase Inhibition IC₅₀ (µM) [Target Kinase] | Correlation & Notes |
| PYR-001 | -9.5 | Low | 2.5 [A549] | 0.8 [EGFR] | Good Correlation: Strong predicted binding translates to potent in vitro activity. |
| PYR-002 | -9.2 | Low | 15.8 [A549] | 8.2 [EGFR] | Discordant: Strong predicted binding but weaker activity. Possible cell permeability issues not captured by ADMET model. |
| PYR-003 | -7.1 | Low | 1.8 [A549] | 0.5 [EGFR] | Discordant: Weaker predicted binding but potent activity. May indicate an alternative binding mode or off-target effects. |
| PYR-004 | -6.8 | High (P-gp substrate) | > 50 [A549] | 2.1 [EGFR] | Correlated Discordance: Compound is a potent enzyme inhibitor but has poor cellular activity, likely due to efflux by P-glycoprotein as predicted. |
Interpreting the Results: Where Insight is Gained
-
Good Correlation (PYR-001): This is the ideal scenario, where the computational model accurately predicts the biological activity. This validates the model and provides confidence in using it for further predictions.
-
Discordant Results (PYR-002, PYR-003): These are the most informative cases. A compound with strong predicted binding but weak cellular activity might have poor membrane permeability or be rapidly metabolized.[29] Conversely, a compound with modest predicted binding but high potency could be acting via an unexpected mechanism or an off-target. These discrepancies guide the next round of experiments and model refinement.
-
Correlated Discordance (PYR-004): Here, the in silico ADMET prediction explains the difference between the enzyme inhibition and cellular activity. The compound is active against its target, but it can't reach effective concentrations inside the cell. This highlights the importance of integrating multiple computational predictions.
Conclusion: An Iterative Cycle of Discovery
The cross-validation of in vitro and in silico results is not a linear process but a continuous, iterative cycle. The experimental data feeds back to refine and improve the computational models, leading to more accurate predictions in the next round of design. By embracing this integrated approach, we can accelerate the discovery of novel pyrimidine-based therapeutics, ensuring that our efforts are guided by both predictive insight and empirical evidence. This self-validating system enhances the trustworthiness of our findings and ultimately increases the probability of success in the complex endeavor of drug development.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of the 2-Phenylpyrimidine Ring
The 2-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its inherent planarity, coupled with the strategic placement of nitrogen atoms, provides an ideal framework for establishing critical interactions with a diverse array of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) arising from substitutions on the 2-phenylpyrimidine ring, drawing upon experimental data from recent studies. We will explore how subtle modifications to this core structure can profoundly influence biological activity, with a focus on anticancer and antifungal applications.
The 2-Phenylpyrimidine Core: A Versatile Scaffold
The 2-phenylpyrimidine moiety consists of a pyrimidine ring linked to a phenyl group at the C2 position. The pyrimidine ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the phenyl ring provides a large surface for hydrophobic and aromatic interactions. The key positions for substitution and SAR exploration are typically the C4, C5, and C6 positions of the pyrimidine ring, and the ortho, meta, and para positions of the phenyl ring.
Caption: Key substitution positions on the 2-phenylpyrimidine scaffold.
SAR Analysis: A Tale of Two Targets
To illustrate the diverse SAR profiles of 2-phenylpyrimidine derivatives, we will compare their application as Bruton's Tyrosine Kinase (BTK) inhibitors for cancer therapy and as CYP51 inhibitors for antifungal treatment.
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[1] The 2-phenylpyrimidine scaffold has been explored to develop potent and selective BTK inhibitors.
A study by Wang et al. (2019) investigated a series of 2-phenylpyrimidine derivatives based on the lead compound CGI-560.[1] Their SAR exploration revealed several key insights:
-
C4-Anilino Moiety: A critical interaction point. Substitutions on the aniline ring at the C4 position of the pyrimidine core significantly impact activity.
-
Phenyl Ring at C2: Generally, this ring is unsubstituted in this series, suggesting its primary role is to anchor the molecule in a hydrophobic pocket.
-
Acrylamide Warhead: Many potent BTK inhibitors feature an acrylamide group, which forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.
Table 1: SAR of 2-Phenylpyrimidine Derivatives as BTK Inhibitors [1]
| Compound | R (Substitution on C4-anilino) | BTK Inhibition (%) @ 100 nM | IC50 (µM) - Raji Cells |
| CGI-560 | H | Moderate | > 20 |
| 11a | 3-methylphenylcarbamoyl | 75.83 | 6.98 |
| 11g | 3-methylphenylcarbamoyl | 82.76 | 3.66 |
| 11f | 3,5-dimethylphenylcarbamoyl | 45.21 | 11.23 |
| 11i | 3,5-dichlorophenylcarbamoyl | 42.15 | 12.54 |
Data synthesized from findings reported in Wang et al., 2019.[1]
The data clearly indicates that a mono-substituted phenylcarbamoyl group at the meta-position of the C4-anilino ring is beneficial for activity, with the 3-methylphenylcarbamoyl derivative 11g showing the most potent inhibition.[1] Disubstitution on this ring, as seen in compounds 11f and 11i , leads to a decrease in potency, likely due to steric hindrance.[1]
Caption: General workflow for the discovery of 2-phenylpyrimidine-based BTK inhibitors.
Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This makes CYP51 an excellent target for antifungal drug development. A recent study by Gao et al. (2024) explored a series of 2-phenylpyrimidine derivatives as novel CYP51 inhibitors.[2][3]
Their SAR investigation provided the following key takeaways:
-
Phenyl Ring at C2: Substitutions on this ring are crucial for activity. A fluorine atom at the 3-position was found to be optimal.
-
Pyrimidine C4-Position: The introduction of halogen atoms at the 4-position of a substituent attached to the pyrimidine core influenced activity, with bromine showing the best results.
-
Hydrophobic Side Chain: The addition of a pyrimidine moiety to a hydrophobic side chain was shown to improve antifungal activity.[2]
Table 2: SAR of 2-Phenylpyrimidine Derivatives as CYP51 Inhibitors [2][3]
| Compound | R (Substitution on Phenyl Ring) | X (Substitution on Side Chain) | MIC (µg/mL) against C. albicans |
| A9 | H | - | > 64 |
| C1 | 3-F | 4-F | 8 |
| C2 | 3-F | 4-Cl | 4 |
| C3 | 3-F | 4-Br | 2 |
| C4 | 3-F | 4-I | 4 |
| C6 | 3-F | 4-Br (optimized side chain) | 0.5 |
Data synthesized from findings reported in Gao et al., 2024.[2][3]
This data demonstrates a clear SAR trend where a 3-fluoro substitution on the 2-phenyl ring is beneficial.[2] Furthermore, for the side chain attached to the pyrimidine, a halogen at the 4-position of its terminal phenyl ring enhances activity, with bromine being the most effective. The optimized compound C6 exhibited potent antifungal activity, significantly superior to the clinical drug fluconazole.[2][3]
Experimental Protocols
The successful development of these inhibitors relies on robust synthetic and biological evaluation protocols.
The synthesis of 2-phenylpyrimidine derivatives often involves a multi-step process. A common approach is the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound to form the pyrimidine ring. Subsequent modifications at the C4 and C5 positions can be achieved through various reactions.
Example Synthetic Step (from Gao et al., 2024): [2]
-
Formation of Amino Derivatives: Bromoacetophenones are reacted with hexamethylenetetramine followed by reflux under acidic conditions to yield amino derivatives.
-
Protection: The resulting amino group is protected with (Boc)2O.
-
Condensation: A Tollens condensation reaction with formaldehyde is performed.
-
Substitution: A substitution reaction with imidazole is carried out.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired amino derivatives.
-
Amide Coupling: The final target compounds are synthesized via an amide reaction of the amino derivatives with appropriate acids using a coupling reagent like PyBop in DMF.
BTK Inhibition Assay (ADP-Glo™ Kinase Assay): [1]
-
Recombinant BTK enzyme, substrate, and ATP are added to a microplate.
-
The test compounds at various concentrations are added to the wells.
-
The reaction is incubated at room temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured, which is correlated to kinase activity.
Antifungal Susceptibility Testing (CLSI M27-A3 Guidelines): [2]
-
A panel of pathogenic fungi is cultured in appropriate media.
-
The fungal inoculum is adjusted to a standard concentration.
-
The test compounds are serially diluted in a microtiter plate.
-
The fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion and Future Perspectives
The 2-phenylpyrimidine scaffold continues to be a highly valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. The SAR studies presented here highlight the critical importance of systematic substitution analysis to optimize biological activity. For BTK inhibitors, modifications of the C4-anilino moiety are key to enhancing potency.[1] In contrast, for CYP51 inhibitors, substitutions on the 2-phenyl ring and the nature of a hydrophobic side chain are paramount.[2]
Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning substitutions to enhance selectivity for the desired target over related enzymes to minimize off-target effects.
-
Overcoming Resistance: Designing novel derivatives that can inhibit drug-resistant mutants of the target protein.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.
By leveraging the insights from detailed SAR analyses, researchers can continue to unlock the full therapeutic potential of the versatile 2-phenylpyrimidine scaffold.
References
- Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]
- Wang, Y., Zhang, Y., Wan, H., Zhang, B., Wang, L., & Xu, Y. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(2), 268-275. [Link]
- Coughlin, E. J., Cogan, D. P., & Fenical, W. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, S., ... & Plé, P. A. (2006). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 16(10), 2691-2695. [Link]
- Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry. [Link]
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- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Orthogonal Structure Confirmation of Synthesized Pyrimidines
<GUIDE STARTS >
Introduction: The Central Role of Pyrimidines and the Imperative of Structural Integrity
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development.[1][2] As a key component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2][3] This biological significance extends to a vast array of synthetic pyrimidine derivatives that exhibit potent therapeutic activities, including antiviral (e.g., Zidovudine), antibacterial, and anticancer properties.[1][4][5] Given that even minor structural variations can drastically alter a molecule's biological activity and safety profile, the unambiguous confirmation of a synthesized pyrimidine's structure is a non-negotiable aspect of the research and development process.
This guide provides a comprehensive overview of the orthogonal analytical methods essential for the rigorous structural elucidation of novel pyrimidine derivatives. As a Senior Application Scientist, my aim is to move beyond a simple listing of techniques. Instead, this guide will delve into the "why" and "how"—explaining the underlying principles of each method and providing the practical insights needed to build a self-validating system for structural confirmation. We will explore how combining techniques that rely on different physicochemical principles—an approach known as orthogonality—provides the highest level of confidence in a molecule's identity, purity, and stability.[6]
The Power of Orthogonality in Structural Validation
In the context of analytical chemistry, "orthogonal methods" are techniques that measure the same or related attributes of a substance using fundamentally different principles.[7][8] The power of this approach lies in its ability to mitigate the risk of systematic errors or biases inherent in any single technique.[7][9] For the structural confirmation of a synthesized pyrimidine, relying solely on one method, no matter how powerful, can lead to incomplete or even incorrect assignments.[10]
By integrating data from multiple, independent sources, we create a comprehensive and robust characterization of the molecule.[6] This multi-faceted view is crucial for meeting the stringent requirements of regulatory bodies and ensuring the reproducibility and safety of downstream applications.[7][11]
The core orthogonal techniques for small molecule characterization, and the focus of this guide, are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.[10]
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical flow of employing orthogonal methods for the structural confirmation of a newly synthesized pyrimidine compound.
Caption: Workflow for orthogonal structure confirmation.
Core Orthogonal Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative technique for the unambiguous structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule.[6] For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable, while 2D NMR techniques are crucial for assembling the complete structural puzzle.[4][12]
Why NMR is a Primary Tool for Pyrimidine Analysis
-
Connectivity and Atom Counting: ¹H NMR reveals the number of unique proton environments and their relative ratios through integration.[13][14] ¹³C NMR provides the count of distinct carbon environments.[13]
-
Chemical Environment: The chemical shift (δ) of each nucleus provides critical clues about its electronic environment (e.g., attachment to electronegative atoms, presence in an aromatic ring).[13][14]
-
Neighboring Atoms: Spin-spin coupling (splitting patterns) in ¹H NMR indicates the number of protons on adjacent carbons, allowing for the piecing together of molecular fragments.[14]
-
Through-Bond and Through-Space Correlations: 2D NMR experiments like COSY (Correlation Spectroscopy) identify coupled protons, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlate protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which are vital for connecting fragments across quaternary carbons or heteroatoms.
Experimental Protocol: Acquiring High-Quality NMR Data for a Novel Pyrimidine
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for a synthesized pyrimidine derivative to confirm its covalent structure.
Materials:
-
Synthesized pyrimidine sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrimidine sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution to an NMR tube. The solvent height should be ~4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. A spectral width of -2 to 12 ppm is typically sufficient for most pyrimidine derivatives.
-
Optimize the receiver gain and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard.
-
Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be required compared to ¹H NMR.
-
-
2D NMR Acquisition (as needed):
-
Based on the complexity of the 1D spectra, acquire relevant 2D spectra:
-
COSY: To identify ¹H-¹H spin systems.
-
HSQC/HMQC: To assign protons to their directly attached carbons.
-
HMBC: To establish long-range connectivity between protons and carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs (Free Induction Decays).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in all spectra.
-
Core Orthogonal Technique 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[15] For structural confirmation, its primary role is to determine the molecular weight of the synthesized pyrimidine and to support the molecular formula derived from other methods.[6] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure mass with high accuracy, allowing for the confident determination of the elemental composition.
Why MS is a Critical Orthogonal Method
-
Molecular Weight Verification: MS provides a direct measurement of the molecular weight of the compound, which must match the expected value for the target structure.[6]
-
Elemental Composition: HRMS instruments (e.g., Orbitrap, Q-TOF) can determine the m/z to several decimal places.[16] This high precision allows for the calculation of a unique elemental formula, drastically narrowing down the possibilities for the compound's identity.
-
Fragmentation Analysis: Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information, akin to putting together a puzzle by looking at its individual pieces.[15] This can help confirm the presence of specific functional groups or substructures within the pyrimidine derivative.
Experimental Protocol: HRMS Analysis of a Novel Pyrimidine
Objective: To determine the accurate mass and elemental composition of a synthesized pyrimidine derivative.
Materials:
-
Purified pyrimidine sample (~1 mg)
-
High-purity solvents (e.g., acetonitrile, methanol, water) with appropriate additives (e.g., formic acid)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., ESI-Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).[6][17]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
-
Method Setup:
-
Ionization Source: Electrospray Ionization (ESI) is common for pyrimidine derivatives.[15] Choose positive or negative ion mode based on the compound's structure (pyrimidines often protonate well in positive mode).
-
Analysis Mode: Full scan mode for accurate mass measurement of the molecular ion.
-
LC Method (Optional but Recommended): A short LC gradient can be used to separate the analyte from any salts or impurities before it enters the mass spectrometer.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire the data, ensuring the peak for the compound of interest is observed in the total ion chromatogram (TIC).
-
-
Data Analysis:
-
Extract the mass spectrum for the analyte peak.
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ for positive mode or [M-H]⁻ for negative mode).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical formula of the target pyrimidine. The mass error should typically be less than 5 ppm.
-
If MS/MS data was acquired, analyze the fragmentation pattern to see if it is consistent with the proposed structure.
-
Core Orthogonal Technique 3: Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction is the "gold standard" for structural elucidation.[10] It provides an unambiguous, three-dimensional model of a molecule's structure in the solid state, including precise bond lengths, bond angles, and stereochemistry.[18] While it is a powerful technique, its application is contingent on the ability to grow a high-quality single crystal of the synthesized compound, which is not always feasible.[10]
Why X-ray Crystallography is the Definitive Method
-
Unambiguous 3D Structure: It directly maps the positions of atoms in space, providing a definitive confirmation of the molecule's constitution and configuration.[18][19]
-
Absolute Stereochemistry: It can determine the absolute stereochemistry of chiral centers, which is often difficult to ascertain by NMR alone.
-
Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, providing insights into intermolecular forces like hydrogen bonding.[18]
Experimental Workflow: X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction.
Comparative Guide to Orthogonal Methods
The choice of analytical methods depends on the specific questions being asked and the nature of the sample. The following table provides a comparative summary of the three core orthogonal techniques discussed.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | Diffraction of X-rays by a crystal lattice |
| Sample State | Solution | Solution or Solid (with appropriate source) | Single Crystal |
| Information Provided | Atomic connectivity, 2D/3D structure in solution, stereochemistry | Molecular weight, elemental formula, fragmentation patterns | Unambiguous 3D structure in solid state, absolute stereochemistry |
| Strengths | Rich structural detail, non-destructive | High sensitivity, accurate mass for formula determination | Definitive structural proof |
| Limitations | Lower sensitivity, complex spectra for large molecules | Provides little connectivity info on its own, isomers can be indistinguishable | Requires a suitable single crystal, which can be difficult to obtain |
| Typical Sample Amount | 1-20 mg | < 1 mg | A single crystal |
Conclusion: Building a Self-Validating System for Structural Integrity
The synthesis of novel pyrimidine derivatives holds immense promise for the advancement of medicine and technology. However, the integrity of this research is fundamentally reliant on the accurate and thorough characterization of the synthesized molecules. A single analytical technique, viewed in isolation, provides only one piece of the puzzle. By embracing an orthogonal approach—integrating the connectivity data from NMR, the molecular formula from HRMS, and, when possible, the definitive 3D structure from X-ray crystallography—researchers can build a self-validating system. This multi-pronged strategy ensures the highest degree of confidence in the structural assignment, providing the solid, authoritative foundation necessary for publication, patenting, and further development.
References
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. NIH.
- A knowledge availability survey of the crystal structure data for pyrimidine derivatives. IUCr.
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One.
- Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Royal Society of Chemistry.
- Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. NIH.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. ACS Publications.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. NIH.
- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Oxford Academic.
- Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.
- Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides. ACS Publications.
- Pyrimidines & Related compounds (Structure Elucidation, Synthesis & Property). YouTube.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. CTeo.
- Pyrimidine. Wikipedia.
- Pyrimidine Structure. ResearchGate.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. PubMed.
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net.
- Random forest models accurately classify synthetic opioids using high-dimensionality mass spectrometry datasets. Royal Society of Chemistry.
- Analytical Strategies from Early Development to Validation. YouTube.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.
- 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate.
- NMR - Interpretation. Chemistry LibreTexts.
- Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. ACS Publications.
GUIDE ENDS >
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A Head-to-Head Comparison of Pyrimidine-Based Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted enzyme inhibitors. Its inherent ability to mimic the purine bases of ATP and other endogenous molecules makes it a privileged structure in medicinal chemistry, leading to the development of numerous clinically successful drugs.[1] This guide provides an in-depth, head-to-head comparison of pyrimidine-based inhibitors targeting two critical enzyme families: kinases and dihydrofolate reductase (DHFR). We will delve into their comparative efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data. Furthermore, this guide furnishes detailed protocols for key assays to empower your own inhibitor characterization studies.
Section 1: Pyrimidine-Based Kinase Inhibitors: Targeting the Masters of Cellular Signaling
Protein kinases, orchestrators of a vast array of cellular processes, are prominent targets in oncology and immunology. The pyrimidine core has been extensively utilized to create kinase inhibitors, with several gaining FDA approval.[2] Here, we compare pyrimidine-based inhibitors of two well-established kinase targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).
EGFR Tyrosine Kinase Inhibitors: A Tale of Generations
The ErbB family of receptor tyrosine kinases, particularly EGFR, plays a pivotal role in cell proliferation and survival.[3] Pyrimidine-based inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.
The table below summarizes the in vitro potency of several pyrimidine-based EGFR inhibitors against wild-type and mutant forms of the enzyme, as well as their anti-proliferative activity in cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | 2-37 | A549 (NSCLC) | >10 | [4] |
| Erlotinib | EGFR | 2 | H358 (NSCLC) | 1.9 | [4] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | BT474 (Breast) | 0.17 | [3] |
| Compound 1 | EGFR | 14.8 | A549 | - | [4] |
| Compound 42 | EGFR L858R/T790M | 34 | H1975 | - | [4] |
| Compound 45 | EGFR L858R/T790M | 23.3 | H1975 | - | [4] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%.
Causality Behind Experimental Choices: The selection of cell lines for these assays is critical. For instance, A549 cells express wild-type EGFR, making them suitable for assessing off-target effects on the non-mutated receptor. In contrast, H1975 cells harbor the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors like gefitinib and erlotinib. Testing against such cell lines is essential for evaluating the efficacy of next-generation inhibitors designed to overcome this resistance.[4]
The following diagram illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based tyrosine kinase inhibitors.
Caption: EGFR signaling pathway and the point of intervention.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A New Era in B-Cell Malignancies
BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor signaling pathway. Pyrimidine-based irreversible inhibitors of BTK have transformed the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[5]
The following table presents a comparative overview of three prominent pyrimidine-based BTK inhibitors.
| Feature | Ibrutinib | Acalabrutinib | Zanubrutinib | Reference |
| BTK IC50 (nM) | 0.5 | 3 | 0.2 | [6] |
| Selectivity | Less selective (inhibits EGFR, TEC, ITK) | More selective (minimal EGFR, TEC, ITK inhibition) | More selective than ibrutinib | [2][5] |
| Common Adverse Events | Atrial fibrillation, hypertension, bleeding, rash, diarrhea | Headache, diarrhea, fatigue | Neutropenia, upper respiratory tract infection, rash | [7][8] |
Insights from Field Experience: While ibrutinib was a groundbreaking first-in-class inhibitor, its off-target effects, particularly on EGFR and TEC kinases, are associated with a higher incidence of adverse events like rash, diarrhea, and cardiovascular issues.[5] Acalabrutinib and zanubrutinib were designed for greater selectivity, which generally translates to an improved tolerability profile.[7][8] For instance, the lower incidence of atrial fibrillation with acalabrutinib and zanubrutinib is a significant clinical advantage.[7]
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib | Gefitinib | Erlotinib | Lapatinib |
| Bioavailability (%) | ~2.9 (fasted) | ~25 | - | ~59 | ~60 | Low |
| Tmax (hours) | 1-2 | 0.5-1.5 | 2 | 3-7 | 4 | 4 |
| Cmax (ng/mL) | ~86.5 | 243-705 | 416 | 159 | - | - |
| Half-life (hours) | 4-6 | 0.9-2.8 | 2-4 | 48 | 36 | 24 |
This data is compiled from multiple sources.[3][4][5][9][10][11]
Section 2: Pyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors: Classic Antimicrobials and Anticancer Agents
DHFR is a vital enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Pyrimidine-based DHFR inhibitors have long been used as antibacterial and anticancer drugs.
Comparative Efficacy of Pyrimidine-Based DHFR Inhibitors
The following table compares the inhibitory activity of classical pyrimidine-based DHFR inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Ki (nM) | Reference |
| Methotrexate | Leishmania DHFR-TS | 1.5 | 22,000 | [12][13] |
| Human DHFR | 0.08 | 0.00071 (DfrB) | [14] | |
| Trimethoprim | Leishmania DHFR-TS | - | - | [12] |
| Human DHFR | 55.26 | - | [14] | |
| S. aureus DHFR (DfrG) | - | 31,000 | ||
| Pyrimethamine | Leishmania DHFR-TS | - | - | [12] |
Expertise in Action: The remarkable selectivity of trimethoprim for bacterial DHFR over human DHFR is the cornerstone of its therapeutic utility as an antibiotic. This selectivity arises from structural differences in the active sites of the respective enzymes. Methotrexate, on the other hand, is a potent inhibitor of both human and microbial DHFR, which explains its use as a broad-spectrum anticancer agent and its associated toxicities.[14]
Section 3: Experimental Protocols
To ensure the integrity and reproducibility of your research, we provide the following detailed, self-validating experimental protocols.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a continuous-read kinase assay to determine the IC50 of a pyrimidine-based inhibitor against EGFR.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[12]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Test inhibitor (serially diluted in DMSO)
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of fluorescence detection (e.g., λex 360 nm / λem 485 nm)
Procedure:
-
Enzyme and Substrate Preparation: Prepare 10X stocks of EGFR and the Y12-Sox peptide substrate in kinase reaction buffer. Prepare a 1.13X ATP stock in the same buffer.
-
Compound Plating: Serially dilute the test inhibitor in 50% DMSO. Add 0.5 µL of each dilution to the wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Enzyme Addition: Add 5 µL of the EGFR enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 27°C.
-
Reaction Initiation: Start the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the Y12-Sox peptide substrate.
-
Kinetic Reading: Immediately place the plate in the plate reader and monitor the fluorescence signal every 71 seconds for 30-120 minutes.
-
Data Analysis:
-
Examine the progress curves for each well to ensure linear reaction kinetics.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the anti-proliferative effect of a pyrimidine-based inhibitor on cancer cells.
Objective: To assess the cytotoxicity of a compound and determine its IC50 value in a cell-based system.[6]
Materials:
-
Cancer cell line of interest (in logarithmic growth phase)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include medium-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. As demonstrated in this guide, careful chemical modification of the pyrimidine core can lead to highly effective drugs targeting diverse enzyme families like kinases and DHFR. For researchers in this field, a thorough understanding of the comparative efficacy, selectivity, and pharmacokinetic profiles of existing inhibitors is paramount. Furthermore, the rigorous application of well-validated experimental protocols, such as those detailed herein, is essential for the successful discovery and development of the next generation of pyrimidine-based therapeutics.
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A Researcher's Guide to Assessing the Selectivity of 2-Phenylpyrimidine-5-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of xanthine oxidase inhibitors based on the 2-phenylpyrimidine-5-carboxylic acid scaffold. While the parent compound is recognized as a xanthine oxidase inhibitor, quantitative data in the public domain is scarce. Therefore, this guide will focus on a representative, potent derivative from this class and compare its performance against established clinical drugs, Allopurinol and Febuxostat, providing the necessary experimental context and methodologies to empower your research.
The Critical Role of Selectivity in Targeting Xanthine Oxidase
Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, responsible for the final two steps in the conversion of purines to uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory condition. Consequently, inhibiting XO is a primary therapeutic strategy for managing this disease.[1][2] However, the efficacy of an XO inhibitor is not solely defined by its potency. Its selectivity—the ability to inhibit XO without significantly affecting other enzymes—is paramount for a safe pharmacological profile.
Off-target inhibition can lead to unforeseen side effects. For instance, aldehyde oxidase (AO), another molybdenum-containing enzyme, shares structural similarities with XO and can be susceptible to inhibition by the same compounds.[3][4] Allopurinol, a first-generation XO inhibitor, is known to be metabolized by and potentially interact with AO, which may contribute to its side-effect profile.[3][4] In contrast, modern inhibitors like Febuxostat were designed for higher selectivity, which is a key differentiator in their clinical application.[5] Therefore, a rigorous assessment of a new inhibitor's selectivity is a critical step in its preclinical development.
Comparative Potency of Xanthine Oxidase Inhibitors
To establish a baseline for performance, we will compare the in vitro potency of a representative this compound derivative against the established drugs Allopurinol and Febuxostat. The chosen derivative for this guide is a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative, which has published data demonstrating potent inhibition.
| Compound | Primary Target | IC50 Value | Notes |
| Representative Pyrimidine Derivative | Xanthine Oxidase | 0.132 µM [6] | A potent example from the 2-phenylpyrimidine-4-carboxylic acid series. |
| Allopurinol | Xanthine Oxidase | 2.9 µM (reported)[2] | A purine analog, first-generation inhibitor. A broad IC50 range (0.2-50 µM) is often cited.[1][7] |
| Febuxostat | Xanthine Oxidase | 1.8 nM [2][5] | A potent, non-purine selective inhibitor. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Understanding the Purine Catabolism Pathway and Inhibition
The following diagram illustrates the final steps of purine breakdown and where xanthine oxidase inhibitors exert their effect.
Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.
Assessing Selectivity: Beyond the Primary Target
A thorough evaluation of selectivity involves screening the compound against a panel of related enzymes. For a xanthine oxidase inhibitor, this panel should ideally include other molybdenum hydroxylases like aldehyde oxidase, as well as other enzymes involved in purine and pyrimidine metabolism.
-
Febuxostat has been demonstrated to be a potent and selective inhibitor of xanthine oxidase. Studies have shown that at concentrations up to 100 µM, it does not significantly inhibit other enzymes in the purine and pyrimidine metabolic pathways, such as guanine deaminase, hypoxanthine-guanine phosphoribosyltransferase, and purine nucleoside phosphorylase. This high degree of selectivity is a key advantage, minimizing the potential for off-target effects.
-
Allopurinol , being a purine analog, has a broader interaction profile. It is not only an inhibitor of xanthine oxidase but also a substrate for both xanthine oxidase and aldehyde oxidase.[4] This lack of high selectivity means it has the potential to interfere with other metabolic pathways, which is a critical consideration in its clinical use.
To properly assess a novel compound like a this compound derivative, it should be subjected to a similar selectivity screen to determine its inhibitory activity against these and other relevant enzymes. A favorable profile would show high potency against xanthine oxidase and significantly lower or no activity against other tested enzymes.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a standard spectrophotometric method to determine the IC50 value of a test compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is monitored by measuring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm. The rate of uric acid production is reduced in the presence of an inhibitor, and the percentage of inhibition can be calculated to determine the IC50 value.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compound (e.g., this compound derivative)
-
Positive Control (e.g., Allopurinol or Febuxostat)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control at various concentrations.
-
Prepare a solution of xanthine oxidase in phosphate buffer (e.g., 0.01 units/mL). This should be prepared fresh before use.
-
Prepare a substrate solution of xanthine in phosphate buffer (e.g., 150 µM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the test compound dilutions, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.
-
Positive Control Wells: Add 50 µL of the positive control dilutions, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.
-
Enzyme Control (No Inhibitor): Add 50 µL of DMSO (at the same percentage as the test wells), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.
-
Blank: Add 50 µL of DMSO, 65 µL of phosphate buffer, and no enzyme.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to all wells except the blank.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for Assessing Inhibitor Selectivity
The following diagram outlines a logical workflow for characterizing a novel xanthine oxidase inhibitor, from initial potency determination to comprehensive selectivity profiling.
Caption: A Stepwise Workflow for Characterizing Novel Xanthine Oxidase Inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel xanthine oxidase inhibitors. As demonstrated by potent derivatives from this class, there is clear potential for achieving high efficacy. However, this guide underscores that potency is only one part of the equation. A rigorous and objective assessment of selectivity, particularly against closely related enzymes like aldehyde oxidase, is crucial for identifying drug candidates with a superior safety profile. By following the outlined experimental protocols and comparative framework, researchers can effectively characterize their compounds and make data-driven decisions in the drug discovery process.
References
- Chen, Y., et al. (2019). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1319-1343.
- Fais, A., et al. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Molecules, 27(20), 6835.
- Kelley, E. E., et al. (2010). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. American Journal of Physiology-Heart and Circulatory Physiology, 298(3), H899-H907.
- Gupta, A., et al. (2020). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 11(10), 1099-1115.
- Rashidi, M. R., & Valizadeh, H. (2012). Mechanistic study of allopurinol oxidation using aldehyde oxidase, xanthine oxidase and cytochrome P450 enzymes. RSC Advances, 2(15), 6227-6237.
- Chen, Y., et al. (2017). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4157-4166.
- Song, Y., et al. (2010). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. Journal of Medicinal Chemistry, 53(17), 6437-6446.
- Obach, R. S., et al. (2022). Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. Scientific Reports, 12(1), 21255.
- Guan, Q., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 156, 45-56.
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A Comparative Guide to Antifungal Scaffolds in Drug Design: From Established Classes to Emerging Hope
The landscape of invasive fungal infections presents a formidable challenge to modern medicine. An expanding population of immunocompromised individuals, coupled with the rise of drug-resistant fungal pathogens, necessitates a robust and innovative antifungal drug discovery pipeline. At the heart of this endeavor lies the exploration and optimization of diverse chemical scaffolds, the foundational structures upon which effective antifungal agents are built. This guide provides a comparative analysis of the major antifungal scaffolds, offering field-proven insights into their mechanisms, performance, and the experimental methodologies crucial for their evaluation.
The Imperative for Novel Antifungal Scaffolds
The development of antifungal drugs is inherently complex. Fungi, as eukaryotic organisms, share significant cellular machinery with their human hosts, creating a narrow therapeutic window where the drug must selectively target the pathogen with minimal host toxicity. For decades, our therapeutic arsenal has been dominated by a limited number of drug classes, primarily the polyenes, azoles, and echinocandins.[1] However, the emergence of resistance to these agents, coupled with their inherent limitations, underscores the urgent need for novel chemical scaffolds with new mechanisms of action.[2][3] An ideal antifungal agent should possess fungicidal activity, a broad spectrum of action, a high barrier to resistance, favorable pharmacokinetic properties, and minimal side effects.[3]
Established Scaffolds: The Pillars of Antifungal Therapy
The workhorses of current antifungal therapy can be categorized into three main classes, each with a distinct mechanism of action and clinical utility.
The Azoles: Ergosterol Synthesis Inhibitors
The azole antifungals represent a cornerstone of antifungal therapy, widely used for both systemic and mucosal infections.[4] This class is characterized by a five-membered heterocyclic ring containing at least one nitrogen atom.
Mechanism of Action: Azoles exert their fungistatic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p), which is a critical enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function.[7]
Signaling Pathway: Azole Mechanism of Action
Caption: Azoles inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis.
Structure-Activity Relationship (SAR): The antifungal activity of azoles is influenced by the nature of the substituents on the azole ring. Modifications to the N-1 substituent, for example, can impact the drug's affinity for the target enzyme and its pharmacokinetic properties.[8]
Mechanisms of Resistance: Resistance to azoles is a growing concern and can arise through several mechanisms, including:
-
Target site mutations: Alterations in the ERG11 gene can reduce the binding affinity of azoles to the enzyme.[6][9]
-
Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effects of the drug.[4]
-
Efflux pumps: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.[7][9]
The Echinocandins: Cell Wall Synthesis Inhibitors
The echinocandins are a newer class of antifungals that target the fungal cell wall, a structure absent in human cells, providing a high degree of selectivity.[10]
Mechanism of Action: Echinocandins are non-competitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[11][12] This disruption of cell wall integrity leads to osmotic instability and cell death, resulting in a fungicidal effect against most Candida species.[12]
Signaling Pathway: Echinocandin Mechanism of Action
Caption: Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.
Structure-Activity Relationship (SAR): Echinocandins are cyclic lipopeptides. The lipophilic side chain plays a crucial role in their antifungal activity and pharmacokinetic profile. Modifications to this side chain have led to the development of different echinocandin derivatives with improved properties.[12]
Mechanisms of Resistance: Resistance to echinocandins is primarily associated with mutations in the FKS genes, which encode the catalytic subunits of the β-(1,3)-D-glucan synthase complex.[10][13][14] These mutations reduce the sensitivity of the enzyme to the drug.
The Polyenes: Direct Membrane Disruptors
The polyenes are among the oldest and most broad-spectrum antifungal agents.[15] Their use is often reserved for severe, life-threatening fungal infections due to their potential for significant toxicity.[1]
Mechanism of Action: Polyenes, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[15][16] This leads to the leakage of intracellular ions and small molecules, resulting in cell death.[15][17] Their higher affinity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, provides a degree of selectivity.[15][18]
Signaling Pathway: Polyene Mechanism of Action
Caption: Polyenes bind to ergosterol, forming pores in the fungal cell membrane.
Structure-Activity Relationship (SAR): The polyene macrolide ring structure, with its alternating conjugated double bonds, is essential for its antifungal activity. Modifications to the mycosamine sugar moiety and the carboxyl group can influence the drug's solubility, toxicity, and efficacy.[19]
Mechanisms of Resistance: Resistance to polyenes is relatively rare but can occur through alterations in the fungal cell membrane, primarily by reducing the ergosterol content.[18]
Comparative Performance of Established Scaffolds
The choice of an antifungal agent depends on a multitude of factors, including the causative fungal species, the site of infection, and the patient's underlying health status. The following tables provide a comparative overview of the in vitro activity, toxicity, and pharmacokinetic properties of representative drugs from each class.
In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a key in vitro metric used to assess the susceptibility of a fungus to an antifungal agent. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Scaffold | Drug | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Azoles | Fluconazole | Candida albicans | 0.25 - 0.5 | 1 - 4 |
| Candida glabrata | 8 - 16 | 32 - >64 | ||
| Voriconazole | Aspergillus fumigatus | 0.25 - 0.5 | 1 - 2 | |
| Echinocandins | Caspofungin | Candida albicans | 0.03 - 0.125 | 0.06 - 0.25 |
| Aspergillus fumigatus | 0.03 (MEC) | 0.06 (MEC) | ||
| Micafungin | Candida glabrata | 0.015 - 0.03 | 0.03 - 0.06 | |
| Polyenes | Amphotericin B | Candida albicans | 0.25 - 0.5 | 0.5 - 1 |
| Aspergillus fumigatus | 0.5 - 1 | 1 - 2 |
Note: Data compiled from multiple sources.[7][12][20][21][22][23][24][25][26] MIC values can vary depending on the testing methodology and geographical location. For echinocandins against molds, Minimum Effective Concentration (MEC) is often reported.
Comparative Toxicity and Pharmacokinetics
| Scaffold | Drug | Primary Toxicity | Bioavailability (Oral) | Protein Binding | Primary Elimination |
| Azoles | Fluconazole | Hepatotoxicity, GI distress | >90% | ~12% | Renal |
| Voriconazole | Visual disturbances, hepatotoxicity | ~96% | ~58% | Hepatic (CYP2C19, CYP2C9, CYP3A4) | |
| Echinocandins | Caspofungin | Infusion-related reactions, mild hepatotoxicity | Poor | ~97% | Hepatic (non-CYP) |
| Micafungin | Mild hepatotoxicity, infusion-related reactions | Poor | >99% | Hepatic (non-CYP) | |
| Polyenes | Amphotericin B (deoxycholate) | Nephrotoxicity, infusion-related reactions | Poor | >90% | Non-renal, slow |
| Liposomal Amphotericin B | Reduced nephrotoxicity compared to deoxycholate | Poor | >90% | Reticuloendothelial system |
Note: Data compiled from multiple sources.[1][18][27][28][29][30][31][32][33]
Emerging Scaffolds: The Future of Antifungal Therapy
The limitations of existing antifungal scaffolds have spurred the search for novel chemical structures with new mechanisms of action. Several promising new scaffolds are currently in various stages of clinical development.[3][34] These include:
-
Sordarins and their derivatives: These agents inhibit fungal protein synthesis by targeting the eukaryotic elongation factor 2 (eEF2).
-
Inhibitors of fungal dihydroorotate dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis in fungi.
-
Novel glucan synthase inhibitors: New chemical classes that target the same enzyme as echinocandins but with potentially different binding sites or properties.[35]
-
Repurposed drugs: Screening of existing drugs approved for other indications has identified compounds with antifungal activity, offering a faster path to clinical use.[10]
Experimental Protocols for Scaffold Evaluation
The rigorous evaluation of antifungal scaffolds relies on standardized and reproducible experimental protocols. The following provides an overview of key in vitro and in vivo methodologies.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, standardized protocols.[5][17][36][37][38][39][40][41][42][43]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology (Adapted from CLSI M27-A3):
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microdilution Plates: Serially dilute the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microdilution plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Time-Kill Assays
Time-kill assays provide information on the pharmacodynamics of an antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[11][44][45][46][47]
Step-by-Step Methodology:
-
Preparation: Prepare tubes containing RPMI 1640 medium with various concentrations of the antifungal agent (typically multiples of the MIC).
-
Inoculation: Inoculate each tube with a standardized fungal suspension (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL).
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.
-
Plating and Colony Counting: Serially dilute the aliquots and plate them onto agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antifungal concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.
In Vivo Efficacy Testing: Animal Models
Animal models are essential for evaluating the in vivo efficacy and toxicity of antifungal scaffolds before they can be considered for human clinical trials.[1][15][48] Murine models of disseminated candidiasis or invasive aspergillosis are commonly used.
Experimental Workflow: Murine Model of Disseminated Candidiasis
Caption: General workflow for assessing in vivo efficacy in a mouse model.
Step-by-Step Methodology:
-
Animal Model: Use an appropriate strain of mice (e.g., BALB/c or C57BL/6).
-
Immunosuppression (if required): Induce neutropenia by administering cyclophosphamide or corticosteroids to mimic an immunocompromised state.
-
Infection: Inject a standardized inoculum of the fungal pathogen (e.g., Candida albicans) intravenously via the lateral tail vein.
-
Treatment: Administer the test compound at various doses and schedules (e.g., intraperitoneally or orally) starting at a defined time post-infection. Include a vehicle control group and a positive control group (e.g., treated with a standard antifungal).
-
Endpoint Analysis: Monitor the animals for signs of illness and survival. At the end of the study, euthanize the animals and harvest target organs (e.g., kidneys, brain, lungs). Homogenize the organs and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).
Conclusion
The comparative analysis of antifungal scaffolds reveals a dynamic field of research and development. While the established classes of azoles, echinocandins, and polyenes remain critical to clinical practice, their limitations necessitate the continued pursuit of novel chemical structures. A deep understanding of their mechanisms of action, structure-activity relationships, and the standardized experimental protocols for their evaluation is paramount for researchers, scientists, and drug development professionals. The emerging scaffolds offer hope for overcoming the challenges of drug resistance and toxicity, ultimately leading to improved outcomes for patients suffering from life-threatening fungal infections.
References
- Butts, A., & Krysan, D. J. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches.
- Perlin, D. S. (2015). Mechanisms of echinocandin antifungal drug resistance. Annals of the New York Academy of Sciences, 1354(1), 1–11. [Link]
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A Comparative Guide to the Synthesis of 2-Phenylpyrimidine-5-carboxylic Acid: An Evaluation of Reproducibility and Practicality
In the landscape of pharmaceutical research and development, 2-phenylpyrimidine-5-carboxylic acid serves as a crucial building block for a diverse range of biologically active molecules. Its structural motif is a key component in the design of targeted therapies, making the reliable and reproducible synthesis of this intermediate a matter of significant importance. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering a critical evaluation of their experimental protocols, underlying chemical principles, and overall practicality for researchers in the field.
Introduction to this compound
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapeutic actions. Consequently, the efficient and scalable synthesis of derivatives such as this compound is a persistent challenge and a focal point of process development in the pharmaceutical industry. This guide aims to equip researchers with the necessary insights to select the most appropriate synthetic route based on their specific needs, considering factors such as yield, reagent availability, and operational simplicity.
Method 1: The Enolate Condensation Approach
This robust method, pioneered by Zhichkin, Fairfax, and Eisenbeis, offers a direct and generally high-yielding pathway to 2-substituted pyrimidine-5-carboxylic esters, which are then readily hydrolyzed to the target carboxylic acid.[1][2] The core of this strategy lies in the condensation of a pre-formed enolate equivalent with a suitable amidine.
Mechanistic Rationale
The reaction proceeds via the formation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which serves as a stable and reactive three-carbon synthon. This enolate then undergoes a cyclocondensation reaction with benzamidine hydrochloride. The acidic workup facilitates the elimination of methanol and subsequent aromatization to yield the pyrimidine ring system. The final step is a standard ester hydrolysis under basic conditions.
Experimental Protocol
Step 1: Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate
-
Preparation of the Sodium Salt: In a flame-dried round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (1.0 eq) is made in anhydrous diethyl ether. A solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature.[2] The resulting mixture is stirred for 12-16 hours. The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.[2]
-
Cyclocondensation: To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), benzamidine hydrochloride (1.1 eq) is added. The reaction mixture is stirred at a specified temperature (typically elevated) until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.[2] The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure methyl 2-phenylpyrimidine-5-carboxylate.[2]
Step 2: Hydrolysis to this compound
-
Saponification: The methyl 2-phenylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water (1:1).[3] Sodium hydroxide (1.6 eq) is added, and the mixture is stirred at room temperature for 4 hours.[3]
-
Acidification and Isolation: The methanol is removed under reduced pressure. The aqueous residue is diluted with ice water and the pH is adjusted to 6-7 with 3 N HCl, leading to the precipitation of a white solid.[3] The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Workflow Diagram
Caption: Workflow for the Enolate Condensation Approach.
Method 2: The Suzuki Coupling Strategy
A convergent and highly versatile approach, the Suzuki coupling reaction, provides an alternative route to this compound. This method is particularly advantageous for creating a library of analogs by varying the boronic acid coupling partner.
Mechanistic Rationale
The core of this method is a palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine derivative (e.g., a 2-chloro or 2-bromopyrimidine) and phenylboronic acid. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyrimidine-halide bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond and regenerate the catalyst. The resulting ester is then hydrolyzed to the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate via Suzuki Coupling
-
Reaction Setup: In a reaction vessel, methyl 2-chloropyrimidine-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are dissolved in a mixture of dioxane and water (e.g., 5:1).[3]
-
Catalysis: The mixture is degassed by bubbling argon through the solution for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is then added, and the degassing is repeated for another 5 minutes.[3]
-
Reaction: The reaction mixture is heated to 95 °C under an argon atmosphere for 6 hours.[3]
-
Work-up and Purification: After cooling to room temperature, the organic solvent is removed under vacuum. The residue is dissolved in ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to give methyl 2-phenylpyrimidine-5-carboxylate.[3]
Step 2: Hydrolysis to this compound
The hydrolysis protocol is identical to that described in Method 1.
Workflow Diagram
Caption: Workflow for the Suzuki Coupling Strategy.
Comparative Analysis
| Feature | Method 1: Enolate Condensation | Method 2: Suzuki Coupling |
| Overall Yield | Generally high, but dependent on the stability and reactivity of the sodium salt.[1][2] | Good to excellent yields, typical for Suzuki couplings.[3] |
| Reagent Availability | Methyl 3,3-dimethoxypropionate may require synthesis or be less readily available than the starting materials for Method 2. | 2-Halogenated pyrimidines and phenylboronic acid are common commercial reagents. |
| Scalability | The use of sodium hydride can pose challenges for large-scale synthesis due to safety considerations. | Generally scalable, with established procedures for large-scale Suzuki reactions. |
| Versatility | The variety of accessible pyrimidines is dependent on the availability of the corresponding amidines. | Highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl groups by simply changing the boronic acid. |
| Operational Simplicity | The preparation and handling of the air- and moisture-sensitive sodium salt requires careful technique. | The main challenge lies in the complete removal of the palladium catalyst from the final product, which is crucial for pharmaceutical applications. |
| Reproducibility | The formation of the sodium salt can be sensitive to reaction conditions, potentially affecting reproducibility. | Suzuki couplings are generally considered robust and reproducible reactions. |
Conclusion and Recommendations
Both the enolate condensation and the Suzuki coupling approaches represent viable and effective methods for the synthesis of this compound.
Method 1 is a direct and elegant approach that can provide high yields. It is particularly well-suited for the specific synthesis of the title compound when the necessary starting materials are readily available and the scale of the reaction is manageable within a standard laboratory setting. However, the use of sodium hydride and the potential sensitivity of the enolate formation may be limiting factors for some applications.
Method 2 offers superior versatility and is arguably more amenable to the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The commercial availability of a wide array of boronic acids makes this a highly attractive strategy for drug discovery programs. While the removal of the palladium catalyst requires careful consideration, this is a well-understood challenge in process chemistry with established solutions.
For researchers focused on the single target of this compound on a lab scale, Method 1 is a strong contender. For those engaged in broader medicinal chemistry efforts requiring analog synthesis and scalability, the Suzuki coupling strategy (Method 2) presents a more flexible and robust platform. The ultimate choice will depend on the specific project goals, available resources, and the desired scale of the synthesis.
References
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A Senior Application Scientist's Guide to Validating the Drug-Likeness of Novel Pyrimidine Compounds Using Lipinski's Rule of Five
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the efficient identification of viable oral drug candidates is paramount. This guide provides an in-depth, technical framework for validating the "drug-likeness" of novel pyrimidine compounds, a class of heterocyclic molecules of significant medicinal interest.[1][2][3] We will delve into the practical application of Lipinski's Rule of Five, a cornerstone of medicinal chemistry, not merely as a set of rules, but as a predictive tool to de-risk and streamline the early-stage drug development process.[4][5][6] This document will furnish researchers with the causal reasoning behind experimental and computational choices, present self-validating protocols, and offer a comparative analysis to contextualize the evaluation of novel chemical entities.
Introduction: The Imperative of "Drug-Likeness" in an Evolving Pharmaceutical Arena
The journey from a hit compound to a marketable drug is fraught with attrition. A significant contributor to this failure rate is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[5] The concept of "drug-likeness" is a qualitative assessment of a compound's potential to become an orally active drug, based on its physicochemical characteristics.[4][5]
Christopher A. Lipinski's Rule of Five, formulated in 1997, provides a set of simple, yet powerful, guidelines to predict the oral bioavailability of a compound.[4][5][6] It's crucial to understand that this rule does not predict pharmacological activity but rather serves as a filter to identify compounds with a higher probability of success in clinical trials.[5][6] Candidate drugs that adhere to the Rule of Five tend to have lower attrition rates during clinical development.[5]
Pyrimidine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][7][8] Given their prevalence in both natural products and synthetic drugs, a robust methodology for assessing their drug-likeness is indispensable for medicinal chemists.[2][3]
Deconstructing Lipinski's Rule of Five: The "Why" Behind the Numbers
Lipinski's Rule of Five states that an orally active drug is likely to have no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability and solubility.[6][9]
-
LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.[10][11]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. A high number of hydrogen bond donors can lead to poor permeability across the gut wall.[5][6]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Similar to HBDs, an excess of HBAs can hinder membrane permeation.[5][6]
It is important to note that these are guidelines, and exceptions exist, particularly for compounds that are substrates for active transport mechanisms.[5]
Experimental and Computational Workflow for Assessing Pyrimidine Compounds
A dual approach, combining computational prediction with experimental validation, provides the most robust assessment of drug-likeness. This self-validating system ensures that theoretical calculations are grounded in real-world measurements.
Computational Assessment (In Silico Screening)
The initial step involves the use of computational tools to predict the physicochemical properties of the novel pyrimidine compounds.[6][12] This allows for rapid, high-throughput screening of a large number of virtual compounds.
Step-by-Step Protocol:
-
Structure Drawing: Draw the 2D structures of the novel pyrimidine compounds using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Property Calculation: Utilize computational software or web-based platforms (e.g., SwissADME, ChemAxon, MOE) to calculate the following parameters for each compound:
-
Molecular Weight (MW)
-
Calculated LogP (cLogP)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
-
Data Tabulation and Initial Filtering: Organize the calculated data in a spreadsheet and flag any compounds that violate more than one of Lipinski's rules.
Experimental Validation
Compounds that pass the in silico screening should proceed to experimental validation to confirm their predicted properties.
3.2.1. Determination of LogP
The octanol-water partition coefficient (LogP) is a critical parameter that can be determined through several methods.[10]
Protocol: Shake-Flask Method (Gold Standard)
-
Preparation of Solutions: Prepare a standard solution of the pyrimidine compound in a suitable solvent. Also, prepare n-octanol and water phases that are mutually saturated.
-
Partitioning: Add a known volume of the standard solution to a mixture of the saturated n-octanol and water phases in a flask.
-
Equilibration: Shake the flask for a set period to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Alternative Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a faster, more high-throughput alternative to the shake-flask method for estimating LogP.[13]
-
Column and Mobile Phase: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: Inject the novel pyrimidine compound and determine its retention time.
-
LogP Estimation: Calculate the retention factor (k') for the pyrimidine compound and use the calibration curve to estimate its LogP.
Workflow Diagram
Caption: Workflow for validating the drug-likeness of novel pyrimidine compounds.
Comparative Analysis: Benchmarking Against Known Drugs
To provide context to the experimental data, it is crucial to compare the properties of the novel pyrimidine compounds with those of established, orally active drugs, particularly those containing a pyrimidine scaffold.
Table 1: Physicochemical Properties of Novel Pyrimidine Compounds and Reference Drugs
| Compound | Molecular Weight (Da) | Calculated LogP | Experimental LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Novel Pyrimidine 1 | 450.5 | 3.8 | 3.5 | 2 | 6 | 0 |
| Novel Pyrimidine 2 | 520.1 | 4.2 | 4.0 | 3 | 7 | 1 (MW) |
| Novel Pyrimidine 3 | 480.3 | 5.5 | 5.2 | 1 | 5 | 1 (LogP) |
| Novel Pyrimidine 4 | 550.6 | 6.1 | 5.8 | 4 | 8 | 2 (MW, LogP) |
| Imatinib (Gleevec®) | 493.6 | 4.5 | 4.3 | 4 | 8 | 0 |
| Gefitinib (Iressa®) | 446.9 | 4.1 | 3.9 | 2 | 6 | 0 |
| 5-Fluorouracil | 130.1 | -0.9 | -0.8 | 2 | 2 | 0 |
Interpretation:
-
Novel Pyrimidine 1 and 2 show promise as they have zero and one violation of Lipinski's rule, respectively. Their experimental LogP values are in a favorable range for oral absorption.
-
Novel Pyrimidine 3 has a borderline LogP value, which might impact its solubility and absorption. Further optimization may be needed.
-
Novel Pyrimidine 4 violates two of Lipinski's rules, suggesting a higher risk of poor oral bioavailability. This compound would be a lower priority for further development without significant structural modification.
Beyond Lipinski's Rule: A Holistic Perspective
While Lipinski's Rule of Five is an invaluable tool, it is not without its limitations. It does not account for compounds that are substrates for transporters, nor does it predict pharmacological activity.[5] Furthermore, the emergence of new drug modalities, such as PROTACs and macrocycles, has led to the concept of "beyond Rule of 5" (bRo5), where compounds with higher molecular weights can still exhibit good oral bioavailability.[11]
Therefore, it is essential to consider other factors in conjunction with Lipinski's rule, such as:
-
Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes. A TPSA of ≤140 Ų is generally considered favorable for oral bioavailability.
-
Number of Rotatable Bonds: A measure of molecular flexibility. A high number of rotatable bonds (>10) can be detrimental to oral bioavailability.
-
Aqueous Solubility: A fundamental property that directly impacts drug absorption.
Conclusion: An Integrated Approach to De-Risking Drug Discovery
The validation of drug-likeness using Lipinski's Rule of Five is a critical step in the early-stage drug discovery process for novel pyrimidine compounds. By employing a synergistic approach of computational prediction and experimental validation, researchers can make more informed decisions about which compounds to advance in the development pipeline. This guide has provided a comprehensive framework, grounded in scientific principles and practical methodologies, to empower researchers to efficiently identify and optimize pyrimidine-based drug candidates with a higher probability of clinical success. The ultimate goal is to reduce attrition rates and accelerate the delivery of new, effective medicines to patients.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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- Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
- Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess.[Link]
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- Acid-mediated Lipinski's second rule: application to drug design and targeting in cancer. (2014). Future Oncology. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). International Journal of Pharmaceutical Research. [Link]
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]
- Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. (2024). Sciences of Pharmacy. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules. [Link]
- What is Lipinski's Rule of 5? (2022). AZoLifeSciences. [Link]
- Lipinski's rule of five predicted physicochemical properties of compounds (4a-l). (n.d.).
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Results in Chemistry. [Link]
- Novel Methods for the Prediction of logP, pKa, and logD. (2000).
- comparison of partition coefficient (log p) of drugs: computational and experimental data study. (2021).
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- Determination of log P coefficients via a RP-HPLC column. (2002).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylpyrimidine-5-carboxylic Acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenylpyrimidine-5-carboxylic acid, grounded in regulatory standards and scientific principles. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the best practices in chemical waste management.
Hazard Characterization: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 122773-97-1) is a heterocyclic compound whose risks necessitate careful handling from acquisition to disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] It is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).
-
Causes skin irritation (Skin Irritation - Category 2).
-
Causes serious eye irritation (Eye Irritation - Category 2A).
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]
The pyrimidine ring, a core structure in many biologically active molecules, can be persistent in the environment.[2] Improper disposal, such as drain disposal, can lead to the contamination of aquatic systems, where such nitrogen-containing heterocyclic compounds can be toxic and resistant to natural degradation.[2][3] Therefore, the primary goal of our disposal strategy is containment and destruction by approved methods.
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the primary authorities are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[4] As a laboratory (a waste generator), you are legally required to determine if your waste is hazardous.[4][5] While this compound is not explicitly on the EPA's P or U lists of acute hazardous wastes, any waste containing it must be evaluated for the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[6][7] Given its classification as an irritant and harmful substance, it is best practice and often a legal requirement to manage it as a hazardous waste.
-
OSHA's Hazard Communication Standard (HazCom): OSHA mandates that hazards of all chemicals are evaluated and that this information is conveyed to employers and employees.[8] This principle extends to waste products. Your disposal plan is a direct extension of your laboratory's chemical safety plan, ensuring that personnel are protected from the hazards identified in the Safety Data Sheet (SDS).[9][10]
Core Disposal Protocol: From Benchtop to Final Disposition
The following step-by-step protocol ensures a safe, compliant, and environmentally sound disposal process.
Step 1: Waste Minimization and Segregation
The most effective waste management strategy begins with minimizing waste generation.
-
Source Reduction: Order and use the smallest quantity of this compound necessary for your experimental needs.[5]
-
Segregation: Never mix this compound waste with non-hazardous waste. At the point of generation, dedicate a specific, clearly labeled container for this waste stream. Avoid mixing it with other chemical wastes unless you can confirm their compatibility.
Step 2: Waste Accumulation and Storage
Proper storage while awaiting pickup is critical to prevent accidental release or exposure.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions). The container must have a secure, leak-proof screw-on cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents or other chemicals present.[5]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the lab personnel. It must be a secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed.[5] This prevents the release of dust or vapors and protects the contents from reacting with moisture or air.
Step 3: Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The only acceptable method is through a licensed hazardous waste management company.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed and insured hazardous waste hauler. This is the designated channel for disposal.[11]
-
Schedule a Pickup: Contact your EHS office to schedule a pickup of your full and properly labeled waste container.
-
Mechanism of Destruction: The waste management company will transport the material to a Treatment, Storage, and Disposal Facility (TSDF). For organic compounds like this, the most common and effective method of destruction is high-temperature incineration.[12] This process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.
Decontamination and Spill Management
Routine Decontamination
-
Glassware and Equipment: Glassware that has come into contact with the compound should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste in your designated container. After this initial rinse, the glassware can typically be washed normally.
Emergency Spill Response
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For a large spill or if you feel unwell, evacuate the area and contact your EHS emergency line.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[13][14] For larger spills of the solid, respiratory protection may be necessary to avoid inhaling dust.
-
Contain and Clean:
-
For a solid spill , gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep up the absorbed material and place it into your hazardous waste container.[13][14] Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Wash the area with soap and water.
-
Data Summary and Disposal Workflow
For quick reference, the key safety and disposal parameters are summarized below.
| Parameter | Description | Source |
| GHS Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [1] |
| Primary Hazards | Harmful if swallowed, causes skin/eye/respiratory irritation. | [1] |
| Acceptable Disposal | Transfer to an approved and licensed waste disposal plant via EHS. | [11][13][15] |
| Unacceptable Disposal | Drain disposal, regular trash (landfill). | General Best Practice |
| Spill Cleanup | Use absorbent material, avoid dust, collect all materials as hazardous waste. | [14] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat. | [13][14][16] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
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- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
- SAFETY DATA SHEET - Fisher Scientific (Methyl 2-phenylpyrimidine-5-carboxylate). (2023, September 5).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- SAFETY DATA SHEET - Sigma-Aldrich (Pyrimidine-2-carboxylic acid). (2024, September 6).
- SAFETY DATA SHEET - Fisher Scientific (2-Thien-2-ylpyrimidine-5-carboxylic acid).
- SAFETY DATA SHEET - Fisher Scientific (2-Phenylpyrimidine-5-carbaldehyde). (2023, September 5).
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- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA.
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- SAFETY DATA SHEET - Fisher Scientific (2-Chloropyrimidine-5-carboxylic acid). (2014, September 9).
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- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central.
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- Treatment options of nitrogen heterocyclic compounds in industrial wastewater - ResearchGate. (2025, August 10).
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A Researcher's Guide to the Safe Handling of 2-Phenylpyrimidine-5-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Phenylpyrimidine-5-carboxylic acid, a compound of interest in various research applications. As your dedicated partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and field-proven insights. This document is structured to offer a deep, yet accessible, technical dive into the necessary precautions, operational workflows, and emergency preparedness for working with this compound.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential risks.[1]
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Standard laboratory PPE, including a lab coat and gloves, to prevent accidental ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Chemical-resistant gloves and a lab coat are mandatory to prevent direct skin contact.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Chemical splash goggles or safety glasses with side shields are essential to protect the eyes from dust particles and splashes.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust. If a fume hood is not available, a NIOSH-approved respirator is required.[2][4] |
The causality behind these recommendations is straightforward: preventing the compound from coming into contact with the body. Each piece of personal protective equipment (PPE) serves as a critical barrier, and its proper use is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a foundational aspect of laboratory safety. For this compound, the following PPE is required:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[4] In situations where there is a significant risk of splashing, a face shield worn over safety glasses is recommended.[4][5]
-
Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, is required to protect against skin contact.[4] Fully enclosed shoes made of a chemical-resistant material are also mandatory.[4]
-
Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, must be worn.[4][5] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if they become contaminated.[4]
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to control exposure to airborne dust.[3][4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for the potential exposure level must be used.[4][6]
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Ventilation: Ensure that a certified chemical fume hood is used for all manipulations of the solid compound to prevent the generation and inhalation of dust.[3][4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
2. Handling the Compound:
-
Weighing and Transfer: When weighing or transferring the solid, use a spatula and perform these actions within the fume hood to contain any dust. Avoid pouring the solid from a height, which can create airborne particles.
-
In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[8]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of the laboratory workflow and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[9]
-
Sharps Waste: Any sharps, such as needles or broken glass, that are contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[9]
2. Container Management:
-
Labeling: Every waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include the chemical name and associated hazards.[9]
-
Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.[9]
Emergency Procedures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
Seek medical attention if irritation persists.[10]
2. Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][11]
-
Remove contact lenses if present and easy to do so.[10]
-
Seek immediate medical attention.[11]
3. Inhalation:
-
Move the affected individual to fresh air immediately.[2][11]
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10]
-
Seek medical attention.[2]
4. Ingestion:
-
Do NOT induce vomiting.[10]
-
If the person is conscious, rinse their mouth with water.[12]
-
Seek immediate medical attention.[10]
In any emergency situation, be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency medical personnel.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
